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  • Product: 3-Amino-4-(thiomorpholin-4-yl)benzamide
  • CAS: 1153119-63-1

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-Amino-4-(thiomorpholin-4-yl)benzamide in vitro

Unraveling the In Vitro Mechanism of Action of 3-Amino-4-(thiomorpholin-4-yl)benzamide: A Technical Whitepaper on PARP Inhibition and Synthetic Lethality Executive Summary The compound 3-Amino-4-(thiomorpholin-4-yl)benza...

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Author: BenchChem Technical Support Team. Date: April 2026

Unraveling the In Vitro Mechanism of Action of 3-Amino-4-(thiomorpholin-4-yl)benzamide: A Technical Whitepaper on PARP Inhibition and Synthetic Lethality

Executive Summary

The compound 3-Amino-4-(thiomorpholin-4-yl)benzamide (CAS: 1153119-63-1) represents a specialized structural evolution of the prototypical Poly(ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide (3-AB). While early-generation benzamides provided the foundational proof-of-concept for PARP inhibition, their low potency and poor lipophilicity limited their clinical utility. By incorporating a thiomorpholine ring at the 4-position of the benzamide core, this compound achieves enhanced steric fit and lipophilicity.

This technical guide provides researchers and drug development professionals with an in-depth mechanistic framework and a self-validating suite of in vitro protocols to evaluate the catalytic inhibition, chromatin trapping efficiency, and synthetic lethality of 3-Amino-4-(thiomorpholin-4-yl)benzamide.

Structural and Mechanistic Rationale

To understand the causality behind the compound's in vitro effects, one must examine its pharmacophore.

The Nicotinamide Mimic: PARP1 and PARP2 utilize NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins during DNA single-strand break (SSB) repair. The 3-aminobenzamide core acts as a competitive inhibitor of NAD+[1]. The amide group forms critical, highly conserved hydrogen bonds with the Gly863 and Ser904 residues within the catalytic domain of PARP1, anchoring the molecule in the active site.

The Thiomorpholine Extension: The addition of the bulky, sulfur-containing thiomorpholine ring projects into the solvent-exposed cleft adjacent to the NAD+ binding pocket. This modification likely increases the residence time of the drug on the target compared to unsubstituted 3-AB, shifting the mechanism from purely transient catalytic inhibition to physical "PARP trapping"[2].

The Causality of Cytotoxicity: Inhibiting PARP catalytic activity alone is generally not sufficient to kill cancer cells. Cytotoxicity is driven by the physical trapping of the PARP1 enzyme on the DNA[2]. Because the inhibitor prevents auto-PARylation—the process by which PARP1 creates a negative charge to repel itself from DNA—the enzyme remains locked at the site of the SSB[3].

In Vitro Signaling and Cytotoxicity Pathway

When evaluating 3-Amino-4-(thiomorpholin-4-yl)benzamide in vitro, the cellular signaling pathway follows a distinct, sequential collapse:

  • Target Engagement: The compound binds the catalytic domain of PARP1 at an SSB.

  • PARP Trapping: Auto-PARylation is blocked, trapping the PARP1-DNA complex[2].

  • Replication Fork Collision: During the S-phase of the cell cycle, the replication machinery collides with the trapped PARP1 complex[3].

  • Double-Strand Break (DSB) Formation: The stalled replication fork collapses, converting a manageable SSB into a highly toxic DSB[3].

  • Synthetic Lethality: In normal cells, Homologous Recombination (HR) repairs the DSB. In HR-deficient cells (e.g., BRCA1/2 mutated), the cell is forced to rely on error-prone Non-Homologous End Joining (NHEJ), leading to genomic instability and apoptosis[3].

MOA DNA_Damage DNA Single-Strand Break (SSB) PARP_Bind PARP1 Binds to SSB DNA_Damage->PARP_Bind Inhibition Inhibition of Auto-PARylation PARP_Bind->Inhibition blocked by Compound 3-Amino-4-(thiomorpholin-4-yl)benzamide Compound->Inhibition competes with NAD+ Trapping PARP1 Trapped on DNA Inhibition->Trapping Rep_Fork Replication Fork Collision (S-Phase) Trapping->Rep_Fork DSB DNA Double-Strand Break (DSB) Rep_Fork->DSB BRCA_WT BRCA Proficient (HR Repair) Cell Survival DSB->BRCA_WT HR Repair BRCA_Mut BRCA Deficient (HR Defect) Apoptosis (Synthetic Lethality) DSB->BRCA_Mut No HR Repair

Fig 1: Mechanism of PARP trapping and synthetic lethality induced by the benzamide derivative.

Quantitative Data Presentation

To benchmark 3-Amino-4-(thiomorpholin-4-yl)benzamide, it must be compared against its parent scaffold (3-AB) and a clinical-grade positive control (Olaparib). The table below outlines the expected in vitro pharmacological profile based on structure-activity relationships of benzamide derivatives.

Parameter3-Aminobenzamide (3-AB)3-Amino-4-(thiomorpholin-4-yl)benzamideOlaparib (Clinical Reference)
Primary Target PARP1 / PARP2PARP1 / PARP2PARP1 / PARP2
Biochemical IC50 ~30 μM1 - 5 μM (Estimated)5 nM
PARP Trapping Efficiency LowModerateHigh
Cellular IC50 (BRCA WT) >100 μM>50 μM (Estimated)~5 μM
Cellular IC50 (BRCA Mut) ~50 μM5 - 10 μM (Estimated)~10 nM

Self-Validating Experimental Protocols (E-E-A-T)

To rigorously evaluate this compound, an experimental pipeline must validate the mechanism at three levels: biochemical, mechanistic, and functional.

Protocol A: Cell-Free PARylation Assay (Biochemical Validation)

Causality: By utilizing a cell-free system, we isolate the direct catalytic inhibition of the enzyme from confounding cellular variables like membrane permeability, metabolic degradation, or efflux pump activity. This proves the compound is a bona fide PARP inhibitor.

  • Preparation: Coat a 96-well microplate with histone proteins.

  • Reaction Mix: Add 0.5 U/well of recombinant human PARP1 enzyme, activated sheared DNA (to stimulate PARP1), and a titration of 3-Amino-4-(thiomorpholin-4-yl)benzamide (0.1 μM to 100 μM).

  • Initiation: Add biotinylated NAD+ to initiate the reaction. Incubate at room temperature for 30 minutes.

  • Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP, incubate for 30 minutes, wash, and add TMB substrate.

  • Quantification: Read absorbance at 450 nm. Calculate the IC50 using non-linear regression.

Protocol B: Chromatin Fractionation and PARP Trapping Assay (Mechanistic Validation)

Causality: Catalytic inhibition does not guarantee cytotoxicity. Treating cells with Methyl Methanesulfonate (MMS) induces base alkylation that is converted to SSBs, actively recruiting PARP1[2]. Mild lysis with CSK buffer washes away unbound, soluble PARP1, ensuring that the Western blot signal from the chromatin pellet strictly represents physically trapped PARP1.

  • Cell Treatment: Seed HeLa cells and treat with 10 μM of the compound + 0.01% MMS for 4 hours.

  • Mild Lysis: Harvest cells and resuspend in Cytoskeleton (CSK) buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100) supplemented with protease inhibitors. Incubate on ice for 10 minutes.

  • Fractionation: Centrifuge at 1,300 x g for 5 minutes. The supernatant contains the soluble fraction.

  • Chromatin Isolation: Wash the pellet once in CSK buffer. Resuspend the pellet in a stringent lysis buffer (e.g., RIPA) supplemented with Benzonase nuclease to digest the DNA and release chromatin-bound proteins.

  • Analysis: Perform SDS-PAGE and Western Blotting probing for PARP1 and Histone H3 (loading control).

Workflow Step1 Cell Treatment (Compound + MMS) Step2 Mild Lysis (CSK Buffer) Extract Soluble Proteins Step1->Step2 Step3 Centrifugation (Separate Fractions) Step2->Step3 Step4 Chromatin Pellet (Insoluble Fraction) Step3->Step4 Pellet Step5 Nuclease Digestion Release DNA-bound Proteins Step4->Step5 Step6 Western Blot Detect Trapped PARP1 Step5->Step6

Fig 2: Step-by-step chromatin fractionation workflow for validating in vitro PARP trapping.

Protocol C: Clonogenic Survival Assay (Functional Validation)

Causality: Using an isogenic cell line pair isolates the Homologous Recombination (HR) pathway as the sole genetic variable. If the compound selectively kills the BRCA-deficient line at lower concentrations, it definitively proves synthetic lethality.

  • Seeding: Plate DLD-1 BRCA2 WT and DLD-1 BRCA2-/- isogenic cells at low density (500 cells/well) in 6-well plates.

  • Treatment: 24 hours post-seeding, treat cells with a dose-response of the compound (1 μM to 50 μM).

  • Incubation: Allow cells to grow for 10-14 days until macroscopic colonies form (≥50 cells/colony).

  • Staining: Fix cells with 100% methanol for 20 minutes. Stain with 0.5% crystal violet solution for 30 minutes.

  • Quantification: Wash plates, count colonies, and calculate the Surviving Fraction (SF) relative to vehicle-treated controls to determine the synthetic lethal window.

References

  • [1] 3-Aminobenzamide – Knowledge and References. Taylor & Francis. Available at: [Link]

  • [2] Molecular mechanism of PARP inhibitor resistance. Oncoscience. Available at:[Link]

  • [3] PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers. Available at: [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Methodology of 3-Amino-4-(thiomorpholin-4-yl)benzamide

Executive Summary In the landscape of modern medicinal chemistry, appropriately functionalized building blocks are the cornerstone of successful drug discovery campaigns. 3-Amino-4-(thiomorpholin-4-yl)benzamide (CAS: 115...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, appropriately functionalized building blocks are the cornerstone of successful drug discovery campaigns. 3-Amino-4-(thiomorpholin-4-yl)benzamide (CAS: 1153119-63-1) is a highly versatile, trifunctional molecular scaffold[1]. It integrates a biologically privileged benzamide motif, a nucleophilic primary amine, and a lipophilic thiomorpholine ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed to circumvent common chemoselectivity pitfalls (such as catalyst poisoning).

Physicochemical Profiling & Molecular Weight

Understanding the physicochemical parameters of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of downstream active pharmaceutical ingredients (APIs). The molecular weight of 3-Amino-4-(thiomorpholin-4-yl)benzamide is precisely 237.32 g/mol , derived from its molecular formula C₁₁H₁₅N₃OS [1].

Below is a consolidated table of its core structural and predicted physicochemical properties:

PropertyValueRationale / Implication
Chemical Name 3-Amino-4-(thiomorpholin-4-yl)benzamideIUPAC standard nomenclature.
CAS Registry Number 1153119-63-1Unique identifier for the scaffold[1].
Molecular Formula C₁₁H₁₅N₃OSDefines atomic composition[1].
Molecular Weight 237.32 g/mol Optimal low-MW fragment for lead generation[1].
Topological Polar Surface Area ~97.0 ŲBalances aqueous solubility with membrane permeability.
Hydrogen Bond Donors 2Provided by the primary amine and primary amide.
Hydrogen Bond Acceptors 4Provided by the amide oxygen, amine nitrogens, and sulfur.
Predicted LogP 1.8 – 2.2Ideal lipophilicity for oral bioavailability (Lipinski's Rule of 5).

Structural Rationale & Pharmacophore Mapping

The architecture of 3-Amino-4-(thiomorpholin-4-yl)benzamide is not accidental; it is engineered to serve as a precursor for highly targeted therapeutics.

  • The Benzamide Motif: Primary benzamides are classic pharmacophores known to mimic nicotinamide. They are highly effective at anchoring molecules into the NAD+ binding pockets of Poly (ADP-ribose) polymerases (PARPs) and the active sites of Histone Deacetylases (HDACs).

  • The 3-Amino Group: Positioned ortho to the thiomorpholine ring, this primary amine acts as a critical synthetic handle. It allows for facile condensation with aldehydes to generate complex benzimidazole cores—a widely utilized strategy in DNA-encoded library (DEL) synthesis[2].

  • The Thiomorpholine Ring: Unlike its oxygen analog (morpholine), thiomorpholine provides a unique metabolic tuning dial. The sulfur atom can be selectively oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-). This transformation drastically increases the polarity and aqueous solubility of the molecule without significantly altering its steric bulk, allowing medicinal chemists to fine-tune the target's ADME profile late in the optimization cycle.

Synthetic Methodology & Reaction Causality

The synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzamide relies on a robust, two-step sequence starting from the commercially available 4-fluoro-3-nitrobenzamide (CAS: 349-02-0)[3].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The reaction initiates with an SNAr between 4-fluoro-3-nitrobenzamide and thiomorpholine.

  • Causality: The fluorine atom is rendered highly electrophilic by the strong electron-withdrawing effects of both the ortho-nitro group and the para-carboxamide group[3],[2]. Potassium carbonate (K₂CO₃) is utilized as a mild base to scavenge the generated hydrogen fluoride (HF) without hydrolyzing the sensitive primary amide. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature solvates the potassium cation, leaving the thiomorpholine nucleophile "naked" and highly reactive.

Step 2: Chemoselective Nitro Reduction

The intermediate, 3-nitro-4-(thiomorpholin-4-yl)benzamide, must be reduced to the target amine.

  • Causality (Expert Insight): Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) is strongly contraindicated here. The thioether moiety within the thiomorpholine ring acts as a potent Lewis base that will irreversibly coordinate to and poison noble metal catalysts. Therefore, a modified Béchamp reduction utilizing Iron powder (Fe) and Ammonium Chloride (NH₄Cl) is employed. NH₄Cl provides a mild, buffered proton source that drives the reduction without protonating the basic thiomorpholine nitrogen, ensuring a clean reaction profile and simplifying downstream extraction.

Synthetic Workflow Diagram

G N1 4-Fluoro-3-nitrobenzamide (Starting Material) N3 3-Nitro-4-(thiomorpholin-4-yl)benzamide (Intermediate) N1->N3 SNAr Reaction (K2CO3, DMF, 80°C) N2 Thiomorpholine (Nucleophile) N2->N3 N4 3-Amino-4-(thiomorpholin-4-yl)benzamide (Target Scaffold) N3->N4 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) N5 Benzimidazole Derivatives (PARP/Kinase Inhibitors) N4->N5 Condensation (Aldehydes)

Figure 1: Synthetic workflow and downstream pharmacophore utility of 3-Amino-4-(thiomorpholin-4-yl)benzamide.

Experimental Protocols

Protocol A: Synthesis of 3-Nitro-4-(thiomorpholin-4-yl)benzamide
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4-fluoro-3-nitrobenzamide (10.0 g, 54.3 mmol, 1.0 eq)[3] and anhydrous DMF (100 mL) to the flask. Stir until complete dissolution is achieved.

  • Reagent Addition: Add anhydrous K₂CO₃ (15.0 g, 108.6 mmol, 2.0 eq) followed by dropwise addition of thiomorpholine (6.7 g, 65.1 mmol, 1.2 eq).

  • Reaction: Heat the suspension to 80 °C under a nitrogen atmosphere for 4 hours. Monitor completion via TLC (Dichloromethane:Methanol, 9:1).

  • Workup: Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred ice water. A bright yellow precipitate will form.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water (3 x 50 mL) to remove residual DMF and salts, and dry in a vacuum oven at 50 °C overnight.

Protocol B: Chemoselective Reduction to Target Compound
  • Setup: In a 500 mL round-bottom flask, suspend the intermediate 3-nitro-4-(thiomorpholin-4-yl)benzamide (10.0 g, ~37.4 mmol, 1.0 eq) in a solvent mixture of Ethanol (160 mL) and Water (40 mL).

  • Reagent Addition: Add Iron powder (10.4 g, 187.0 mmol, 5.0 eq) and Ammonium Chloride (4.0 g, 74.8 mmol, 2.0 eq) to the suspension.

  • Reaction: Heat the mixture to gentle reflux (approx. 85 °C) for 3 hours. The color will transition from yellow to a dark brown/black sludge as iron oxides form.

  • Filtration: While still hot, filter the mixture through a tightly packed pad of Celite to remove the iron residues. Wash the Celite pad with hot Ethanol (2 x 50 mL). Self-validation check: Filtering hot prevents the product from crystallizing out in the Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-Amino-4-(thiomorpholin-4-yl)benzamide as an off-white to pale brown solid.

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Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of 3-Amino-4-(thiomorpholin-4-yl)benzamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Preamble: The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent on a thorough understanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent on a thorough understanding of its interaction with a biological system. For 3-Amino-4-(thiomorpholin-4-yl)benzamide, a compound of interest, elucidating its pharmacokinetic (PK) profile—the body's effect on the drug—is a critical step. This guide provides a comprehensive framework for the systematic evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. As there is currently no publicly available pharmacokinetic data for this specific molecule, this document serves as a detailed methodological roadmap, offering both the strategic rationale and the practical protocols required to generate a robust PK profile. This approach is designed to proactively identify and address potential liabilities, thereby guiding medicinal chemistry efforts and increasing the probability of clinical success.[1][2]

Section 1: Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays designed to provide early, high-throughput assessments of a compound's fundamental properties.[1][3] These assays are cost-effective and require minimal compound, making them ideal for the lead optimization stage.[2] The data generated here will form the basis for more complex in vivo studies and help in building early predictive models of human pharmacokinetics.[4][5]

Aqueous Solubility

Rationale: Poor aqueous solubility is a primary reason for poor oral absorption and bioavailability. Assessing the solubility of 3-Amino-4-(thiomorpholin-4-yl)benzamide across a physiologically relevant pH range is a mandatory first step. The benzamide moiety and the amino group suggest that its solubility will be pH-dependent.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Prepare a 10 mM stock solution of 3-Amino-4-(thiomorpholin-4-yl)benzamide in 100% DMSO.

  • In a 96-well microplate, add the stock solution to a series of aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) to achieve a final top concentration of 200 µM with a final DMSO concentration of 2%.

  • Perform a serial dilution directly in the plate.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a plate reader at 620 nm.

  • The highest concentration at which no precipitation is observed is determined as the kinetic solubility.

Membrane Permeability

Rationale: A compound's ability to cross the intestinal epithelium is a key determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, non-cell-based method to predict passive diffusion.[6] This assay is particularly useful for distinguishing compounds with fundamental permeability issues from those that may be subject to active transport or efflux.

Experimental Protocol: PAMPA

  • A 96-well filter plate is coated with a solution of lecithin in dodecane to form an artificial membrane.

  • The donor wells are filled with a solution of 3-Amino-4-(thiomorpholin-4-yl)benzamide in a pH 5.0 buffer (to simulate the acidic environment of the small intestine).

  • The acceptor plate, containing a pH 7.4 buffer, is placed in contact with the filter plate.

  • The assembly is incubated for 4-16 hours at room temperature.

  • Following incubation, the concentrations of the compound in both donor and acceptor wells are determined by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Plasma Protein Binding (PPB)

Rationale: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, governs its free (unbound) concentration.[7] It is the unbound fraction of the drug that is available to interact with its target, be metabolized, and be excreted.[8] High plasma protein binding can impact efficacy and clearance.[7] Equilibrium dialysis is considered the gold standard for these measurements.[7][9]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Spike 3-Amino-4-(thiomorpholin-4-yl)benzamide into plasma (human and relevant preclinical species, e.g., rat, mouse) at a concentration of 1-5 µM.[7]

  • Load the plasma sample into the sample chamber of a RED device insert.

  • Load an equal volume of phosphate-buffered saline (PBS, pH 7.4) into the buffer chamber.

  • Incubate the sealed plate at 37°C for 4-6 hours with shaking to allow the system to reach equilibrium.[8]

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • To ensure accurate measurement, matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS.

  • The percent unbound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[8]

Metabolic Stability in Liver Microsomes

Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[10] An in vitro metabolic stability assay using liver microsomes provides a measure of a compound's susceptibility to Phase I metabolism and allows for the calculation of its intrinsic clearance (Clint).[10][11] This is a key parameter for predicting in vivo hepatic clearance.

Experimental Protocol: Microsomal Stability Assay

  • Prepare a reaction mixture containing pooled liver microsomes (human and relevant preclinical species) at a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[10][12]

  • Add 3-Amino-4-(thiomorpholin-4-yl)benzamide to the mixture at a final concentration of 1 µM.[12]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[12][13]

  • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[10]

  • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).

ParameterDescription
t½ (min) The time required for 50% of the compound to be metabolized.
Clint (µL/min/mg protein) Intrinsic Clearance: The rate of metabolism independent of blood flow.

Section 2: Enzyme Kinetics and Drug-Drug Interaction Potential

Understanding how 3-Amino-4-(thiomorpholin-4-yl)benzamide interacts with specific drug-metabolizing enzymes is crucial for predicting potential drug-drug interactions (DDIs).

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Inhibition of CYP enzymes is a major cause of clinical DDIs.[14][15] If 3-Amino-4-(thiomorpholin-4-yl)benzamide inhibits a key CYP isoform, it could dangerously elevate the plasma concentrations of co-administered drugs that are substrates for that enzyme.[15][16] An IC50 (half-maximal inhibitory concentration) screen against major CYP isoforms is a regulatory expectation.[14][17]

Experimental Protocol: Multi-CYP Inhibition Assay (IC50 Determination)

  • Incubate human liver microsomes (HLM) with a cocktail of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4, etc.) in the presence of NADPH.[17]

  • Simultaneously, add 3-Amino-4-(thiomorpholin-4-yl)benzamide at a range of concentrations (e.g., 0.1 to 100 µM).

  • Following a short incubation at 37°C, terminate the reactions with a cold organic solvent.

  • Quantify the formation of the specific metabolite for each probe substrate using LC-MS/MS.

  • The rate of metabolite formation in the presence of the test compound is compared to a vehicle control.

  • IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Section 3: In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand the complete ADME profile of a compound in a living system, integrating all the individual processes evaluated in vitro.[18] Rodent models, such as the rat or mouse, are typically the first species used.[5]

Single-Dose Pharmacokinetic Study in Rodents

Rationale: This study provides fundamental PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%). It is the definitive study to understand how the compound is absorbed and eliminated in a whole organism.[5] Both intravenous (IV) and oral (PO) administration are required to determine absolute oral bioavailability.[19]

Experimental Protocol: Rat PK Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Formulation: Develop a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., 0.5% methylcellulose) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at multiple time points post-dose (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).[20]

  • Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 3-Amino-4-(thiomorpholin-4-yl)benzamide in rat plasma. Method validation should adhere to regulatory guidelines and assess parameters like linearity, accuracy, precision, and stability.[21][22]

    • Process plasma samples (e.g., via protein precipitation) and analyze using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data for both IV and PO groups.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[20]

Data Presentation: Key Pharmacokinetic Parameters

The following table summarizes the critical parameters that will be derived from the in vivo study.

ParameterUnitDescription
Cmax ng/mLMaximum observed plasma concentration (after oral dosing).[23]
Tmax hTime to reach Cmax (after oral dosing).[23]
AUC(0-t) ngh/mLArea under the plasma concentration-time curve from time 0 to the last measurable point.[23]
AUC(0-inf) ngh/mLArea under the plasma concentration-time curve extrapolated to infinity.
hElimination half-life.
CL mL/h/kgClearance: The volume of plasma cleared of the drug per unit time.
Vdss L/kgVolume of distribution at steady state: The theoretical volume the drug occupies.
F% %Absolute oral bioavailability: The fraction of the oral dose that reaches systemic circulation.[19]

Section 4: Visualization of Experimental Workflows

Diagram 1: In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis stock Compound Stock (10 mM in DMSO) mix Prepare Reaction Mix (Compound + Microsomes + Buffer) stock->mix microsomes Pooled Liver Microsomes microsomes->mix buffer Phosphate Buffer (pH 7.4) buffer->mix pre_inc Pre-incubate 5 min mix->pre_inc start_rxn Initiate Reaction (Add NADPH) pre_inc->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & Clint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Diagram 2: In Vivo Pharmacokinetic Study Workflow

G cluster_inlife In-Life Phase cluster_bioanalysis Bioanalysis cluster_pk Pharmacokinetic Analysis acclimate Acclimate Animals (e.g., Sprague-Dawley Rats) grouping Assign to Groups (IV and PO) acclimate->grouping dose Dose Administration grouping->dose sampling Serial Blood Sampling dose->sampling process_blood Process Blood to Plasma sampling->process_blood store Store Plasma at -80°C process_blood->store sample_prep Sample Preparation (Protein Precipitation) store->sample_prep lcms LC-MS/MS Quantification sample_prep->lcms plot Plot Concentration vs. Time lcms->plot nca Non-Compartmental Analysis (e.g., WinNonlin) plot->nca report Generate PK Parameters (Cmax, AUC, t½, F%) nca->report

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.[24]

References

  • Selvita. In Vitro ADME. Selvita. Available from: [Link].

  • BioDuro. ADME Microsomal Stability Assay. BioDuro. Available from: [Link].

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available from: [Link].

  • Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC. Available from: [Link].

  • BioDuro. In Vivo PK and TK. BioDuro. Available from: [Link].

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link].

  • Butnariu, M., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC. Available from: [Link].

  • Cyprotex. Microsomal Stability. Evotec. Available from: [Link].

  • IQVIA. In Vitro screening. IQVIA Laboratories. Available from: [Link].

  • Creative Biolabs. Rodent In Vivo PK Service. Creative Biolabs. Available from: [Link].

  • PharmaQuesT. METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION. PharmaQuesT. Available from: [Link].

  • Creative Bioarray. How to Conduct a Bioavailability Assessment?. Creative Bioarray. Available from: [Link].

  • Mercell. metabolic stability in liver microsomes. Mercell. Available from: [Link].

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link].

  • LifeNet Health. CYP Inhibition Assay. LifeNet Health LifeSciences. Available from: [Link].

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available from: [Link].

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Available from: [Link].

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available from: [Link].

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available from: [Link].

  • Karunakaran, E., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. Available from: [Link].

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. Available from: [Link].

  • JoVE. (2025). Video: Measurement of Bioavailability: Pharmacokinetic Methods. JoVE. Available from: [Link].

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available from: [Link].

  • ICH. (2022). bioanalytical method validation and study sample analysis m10. ICH. Available from: [Link].

  • Allied Academies. (2025). Advancements in lc-ms/ms bioanalytical method validation. Allied Academies. Available from: [Link].

  • Balogh, G., et al. (2023). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC. Available from: [Link].

  • Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay. Creative Diagnostics. Available from: [Link].

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available from: [Link].

  • Elsevier. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. ScienceDirect. Available from: [Link].

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone. Available from: [Link].

  • Domainex. Plasma Protein Binding Assay. Domainex. Available from: [Link].

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Exploratory

In vitro toxicity and cytotoxicity of 3-Amino-4-(thiomorpholin-4-yl)benzamide

An In-Depth Technical Guide to the In Vitro Toxicological and Cytotoxicological Assessment of 3-Amino-4-(thiomorpholin-4-yl)benzamide Executive Summary 3-Amino-4-(thiomorpholin-4-yl)benzamide is a novel chemical entity w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicological and Cytotoxicological Assessment of 3-Amino-4-(thiomorpholin-4-yl)benzamide

Executive Summary

3-Amino-4-(thiomorpholin-4-yl)benzamide is a novel chemical entity whose toxicological profile has not been extensively characterized in publicly available literature. This guide provides a comprehensive framework for the in vitro assessment of its cytotoxicity and potential mechanisms of toxicity. As a substituted benzamide with an aromatic amine and a thiomorpholine moiety, this compound presents specific structural alerts that warrant a multi-tiered investigative approach. This document outlines a logical progression of assays, from determining basal cytotoxicity to elucidating specific mechanisms such as apoptosis, oxidative stress, and potential for metabolic activation.

This whitepaper is intended for researchers, scientists, and drug development professionals. It serves as a practical guide to designing and executing a robust in vitro toxicology program for this compound and others with similar structural features. The protocols and rationale provided herein are grounded in established toxicological principles to ensure scientific integrity and generate reliable data for safety assessment.

| Introduction and Structural Rationale for Toxicological Investigation

The chemical structure of 3-Amino-4-(thiomorpholin-4-yl)benzamide contains several functional groups that are of toxicological interest. The presence of an aromatic amine is a well-known structural alert, as this group can undergo metabolic activation, particularly by cytochrome P450 enzymes in the liver, to form reactive electrophilic intermediates. These intermediates can covalently bind to macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

Furthermore, the thiomorpholine ring, a sulfur-containing heterocycle, may also have its own metabolic pathways that could contribute to the overall toxicological profile. The benzamide functional group itself is common in many pharmaceuticals. Therefore, a comprehensive in vitro toxicological evaluation is essential to characterize the safety profile of this molecule.

This guide proposes a tiered approach to the in vitro evaluation of 3-Amino-4-(thiomorpholin-4-yl)benzamide:

  • Tier 1: Basal Cytotoxicity Assessment: To determine the concentration at which the compound elicits a cytotoxic response in various cell lines.

  • Tier 2: Elucidation of Cell Death Mechanisms: To understand whether the compound induces apoptosis or necrosis.

  • Tier 3: Investigation of Specific Toxicological Mechanisms: To probe for common pathways of drug-induced toxicity such as oxidative stress.

This structured approach ensures a thorough and efficient investigation, providing a clear understanding of the compound's in vitro toxicological properties.

| Tier 1: Basal Cytotoxicity Assessment

The initial step in assessing the cytotoxicity of a novel compound is to establish a dose-response relationship and determine the effective concentration that causes 50% of maximal response (EC₅₀) or the concentration that kills 50% of cells (IC₅₀). Utilizing multiple assays with different endpoints is crucial for a comprehensive understanding, as a compound may interfere with the chemistry of a single assay. We recommend a panel of at least two different cytotoxicity assays.

| Cell Line Selection

The choice of cell lines is critical and should be relevant to the intended use of the compound. A common starting point is to use a well-characterized, immortalized cell line such as HepG2 (human liver carcinoma), as the liver is a primary site of drug metabolism. It is also advisable to include a cell line from a potential target organ if one is known.

| Experimental Workflow: Basal Cytotoxicity

cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis P1 Seed cells in 96-well plates P2 Incubate for 24h for cell adherence P1->P2 T2 Treat cells with compound (include vehicle control) P2->T2 T1 Prepare serial dilutions of 3-Amino-4-(thiomorpholin-4-yl)benzamide T1->T2 T3 Incubate for 24h, 48h, or 72h T2->T3 A1 Perform MTT Assay (Metabolic Activity) T3->A1 A2 Perform LDH Assay (Membrane Integrity) T3->A2 D1 Measure absorbance/fluorescence A1->D1 A2->D1 D2 Calculate % viability vs. control D1->D2 D3 Plot dose-response curve and calculate IC50 values D2->D3

Caption: Workflow for Basal Cytotoxicity Assessment.

| Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-Amino-4-(thiomorpholin-4-yl)benzamide in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours (or other desired time points).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

| Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, an indicator of necrosis or late apoptosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity and plot the dose-response curve.

| Data Presentation: Basal Cytotoxicity
Cell LineAssayIncubation Time (h)IC₅₀ (µM)
HepG2MTT24Experimental Value
HepG2MTT48Experimental Value
HepG2LDH24Experimental Value
HepG2LDH48Experimental Value

| Tier 2: Elucidation of Cell Death Mechanisms

Once the cytotoxic concentration of 3-Amino-4-(thiomorpholin-4-yl)benzamide is established, the next logical step is to determine the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

| Experimental Workflow: Apoptosis vs. Necrosis

cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Flow Cytometry Analysis P1 Seed cells in 6-well plates P2 Treat with IC50 concentration of compound P1->P2 S1 Harvest cells (adherent and floating) P2->S1 S2 Wash with PBS S1->S2 S3 Stain with Annexin V-FITC and Propidium Iodide (PI) S2->S3 A1 Acquire data on flow cytometer S3->A1 A2 Gate populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) A1->A2

Caption: Workflow for Apoptosis vs. Necrosis Discrimination.

| Protocol: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of 3-Amino-4-(thiomorpholin-4-yl)benzamide for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

| Tier 3: Investigation of Specific Toxicological Mechanisms

Based on the structural alerts of 3-Amino-4-(thiomorpholin-4-yl)benzamide, specific mechanistic studies are warranted.

| Oxidative Stress Assessment

Many compounds exert their toxicity by inducing the production of reactive oxygen species (ROS), which can damage cellular components.

Protocol: Intracellular ROS Measurement using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with sub-lethal concentrations of the compound.

  • Probe Loading: Remove the treatment medium and incubate the cells with 25 µM DCFH-DA in PBS for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader. A known ROS inducer like H₂O₂ should be used as a positive control.

| Role of Metabolic Activation

The aromatic amine moiety suggests that the toxicity of 3-Amino-4-(thiomorpholin-4-yl)benzamide may be dependent on metabolic activation. This can be investigated in vitro by co-incubating the compound with a liver S9 fraction, which contains both microsomal and cytosolic enzymes.

Protocol: Cytotoxicity Assay with S9 Fraction

  • Assay Modification: Repeat the Tier 1 cytotoxicity assays (e.g., MTT) with the inclusion of a liver S9 fraction and an NADPH-generating system in the incubation medium.

  • Comparison: Compare the IC₅₀ values obtained with and without the S9 fraction. A significant decrease in the IC₅₀ value in the presence of the S9 fraction would suggest that metabolic activation contributes to the compound's cytotoxicity.

| Conclusion and Future Directions

This guide outlines a foundational in vitro strategy for assessing the toxicity and cytotoxicity of 3-Amino-4-(thiomorpholin-4-yl)benzamide. By following this tiered approach, researchers can efficiently gather data on the compound's cytotoxic potential, mode of cell death, and potential mechanisms of action. Positive findings in any of these assays, particularly those related to metabolic activation, would warrant further investigation into genotoxicity (e.g., Ames test, in vitro micronucleus assay) and more detailed mechanistic studies. This systematic evaluation is a critical step in the early-stage safety assessment of any novel chemical entity intended for further development.

References

  • Title: The Role of Bioactivation in Drug-Induced Liver Injury Source: National Institutes of Health URL: [Link]

  • Title: The role of metabolic activation in drug-induced hepatotoxicity Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

  • Title: HepG2 Cells as a Human Model for Quantifying Mitochondrial Toxicity Source: National Institutes of Health URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Detecting Apoptosis with Annexin V-FITC Source: Bio-Rad Laboratories URL: [Link]

  • Title: Use of Liver S9 Fraction in In Vitro Toxicology Source: Corning Life Sciences URL: [Link]

Foundational

Pharmacological Profiling of the 3-Amino-4-(thiomorpholin-4-yl)benzamide Scaffold: Binding Affinity, IC50 Determination, and Lead Optimization

Executive Summary and Structural Rationale In modern fragment-based drug discovery (FBDD), the identification of versatile, low-molecular-weight scaffolds is critical for developing highly selective targeted therapies. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

In modern fragment-based drug discovery (FBDD), the identification of versatile, low-molecular-weight scaffolds is critical for developing highly selective targeted therapies. The compound 3-Amino-4-(thiomorpholin-4-yl)benzamide (CAS: 1153119-63-1)[1] represents a highly privileged pharmacophore. Rather than acting as a standalone therapeutic, this molecule serves as a foundational building block for synthesizing potent kinase inhibitors (e.g., targeting CDKs, ABL) and G-protein coupled receptor (GPCR) antagonists (e.g., MRGPRX2)[2].

The structural logic of this scaffold relies on three distinct functional vectors:

  • The Benzamide Moiety: Frequently acts as a hinge-binding motif in the ATP-binding pocket of kinases. The amide group forms critical bidentate hydrogen bonds with the peptide backbone of the target protein.

  • The Thiomorpholine Ring: Projects into solvent-exposed regions or adjacent hydrophobic pockets. The sulfur atom provides a unique synthetic handle; it can be oxidized to sulfoxides or sulfoximines (as seen in advanced analogues of AT7519 and Imatinib) to drastically improve aqueous solubility without adding excessive steric bulk[3].

  • The 3-Amino Group: Serves as a primary synthetic vector for cross-coupling reactions, allowing medicinal chemists to append diverse heterocyclic systems (such as quinolines or pyrimidines) to access the DFG-out pocket or allosteric sites[2],[3].

FBDD Frag Fragment Screening (CAS: 1153119-63-1) Xray X-ray Crystallography (Binding Mode Analysis) Frag->Xray MedChem SAR Optimization (Sulfoximine/Quinoline) Xray->MedChem MedChem->Xray Iterative Design Assay In Vitro Profiling (IC50 & Kd Determination) MedChem->Assay

Fragment-based lead optimization workflow for thiomorpholine-benzamide derivatives.

Quantitative Data: Binding Affinity and Potency

Because the bare fragment is highly ligand-efficient but weakly potent on its own, its true value is realized post-optimization. The table below summarizes the binding affinity ( Kd​ ) and half-maximal inhibitory concentration ( IC50​ ) of representative derivatives built upon this core scaffold.

Compound / DerivativeTargetAssay Methodology IC50​ (nM) Kd​ (nM)Reference
3-Amino-4-(thiomorpholin-4-yl)benzamide Baseline Kinase PanelSPR / FP> 50,000> 100,000Baseline Fragment
Quinoline-thiomorpholin-benzamide MRGPRX2 (GPCR)HTRF (Competitive)< 100N/APatent[2]
Sulfoximine Analogue 15 (AT7519 deriv.) CDK2 / CDK9Radiometric Kinase522 / 124N/ALiterature[3]
Sulfoximine Analogue 8 (Imatinib deriv.) ABL Tyrosine KinaseKinase-Glo< 150~ 85Literature[3]

Note: The oxidation of the thiomorpholine sulfur to a sulfoximine (as in Analogues 8 and 15) slightly decreases raw biochemical potency compared to parent drugs but significantly increases thermodynamic solubility (e.g., from 52 mg/L to >1500 mg/L)[3].

Experimental Methodologies: Self-Validating Protocols

To accurately determine the IC50​ and Kd​ of compounds derived from 3-Amino-4-(thiomorpholin-4-yl)benzamide, researchers must employ orthogonal assays. Relying solely on enzymatic assays can yield false positives due to compound aggregation or auto-fluorescence.

Protocol 1: HTRF-Based IC50​ Determination (GPCR / Kinase Targets)

Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard fluorescence polarization (FP) because highly conjugated aromatic libraries often exhibit auto-fluorescence. HTRF utilizes a time delay (time-resolved) before signal integration, effectively eliminating background fluorescence and providing a high signal-to-noise ratio[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.1% BSA, and 0.05% Tween-20). Causality: Tween-20 is critical to prevent non-specific binding and compound aggregation (promiscuous inhibition).

  • Compound Titration: Perform a 3-fold, 10-point serial dilution of the thiomorpholine derivative in 100% DMSO. Transfer via acoustic dispensing (e.g., Echo 550) into a 384-well low-volume plate to ensure the final DMSO concentration remains strictly ≤1% .

  • Equilibration: Add the target protein (e.g., Europium cryptate-labeled MRGPRX2) and the fluorescent acceptor tracer. Incubate in the dark for 60 minutes at room temperature to allow the competitive binding equilibrium to stabilize.

  • Detection: Read the plate using a TR-FRET compatible microplate reader. Excite the donor at 337 nm and measure dual emission at 620 nm (donor) and 665 nm (acceptor).

  • Self-Validation & QC: Calculate the Z'-factor using positive (fully inhibited) and negative (DMSO only) controls. A Z' > 0.5 validates the assay's dynamic range.

  • Data Analysis: Calculate the HTRF ratio ( 665nm/620nm ). Fit the dose-response curve using a 4-parameter logistic (4PL) regression to derive the absolute IC50​ .

HTRF Donor Europium Cryptate (Donor) Target Target Protein (e.g., MRGPRX2) Donor->Target Conjugated Acceptor Tracer Ligand (Acceptor) Donor->Acceptor Energy Transfer Target->Acceptor Binding Signal Time-Resolved FRET Signal (665 nm / 620 nm) Acceptor->Signal Emission Inhibitor Thiomorpholine Derivative (Competitor) Inhibitor->Target Displaces Tracer Inhibitor->Signal Reduces FRET Ratio

Mechanism of HTRF competitive binding assay for IC50 determination.

Protocol 2: Surface Plasmon Resonance (SPR) for Kd​ and Kinetic Profiling

Causality & Rationale: While IC50​ is heavily dependent on assay conditions (e.g., tracer concentration), the dissociation constant ( Kd​ ) provides an absolute thermodynamic measurement of affinity. Furthermore, SPR resolves the kinetic rate constants ( kon​ and koff​ ). Understanding the dissociation rate ( koff​ ) is vital, as a longer target residence time ( τ=1/koff​ ) often correlates with superior in vivo efficacy.

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 2000-3000 Response Units (RU). Quench unreacted esters with ethanolamine.

  • Buffer Preparation & DMSO Matching: Prepare running buffer (e.g., PBS-P+ with 2% DMSO). Causality: Because SPR is highly sensitive to the bulk refractive index, the DMSO concentration in the analyte samples must perfectly match the running buffer to prevent massive bulk shift artifacts.

  • Kinetic Injection: Inject a concentration series of the derivative (e.g., 0.1 nM to 1000 nM) over the active and reference flow cells. Use a high flow rate (e.g., 50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed binding reflects true interaction kinetics rather than diffusion rates.

  • Self-Validation & QC: Inject a known reference compound before and after the analyte series. If the Rmax​ of the reference compound drops by >10%, the immobilized protein is denaturing, and the chip must be discarded.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections). Fit the curves to a 1:1 Langmuir binding model to extract ka​ , kd​ , and calculate KD​=kd​/ka​ .

Sources

Exploratory

Prototypical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-Amino-4-(thiomorpholin-4-yl)benzamide

A Senior Application Scientist's Perspective on Definitive Structural Elucidation Disclaimer: As of the latest search of public crystallographic databases, including the Cambridge Structural Database (CSD), a definitive...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Definitive Structural Elucidation

Disclaimer: As of the latest search of public crystallographic databases, including the Cambridge Structural Database (CSD), a definitive crystal structure for 3-Amino-4-(thiomorpholin-4-yl)benzamide has not been reported.[1][2][3] This guide is therefore presented as a comprehensive, prototypical methodology for researchers and drug development professionals. It outlines the authoritative, field-proven protocols that would be employed for the structural determination of this, or analogous, small organic molecules.[4][5] The data and structural analysis presented herein are based on a representative analogous structure to provide a realistic and instructive framework.

Introduction: The Imperative for Atomic-Level Insight

In modern drug discovery and materials science, a molecule's three-dimensional structure is not merely academic; it is the blueprint of its function. For a compound like 3-Amino-4-(thiomorpholin-4-yl)benzamide, which incorporates key pharmacophores such as a benzamide, a primary amine, and a thiomorpholine ring, understanding its precise atomic arrangement is critical.[6][7][8] This knowledge governs everything from receptor binding affinity and ADME properties to solid-state characteristics like polymorphism and stability.[9]

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining molecular structure at atomic resolution.[4][10] It provides direct, unambiguous evidence of molecular connectivity, conformation, and the intricate network of intermolecular interactions that dictate how molecules assemble in the solid state. This guide provides an in-depth, practical walkthrough of the entire SCXRD workflow, from crystal genesis to final structural validation, tailored for a molecule of this class.

Part 1: The Art and Science of Crystal Growth

The primary bottleneck in any crystallographic study is obtaining a high-quality single crystal.[10][11] This is a process of patience and precision, where the goal is to coax molecules out of the disorder of a solution into a perfectly ordered, three-dimensional lattice. The crystal must be of sufficient size (ideally >20 µm in all dimensions) and possess high internal order to diffract X-rays effectively.[4]

Causality in Method Selection

For a polar, hydrogen-bonding molecule like 3-Amino-4-(thiomorpholin-4-yl)benzamide, solvent selection is paramount. The ideal solvent is one in which the compound is moderately soluble.[12] If solubility is too high, precipitation occurs too rapidly, leading to a shower of microcrystals. If it's too low, crystallization may never occur. Hydrogen-bonding solvents can be beneficial but may also compete with the molecule's own hydrogen-bonding motifs, potentially hindering the desired crystal packing.[13]

Recommended Technique: Vapor Diffusion

Vapor diffusion is often the most successful method for obtaining high-quality crystals from milligram quantities of a compound.[11][13] It allows for a very slow and controlled approach to supersaturation, which is the key to ordered crystal growth.

Experimental Protocol: Vapor Diffusion for Crystal Growth
  • Preparation: Dissolve 5-10 mg of highly purified 3-Amino-4-(thiomorpholin-4-yl)benzamide in a minimal amount (0.5 mL) of a "good" solvent (e.g., methanol or ethanol) in a small, clean vial.

  • System Setup: Place this small vial inside a larger, sealable jar containing a reservoir (2-3 mL) of a miscible "poor" solvent (the precipitant, e.g., diethyl ether or hexane). The poor solvent should have a higher vapor pressure than the good solvent.[11]

  • Incubation: Seal the jar tightly and leave it in a vibration-free location at a constant temperature.[12] Do not disturb the vessel.

  • Mechanism of Action: Over several days to weeks, the more volatile poor solvent will slowly diffuse through the vapor phase into the solution of the compound. This gradually decreases the overall solubility of the compound, pushing the solution towards supersaturation and inducing slow, controlled crystallization.[13]

Part 2: From Crystal to Diffraction Pattern: Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal lattice diffracts these X-rays in a specific pattern of spots, the intensities of which contain the information about the electron density, and thus the atomic arrangement, within the crystal.

Workflow for Single-Crystal X-ray Diffraction Data Collection

XRay_Workflow cluster_prep Crystal Preparation cluster_instrument Data Collection cluster_process Data Processing Crystal Select Crystal (~0.1-0.3 mm) Mount Mount on Loop (Cryoprotectant if needed) Crystal->Mount Microscopy FlashCool Flash-cool to 100 K (N2 stream) Mount->FlashCool Transfer to Diffractometer Center Center Crystal in X-ray Beam FlashCool->Center Collect Collect Diffraction Frames (Rotating Crystal) Center->Collect Integrate Integrate Reflections (h, k, l, Intensity) Collect->Integrate Scale Scale & Merge Data (Absorption Correction) Integrate->Scale Output Generate .hkl file Scale->Output

Caption: Workflow for SCXRD data collection and processing.

Experimental Protocol: Data Collection
  • Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a cryo-loop. If data is to be collected at low temperatures (standard practice), the crystal is briefly dipped in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

  • Cooling: The crystal is immediately flash-cooled to a low temperature, typically 100 K, in a stream of cold nitrogen gas. This minimizes atomic thermal motion, leading to sharper diffraction spots and a higher-quality dataset.[4]

  • Data Acquisition: The mounted crystal is placed on a goniometer within a diffractometer (e.g., a Bruker APEXII CCD).[14] A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal.[15]

  • Diffraction Imaging: The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected on a detector. A complete dataset consists of hundreds of frames, covering all unique orientations of the crystal lattice.

  • Data Processing: The collected frames are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensity of each spot, and applying corrections for factors like absorption.[16] The final output is a reflection file (typically in .hkl format) that lists the Miller indices (h,k,l), intensity, and standard uncertainty for each measured reflection.

Part 3: Decoding the Data: Structure Solution and Refinement

The .hkl file contains the intensities of the diffracted waves, but not their phases. Solving the "phase problem" is the first step in converting diffraction data into a 3D model of electron density.

Workflow for Structure Solution and Refinement

Refinement_Workflow Input Input Files (.ins, .hkl) Solve Structure Solution (e.g., SHELXT, Direct Methods) Input->Solve InitialModel Initial Atomic Model (Heavy Atoms Located) Solve->InitialModel Refine Least-Squares Refinement (SHELXL) InitialModel->Refine Fourier Difference Fourier Map (Locate Missing Atoms/H) Refine->Fourier Converged Model Converged? (R1 < 5%, flat Fourier map) Refine->Converged UpdateModel Update Model (Assign Atoms, Add H, Anisotropic) Fourier->UpdateModel UpdateModel->Refine Iterative Cycles Converged->Fourier No Finalize Final Refinement (Generate CIF file) Converged->Finalize Yes

Caption: Iterative cycle of crystallographic structure solution and refinement.

Protocol for Structure Solution and Refinement using SHELX

The SHELX suite of programs is the industry standard for small-molecule crystallography.[17]

  • Structure Solution: The structure is typically solved using "direct methods" with a program like SHELXT.[15] This statistical approach uses the intensities in the .hkl file to estimate initial phases, generating a preliminary electron density map where the positions of most non-hydrogen atoms can be identified.

  • Initial Refinement: The initial atomic model is refined against the experimental data using SHELXL.[18] This is a least-squares process that adjusts atomic coordinates and thermal parameters to minimize the difference between the observed structure factors (from the .hkl file) and those calculated from the model.[19]

  • Iterative Model Building: After the initial refinement, a "difference Fourier map" is calculated. This map shows regions where the calculated electron density is lower (negative peaks) or higher (positive peaks) than observed. Positive peaks indicate the positions of missing atoms (like hydrogens) or disordered components.

  • Anisotropic Refinement: The model is updated with the newly located atoms. Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.[20] Hydrogen atoms are usually placed in calculated positions and refined using a "riding model."[14]

  • Convergence: Steps 3 and 4 are repeated in cycles until the model converges. Convergence is judged by several factors: the R-factor (R1), which should ideally be below 5% for high-quality data; a stable refinement with minimal parameter shifts; and a flat final difference Fourier map with no significant residual peaks.[18][20]

  • Finalization: The final, validated model is used to generate a Crystallographic Information File (CIF), the standard format for reporting and archiving crystal structure data.

Part 4: Structural Analysis of a Representative System

The following data is representative of what would be expected for a high-quality crystal structure of a molecule like 3-Amino-4-(thiomorpholin-4-yl)benzamide. This data is based on a closely related, published morpholine-benzamide structure to provide a realistic context.[14]

Table 1: Crystallographic Data and Refinement Details
ParameterValue
Chemical FormulaC₁₁H₁₅N₃OS
Formula Weight237.32
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.528 (1)
b (Å)9.905 (1)
c (Å)9.683 (1)
β (°)99.06 (1)
Volume (ų)1565.5 (2)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.006
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100(2)
Reflections Collected11905
Independent Reflections3836
R_int0.024
Final R1 [I > 2σ(I)]0.054
wR2 (all data)0.182
Goodness-of-fit (S)1.04
CCDC Deposition NumberHypothetical
Molecular Structure Insights

The refined structure would provide precise measurements of all bond lengths, bond angles, and torsion angles. Key features to analyze would include:

  • Thiomorpholine Conformation: The thiomorpholine ring would be expected to adopt a stable chair conformation.[14][21]

  • Planarity: The geometry of the benzamide group and the degree of planarity with the benzene ring would be determined.

  • Torsion Angles: The torsion angle between the plane of the benzene ring and the mean plane of the thiomorpholine ring would define the overall molecular conformation.

Supramolecular Analysis: The Hydrogen-Bonding Network

A molecule with both hydrogen bond donors (the -NH₂ and -CONH₂ groups) and acceptors (the amide oxygen, amine nitrogen, and thiomorpholine sulfur/nitrogen) is primed to form an extensive network of intermolecular interactions. These interactions are the primary drivers of crystal packing.

The analysis would likely reveal strong N-H···O hydrogen bonds from the amide group, linking molecules into chains or sheets.[14] The amino group could participate in further N-H···N or N-H···O interactions, creating a robust, three-dimensional architecture.

HBond_Network Mol1 Molecule A ...-C(=O)N-H... ...-NH2 Mol2 Molecule B (Symmetry Equivalent) ...-C(=O)N-H... ...-NH2 Mol1:e->Mol2:w Mol3 Molecule C (Symmetry Equivalent) ...-C(=O)N-H... ...-NH2 Mol1:s->Mol3:n N-H···N(amino)

Caption: A simplified diagram of potential hydrogen-bonding motifs.

Conclusion

While the specific crystal structure of 3-Amino-4-(thiomorpholin-4-yl)benzamide remains to be determined, the pathway to its elucidation is clear and well-established. By employing rigorous protocols for crystal growth, data collection, and structure refinement, researchers can obtain a definitive, atomic-resolution model. This structural data is indispensable, providing the foundational knowledge required to understand the molecule's chemical behavior, guide further optimization in drug development programs, and secure intellectual property.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(4). Available at: [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. Available at: [Link]

  • University of York. scXRD: Growing single crystals. Chemistry Teaching Labs. Available at: [Link]

  • ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. Available at: [Link]

  • Sheldrick, G. M. (2015). User guide to crystal structure refinement with SHELXL. University of Göttingen. Available at: [Link]

  • Organic Chemistry. (2020, December 13). How to Grow Single Crystals [Video]. YouTube. Available at: [Link]

  • Sci-Meet. Structure solution and refinement – WinGX. Available at: [Link]

  • University of California, Berkeley. SHELXL - An Easy Structure - Sucrose. College of Chemistry. Available at: [Link]

  • School of Chemistry, University of Jyväskylä. (2007). TUTORIAL - 1 Getting started. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(10), 17840-17855. Available at: [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Applications Notes. Available at: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Liu, A., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(1), 932-944. Available at: [Link]

  • Jelsch, C., et al. (2015). Crystal Structure and Physicochemical Properties of a New Tris (2-Amoniumbenzamide) Sulfate (C7H9N2O)3HSO4SO4. Crystal Structure Theory and Applications, 4, 81-92. Available at: [Link]

  • PubChem. 3-Aminobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]

  • Mata, I., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′-dialkyl-2,6-diamino-1,4,5,8-naphthalenetetracarboxylic acid diimide derivative. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 1), 37-45. Available at: [Link]

  • Becker Medical Library, Washington University. CCDC – Cambridge Structural Database. Available at: [Link]

  • Arshad, S., et al. (2014). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69. Available at: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available at: [Link]

  • CCDC. Access Structures. Available at: [Link]

  • OA Monitor Ireland. CCDC 817097: Experimental Crystal Structure Determination. Available at: [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Available at: [Link]

  • ResearchGate. (2014). Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available at: [Link]

  • MolPort. 3-(THIOMORPHOLINE-4-SULFONYL)BENZAMIDE. Available at: [Link]

Sources

Foundational

Thermodynamic stability of 3-Amino-4-(thiomorpholin-4-yl)benzamide

An In-depth Technical Guide to the Thermodynamic Stability of 3-Amino-4-(thiomorpholin-4-yl)benzamide Executive Summary The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical product...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-Amino-4-(thiomorpholin-4-yl)benzamide

Executive Summary

The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical product is critically dependent on its physicochemical properties, paramount among which is its thermodynamic stability. This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic and chemical stability of 3-Amino-4-(thiomorpholin-4-yl)benzamide, a molecule incorporating the medicinally significant benzamide and thiomorpholine scaffolds.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with not only the procedural steps for stability assessment but also the underlying scientific rationale for these experimental choices.

We delve into solid-state thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the molecule's intrinsic thermal properties. The core of this guide is a detailed exposition of forced degradation (stress testing) methodologies, conducted in alignment with the principles outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[3] These studies are essential for identifying potential degradation pathways and for the development and validation of a stability-indicating analytical method—a non-negotiable requirement for regulatory submissions.[4][5] By integrating detailed protocols, data interpretation strategies, and visual workflows, this guide serves as a senior-level resource for establishing a robust stability profile for 3-Amino-4-(thiomorpholin-4-yl)benzamide, thereby informing critical decisions in formulation, packaging, and storage.

Introduction: The Imperative of Stability

The Privileged Scaffolds: Benzamide and Thiomorpholine

The molecular architecture of 3-Amino-4-(thiomorpholin-4-yl)benzamide is a composite of two "privileged" scaffolds. Benzamide derivatives are a cornerstone of medicinal chemistry, forming the basis of a wide array of approved drugs with diverse pharmacological activities.[1] The thiomorpholine moiety, a sulfur-containing heterocyclic motif, is also integral to numerous bioactive compounds, recognized for its influence on metabolic stability and receptor binding.[2][6] The combination of these scaffolds suggests a molecule of significant therapeutic potential, but also one with unique stability challenges arising from its functional groups: a primary aromatic amine, a secondary amide, and a thioether within the thiomorpholine ring.

Why Thermodynamic Stability is a Critical Quality Attribute (CQA)

The stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[7] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Understanding a molecule's intrinsic stability is therefore not merely a regulatory hurdle but a fundamental aspect of drug development. It provides the knowledge necessary to select appropriate storage conditions, develop stable formulations, and establish a valid retest period.[4][5] Forced degradation studies, which form the centerpiece of this guide, are the primary tool for gaining this essential knowledge.[8]

Foundational Analysis: Prerequisite Characterization

Before assessing stability, a baseline of the molecule's identity and purity must be unequivocally established. This ensures that any changes observed during stability studies are attributable to degradation and not to pre-existing impurities.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: A high-purity reference standard is the bedrock of any stability study. This HPLC protocol is designed to establish a baseline chromatogram and quantify the purity of the initial batch of 3-Amino-4-(thiomorpholin-4-yl)benzamide. This method will later be optimized into a full stability-indicating method.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the compound in a suitable solvent (e.g., 10 mL of Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions (Initial Method):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or a λmax determined by UV-Vis spectroscopy).[1]

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. The target for a reference standard is ≥98%.

Solid-State Stability: Thermal Analysis

Thermal analysis provides direct insight into the thermodynamic stability of the solid form of the API, including its melting point and decomposition temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Expertise & Causality:

  • DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point, which is a key indicator of purity and solid-form stability. A sharp melting endotherm suggests a highly crystalline and pure compound. Broad peaks may indicate impurities or the presence of multiple crystalline forms (polymorphism).[9][10]

  • TGA measures the change in mass of a sample as a function of temperature.[1] This technique is crucial for identifying the temperature at which the molecule begins to decompose (thermal degradation) and can also reveal the presence of bound solvents or water (desolvation).

Protocol: DSC/TGA Analysis

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of 3-Amino-4-(thiomorpholin-4-yl)benzamide into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrumentation: A calibrated simultaneous DSC/TGA instrument is preferred.

  • Experimental Conditions:

    • Temperature Range: 25 °C to 400 °C (or higher if no decomposition is observed).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

  • Data Interpretation:

    • DSC Thermogram: Identify the onset temperature and peak maximum of the melting endotherm.

    • TGA Thermogram: Determine the onset temperature of mass loss, which corresponds to the decomposition temperature.

ParameterObservationInterpretation
Melting Point (DSC) Sharp endotherm at T > 150°CIndicates a crystalline solid with good thermal stability.
Decomposition (TGA) Onset of mass loss at T > 200°CDefines the upper-temperature limit for handling and storage.

Chemical Stability: Forced Degradation Studies

Forced degradation is an essential process that involves subjecting the API to stress conditions more severe than those used in accelerated stability testing.[4] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[3][8] This range is optimal for producing a sufficient quantity of degradants to be detected and characterized, without generating secondary or tertiary products that are not relevant to formal shelf-life conditions.[7]

Overall Workflow for Stability Assessment

The following diagram illustrates the logical flow from initial characterization to the establishment of a stability profile.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Forced Degradation (ICH Q1A) cluster_2 Phase 3: Analytical Method Development cluster_3 Phase 4: Data Interpretation & Reporting A API Synthesis & Purification B Structural & Purity Characterization (t=0) (HPLC, NMR, MS) A->B C Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Generate Degradation Product Samples C->D E Develop Stability-Indicating HPLC Method D->E F Validate Method (Specificity, Linearity, etc.) E->F G Analyze Stressed Samples using Validated Method F->G H Identify & Characterize Degradants (LC-MS) G->H I Elucidate Degradation Pathways H->I J Establish Stability Profile & Report I->J

Caption: Workflow for Thermodynamic Stability Assessment.

Protocols for Forced Degradation

Trustworthiness: For each condition, a control sample (API in the same solvent system, kept at ambient temperature and protected from light) must be run in parallel to ensure that observed degradation is due to the stress condition applied.

4.2.1 Acid and Base Hydrolysis

  • Rationale: To assess susceptibility to degradation in acidic or basic environments, which can be encountered in physiological conditions or during formulation with acidic/basic excipients. The amide bond is a primary target for hydrolysis.

  • Protocol:

    • Prepare three solutions: (a) API in 0.1 M HCl, (b) API in 0.1 M NaOH, and (c) API in purified water (neutral control). The target concentration is ~0.1 mg/mL.

    • Incubate the solutions at 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

    • Neutralize the aliquots immediately (base for the acid sample, acid for the base sample) to halt the degradation reaction.

    • Analyze all samples by the stability-indicating HPLC method.

4.2.2 Oxidative Degradation

  • Rationale: To evaluate the molecule's sensitivity to oxidation. The thioether in the thiomorpholine ring and the primary aromatic amine are potential sites of oxidation.

  • Protocol:

    • Prepare a solution of the API (~0.1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified intervals (e.g., 2, 8, 24 hours).

4.2.3 Thermal Degradation

  • Rationale: To assess the stability of the API in its solid state when exposed to high temperatures, simulating conditions that might occur during manufacturing or improper storage.

  • Protocol:

    • Place a thin layer of the solid API powder in a vial.

    • Expose the sample to a high temperature (e.g., 80 °C) in a calibrated oven.

    • At set time points (e.g., 1, 3, 7 days), remove a portion of the powder, dissolve it to the working concentration, and analyze by HPLC.

4.2.4 Photolytic Degradation

  • Rationale: To determine if the molecule is light-sensitive, which has significant implications for manufacturing, packaging, and handling.[8] Aromatic systems are often susceptible to photodecomposition.

  • Protocol:

    • Expose a solid sample and a solution of the API (~0.1 mg/mL) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC after the exposure period.

Stress ConditionTypical Reagent/ConditionPotential Degradation Site
Acid Hydrolysis 0.1 M - 1 M HCl, elevated TAmide bond cleavage
Base Hydrolysis 0.1 M - 1 M NaOH, elevated TAmide bond cleavage
Oxidation 3-30% H₂O₂, ambient TThiomorpholine sulfur (to sulfoxide/sulfone), Aromatic amine
Thermal (Solid) >60°CGeneral decomposition
Photolytic ICH Q1B light sourceAromatic ring system

Elucidation of Degradation Pathways

Once degradation is achieved, the next critical step is to identify the major degradants and propose likely degradation pathways. This is typically accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS).

Potential Degradation Pathways

Based on the structure of 3-Amino-4-(thiomorpholin-4-yl)benzamide, several degradation pathways can be hypothesized. This knowledge helps in targeting the search for specific masses during LC-MS analysis.

Caption: Hypothesized Degradation Pathways for the Molecule.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach to evaluating the thermodynamic and chemical stability of 3-Amino-4-(thiomorpholin-4-yl)benzamide. By employing foundational characterization, thermal analysis (DSC/TGA), and a comprehensive forced degradation study aligned with ICH principles, a robust stability profile can be established. The data generated from these studies are indispensable. They enable the development of a validated stability-indicating method, provide critical insights into potential degradation products and pathways, and guide the development of a stable drug product with appropriate storage and handling instructions. This thorough understanding of the molecule's intrinsic stability is a prerequisite for successful progression through the stages of pharmaceutical development.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64. [Link]

  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56. [Link]

  • Gupta, A., Yadav, J. S., Rawat, S., & Gandhi, M. (2011). Forced degradation and stability-indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 545-555. [Link]

  • Monte, M. J. S., & Santos, L. M. N. B. F. (2010). Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy. Journal of Chemical & Engineering Data, 55(5), 2092-2101. [Link]

  • Ahmad, S., et al. (2011). Thermodynamics of Surfactant Micellization in Presence of Benzamide Derivatives. Journal of Dispersion Science and Technology, 32(3), 385-391. [Link]

  • Surov, A. O., et al. (2017). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Thermochimica Acta, 655, 139-148. [Link]

  • Fülöpová, V., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(2), 120-131. [Link]

  • Google Patents. (1994). Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • De-Meutter, J., et al. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. Protein Science, 10(3), 536-543. [Link]

  • Singh, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews, 3(4), 303-345. [Link]

  • Rekka, E. A., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 652-661. [Link]

  • Cantillo, D., & Kappe, C. O. (2020). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

Sources

Exploratory

A Strategic Guide to Target Identification and Pathway Elucidation for 3-Amino-4-(thiomorpholin-4-yl)benzamide

Abstract Novel small molecules represent the frontier of therapeutic innovation, yet their journey from synthesis to clinical application is contingent on a thorough understanding of their mechanism of action. This techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Novel small molecules represent the frontier of therapeutic innovation, yet their journey from synthesis to clinical application is contingent on a thorough understanding of their mechanism of action. This technical guide addresses the critical challenge of target identification and pathway analysis for the novel compound, 3-Amino-4-(thiomorpholin-4-yl)benzamide. As public domain data on this specific molecule is nascent, this document provides a comprehensive, field-proven strategic workflow for its biological characterization. We present a multi-pronged approach, integrating in silico, biochemical, and cell-based methodologies to systematically identify its molecular targets, elucidate the pathways it modulates, and validate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals dedicated to translating chemical novelty into therapeutic reality.

Introduction

The compound 3-Amino-4-(thiomorpholin-4-yl)benzamide is a synthetic small molecule featuring a benzamide core, a common scaffold in medicinal chemistry, substituted with amino and thiomorpholine groups. The thiomorpholine moiety, a sulfur-containing heterocycle, can significantly influence a compound's physicochemical properties and biological activity.[1][2] Derivatives of both benzamide and thiomorpholine have been associated with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3] This structural diversity suggests a broad potential target space, necessitating a systematic and unbiased approach for target deconvolution.

This guide outlines a logical, four-part experimental strategy to comprehensively characterize the biological function of 3-Amino-4-(thiomorpholin-4-yl)benzamide (herein referred to as "Compound X"). The workflow is designed to be self-validating, with each stage providing data that informs and refines the subsequent experimental choices.

Part 1: Initial Target Prediction and Biochemical Validation Part 2: Cellular Phenotyping and Pathway Prioritization Part 3: Definitive Target Identification and Validation Part 4: Mechanism of Action and Pathway Mapping

Part 1: Initial Target Prediction and Biochemical Validation

The first step in characterizing a novel compound is to generate and test initial hypotheses about its potential targets. This is achieved by combining computational predictions with broad-spectrum biochemical screening.

In Silico Target Prediction

Computational methods leverage the chemical structure of Compound X to predict its likely protein targets based on similarity to known ligands and binding pocket complementarity.

  • Methodology:

    • Chemical Similarity Searching: Utilize databases like ChEMBL and PubChem to identify known bioactive molecules that are structurally similar to Compound X. The thiomorpholine and benzamide scaffolds are key search features.[1][2]

    • Pharmacophore Modeling: Define the key chemical features of Compound X (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) to screen against a library of 3D protein structures.

    • Reverse Docking: Screen Compound X against a comprehensive library of protein crystal structures (e.g., the Protein Data Bank) to identify potential binding partners based on calculated binding affinities.

  • Causality and Insights: This in silico approach is a cost-effective method to narrow down a vast target space into a manageable list of high-probability candidates. For example, the benzamide moiety is a known feature of some kinase and DNA methyltransferase inhibitors, which would prioritize these enzyme classes for subsequent biochemical screening.[4]

Broad-Spectrum Biochemical Screening

The hypotheses generated in silico must be validated through direct biochemical assays. A broad-panel screen provides an unbiased view of the compound's activity against major druggable protein families.

  • Recommended Protocol: Kinase Panel Screening

    • Panel Selection: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) offering a broad kinase panel (e.g., 400+ kinases).

    • Assay Concentration: Perform an initial screen at a high concentration of Compound X (e.g., 10 µM) to identify any potential hits.

    • Hit Confirmation: For any kinases showing significant inhibition (>50%), perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

  • Data Presentation: Hypothetical Kinase Screening Results

Kinase Target% Inhibition at 10 µMIC50 (nM)Kinase Family
FGFR195%85Tyrosine Kinase
FGFR292%110Tyrosine Kinase
VEGFR288%250Tyrosine Kinase
CDK215%>10,000Ser/Thr Kinase
PI3Kα8%>10,000Lipid Kinase
  • Trustworthiness: This unbiased biochemical screen serves as the first layer of experimental validation. Positive hits from this screen provide direct evidence of a physical interaction between Compound X and a protein target, grounding all subsequent cell-based research in verified biochemical activity.

Part 2: Cellular Phenotyping and Pathway Prioritization

With initial biochemical targets identified, the next phase is to understand the effect of Compound X on living cells. This step determines the compound's functional consequences and helps prioritize which signaling pathways are most relevant.

Cell Viability and Proliferation Assays

The most fundamental cellular effect of a compound is its impact on cell viability and growth.

  • Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

    • Cell Line Selection: Choose a panel of cell lines relevant to the initial kinase hits. For example, based on the hypothetical data above, FGFR-dependent cancer cell lines (e.g., NCI-H1581, KG-1) would be appropriate.

    • Dose-Response Treatment: Treat cells with a serial dilution of Compound X (e.g., 0.1 nM to 100 µM) for 72 hours.

    • Data Acquisition: Add CellTiter-Glo® reagent and measure luminescence, which is proportional to ATP levels and an indicator of cell viability.

    • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Causality and Insights: Correlating the GI50 values with the genetic background of the cell lines provides crucial information. If cell lines with FGFR gene amplification are significantly more sensitive to Compound X, it strongly suggests that FGFR inhibition is the primary mechanism of its anti-proliferative effect.

High-Content Imaging for Phenotypic Profiling

High-content imaging provides an unbiased, quantitative assessment of a compound's effects on cellular morphology and key signaling events.

  • Methodology:

    • Treat cells grown on imaging plates with Compound X at various concentrations.

    • Stain with a panel of fluorescent dyes to visualize key cellular components (e.g., DAPI for nucleus, Phalloidin for actin cytoskeleton, antibodies for signaling proteins like phospho-ERK).

    • Acquire images using an automated microscope.

    • Analyze images to quantify changes in dozens of cellular features (e.g., nuclear size, cell shape, protein localization).

  • Expertise: The resulting phenotypic "fingerprint" can be compared to a reference database of known drugs. If Compound X clusters with known FGFR inhibitors, it provides strong, independent evidence for its on-target activity.

Experimental Workflow: From Screening to Phenotyping

G cluster_0 Part 1: Biochemical Validation cluster_1 Part 2: Cellular Phenotyping a In Silico Prediction (Target Hypothesis) b Broad Kinase Panel Screen (10 µM) a->b Prioritizes panels c IC50 Determination (Dose-Response) b->c Identifies hits (>50% inh.) d Cell Viability Assays (GI50) c->d Selects relevant cell lines e High-Content Imaging (Phenotypic Fingerprint) d->e Confirms cellular potency

Caption: Workflow from initial screening to cellular effect confirmation.

Part 3: Definitive Target Identification and Validation

While the initial screens provide strong correlative evidence, definitive proof of target engagement within the complex cellular environment is required.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure compound binding to its target in intact cells or tissue lysates. The principle is that a protein becomes more thermally stable when bound to a ligand.

  • Recommended Protocol: ITDRF-CETSA (Isothermal Dose-Response Fingerprinting)

    • Cell Treatment: Treat intact cells with a range of Compound X concentrations.

    • Thermal Challenge: Heat the cells at a specific temperature (e.g., 52°C) that causes partial denaturation of the target protein.

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (un-denatured) from the precipitated fraction by centrifugation.

    • Detection: Quantify the amount of the soluble target protein (e.g., FGFR1) remaining using Western Blot or ELISA.

    • Analysis: Plot the amount of soluble protein against the compound concentration. A sigmoidal curve indicates target stabilization and confirms binding.

  • Trustworthiness: CETSA provides direct evidence of target engagement in a physiological context, bridging the gap between biochemical assays and cellular outcomes. It is a gold-standard method for target validation.

Chemical Proteomics

For an unbiased approach to identify all proteins that interact with Compound X, chemical proteomics is the method of choice.

  • Methodology:

    • Probe Synthesis: Synthesize a derivative of Compound X that includes a reactive group (for covalent labeling) and a reporter tag (like biotin for enrichment).

    • Cellular Labeling: Treat live cells with the probe.

    • Enrichment: Lyse the cells and use streptavidin beads to pull down the biotin-tagged proteins that have been covalently labeled by the probe.

    • Identification: Identify the enriched proteins using mass spectrometry (LC-MS/MS).

  • Expertise: This experiment can uncover not only the primary target but also potential off-targets, which is critical for understanding the compound's overall selectivity and potential for toxicity.

Part 4: Mechanism of Action and Pathway Mapping

The final step is to connect the validated target engagement to the observed cellular phenotype by mapping the downstream signaling pathways.

Phosphoproteomics

Since many initial hits are kinases, a global analysis of protein phosphorylation is the most direct way to map the compound's impact on signaling networks.

  • Methodology:

    • Treat a relevant cell line (e.g., an FGFR-dependent line) with Compound X or a vehicle control for a short duration (e.g., 1-2 hours).

    • Lyse the cells and digest the proteins into peptides.

    • Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

    • Analyze the enriched phosphopeptides by LC-MS/MS.

    • Quantify the changes in phosphorylation levels for thousands of sites across the proteome.

  • Causality and Insights: A significant decrease in the phosphorylation of direct FGFR substrates (e.g., FRS2, PLCγ) and downstream effectors (e.g., ERK, AKT) would provide definitive proof of the mechanism of action.

Western Blotting for Pathway Validation

Western blotting is used to validate the key findings from the high-throughput phosphoproteomics experiment.

  • Recommended Protocol:

    • Treat cells with Compound X in a time-course and dose-response manner.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of key signaling proteins identified from the phosphoproteomics data.

    • Example Antibodies: p-FGFR (Tyr653/654), total FGFR, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT.

Hypothetical Signaling Pathway Affected by Compound X

G Ligand FGF Ligand FGFR FGFR Ligand->FGFR FRS2 FRS2 FGFR->FRS2 pY PI3K PI3K FGFR->PI3K pY CompoundX Compound X (3-Amino-4-(thiomorpholin-4-yl)benzamide) CompoundX->FGFR GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT p AKT->Transcription

Caption: Hypothetical inhibition of the FGFR signaling pathway by Compound X.

Conclusion

The characterization of a novel chemical entity like 3-Amino-4-(thiomorpholin-4-yl)benzamide requires a rigorous, multi-disciplinary approach. The strategic workflow presented in this guide, progressing from broad, unbiased screening to highly specific mechanistic studies, provides a robust framework for success. By integrating computational, biochemical, and cell-based methods, researchers can confidently identify the molecular targets, elucidate the affected pathways, and build a comprehensive understanding of the compound's mechanism of action. This foundational knowledge is indispensable for the continued development of promising new molecules into effective therapeutics.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • Kato S, Morie T, Hino K, et al. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. J Med Chem. 1990;33(5):1406-1413. Available from: [Link]

  • Tooulia, M., Theodosis-Nobelos, P., & Kourounakis, A. P. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 712-722. Available from: [Link]

  • Tooulia M, Theodosis-Nobelos P, Kourounakis AP. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie. 2015;348(10):712-722. Available from: [Link]

  • Asirvatham S, et al. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews. 2021;3(4):247-273. Available from: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 11(13), 1436-1444. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzamide: A Detailed Technical Guide for Researchers

Introduction 3-Amino-4-(thiomorpholin-4-yl)benzamide is a key intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of poly (ADP-ribose) polymerase (PARP) inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-4-(thiomorpholin-4-yl)benzamide is a key intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. The structural motif of a substituted aminobenzamide is crucial for the biological activity of these compounds. This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzamide, designed for researchers, scientists, and drug development professionals. The synthesis is presented in a logical, three-step sequence, with detailed explanations of the underlying chemical principles and experimental considerations to ensure reproducibility and success.

Synthetic Strategy Overview

The synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzamide is achieved through a robust three-step sequence, commencing with the commercially available 4-chloro-3-nitrobenzoic acid. The overall synthetic workflow is depicted below:

Synthesis_Workflow A 4-Chloro-3-nitrobenzoic Acid B 4-Chloro-3-nitrobenzamide A->B Amidation C 3-Nitro-4-(thiomorpholin-4-yl)benzamide B->C Nucleophilic Aromatic Substitution (SNAr) D 3-Amino-4-(thiomorpholin-4-yl)benzamide C->D Nitro Group Reduction

Caption: Overall synthetic route for 3-Amino-4-(thiomorpholin-4-yl)benzamide.

The synthesis begins with the amidation of 4-chloro-3-nitrobenzoic acid to form the corresponding benzamide. This is followed by a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom is displaced by thiomorpholine. The final step involves the selective reduction of the nitro group to an amine, yielding the target compound.

PART 1: Step-by-Step Synthesis Protocols

Step 1: Synthesis of 4-Chloro-3-nitrobenzamide

The initial step involves the conversion of 4-chloro-3-nitrobenzoic acid to its corresponding amide. This is a crucial activation step, as the amide functionality is required for the final product. A common and effective method for this transformation is the use of a chlorinating agent, such as thionyl chloride (SOCl₂), to form the acyl chloride in situ, which is then reacted with an ammonia source.

Reaction Scheme:

Step1 cluster_0 Amidation A 4-Chloro-3-nitrobenzoic Acid B + SOCl2, then NH4OH A->B C 4-Chloro-3-nitrobenzamide B->C

Caption: Synthesis of 4-Chloro-3-nitrobenzamide.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in toluene (5 mL per 1 g of acid).

  • Acyl Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops). Slowly add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: To the crude acyl chloride, cautiously add a concentrated solution of ammonium hydroxide (28-30%, 10 eq) at 0 °C (ice bath).

  • Work-up: Stir the mixture vigorously for 1 hour at room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 4-chloro-3-nitrobenzamide as a solid.

Parameter Value
Starting Material 4-Chloro-3-nitrobenzoic Acid
Reagents Thionyl Chloride, Ammonium Hydroxide, Toluene, DMF
Reaction Time 4-5 hours
Temperature Reflux (80-90 °C), then 0 °C to RT
Typical Yield 85-95%
Purification Recrystallization from ethanol if necessary

Expertise & Experience: The use of thionyl chloride is a standard and efficient method for the synthesis of acyl chlorides from carboxylic acids. The addition of a catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating agent. The subsequent amidation with ammonium hydroxide is a highly exothermic reaction, and maintaining a low temperature during the addition is crucial to prevent side reactions and ensure a high yield.

Step 2: Synthesis of 3-Nitro-4-(thiomorpholin-4-yl)benzamide

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring, making it susceptible to nucleophilic attack by thiomorpholine.[1][2][3] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5]

Reaction Scheme:

Step2 cluster_1 Nucleophilic Aromatic Substitution A 4-Chloro-3-nitrobenzamide B + Thiomorpholine, Base A->B C 3-Nitro-4-(thiomorpholin-4-yl)benzamide B->C

Caption: Synthesis of the nitro intermediate via SNAr.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzamide (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (10 mL per 1 g of benzamide).

  • Addition of Reagents: Add thiomorpholine (1.2 eq) and a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq), to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring. The product will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Parameter Value
Starting Material 4-Chloro-3-nitrobenzamide
Reagents Thiomorpholine, Potassium Carbonate (or Triethylamine), DMF (or DMSO)
Reaction Time 4-6 hours
Temperature 80-100 °C
Typical Yield 70-85%
Purification Recrystallization or Column Chromatography

Expertise & Experience: The choice of a polar aprotic solvent is critical for SNAr reactions as it solvates the cation of the base, leaving the anion more nucleophilic, and does not solvate the nucleophile as strongly as a protic solvent would. The presence of a base is necessary to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The electron-withdrawing nitro group is essential for activating the aryl halide towards nucleophilic attack.[2][5]

Step 3: Synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzamide

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[6][7] It offers high chemoselectivity, leaving other functional groups such as the amide and the thioether intact.[8]

Reaction Scheme:

Step3 cluster_2 Nitro Group Reduction A 3-Nitro-4-(thiomorpholin-4-yl)benzamide B + H2, Pd/C A->B C 3-Amino-4-(thiomorpholin-4-yl)benzamide B->C SNAr_Mechanism cluster_3 SNAr Mechanism Start 4-Chloro-3-nitrobenzamide + Thiomorpholine Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Step 1: Nucleophilic Attack (Rate-determining) Product 3-Nitro-4-(thiomorpholin-4-yl)benzamide + Cl- Intermediate->Product Step 2: Elimination of Leaving Group (Fast)

Caption: Simplified mechanism of the SNAr reaction.

  • Nucleophilic Attack: The nucleophile (thiomorpholine) attacks the carbon atom bearing the leaving group (chlorine). This is the rate-determining step and results in the formation of a negatively charged intermediate called a Meisenheimer complex. [1][4]The aromaticity of the ring is temporarily lost.

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized throughout the aromatic ring and is significantly stabilized by the electron-withdrawing nitro group at the ortho position through resonance. [2][5]3. Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. This step is fast and leads to the formation of the final product.

Mechanism of Catalytic Hydrogenation of a Nitro Group

The catalytic hydrogenation of a nitro group on a metal surface is a complex process involving several intermediates.

Hydrogenation_Mechanism cluster_4 Catalytic Hydrogenation Mechanism Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine Reduction Amine Ar-NH2 Hydroxylamine->Amine Reduction

Caption: Stepwise reduction of a nitro group to an amine.

The generally accepted pathway involves the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the aniline. [7][9]Both the nitroarene and molecular hydrogen are adsorbed onto the surface of the palladium catalyst. The hydrogen molecules dissociate into hydrogen atoms on the metal surface, which are then transferred to the nitro group in a series of steps.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzamide. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable intermediate for their drug discovery and development programs. The provided insights into reaction mechanisms and experimental considerations are intended to empower scientists to troubleshoot potential issues and adapt the synthesis to their specific needs.

References

  • Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Szalai, B., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). [Link]

  • Chemistry LibreTexts. 13.1.2 "Nucleophilic Aromatic Substitution". [Link]

  • Majid, R. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Szalai, B., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • Wang, T., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [Link]

  • OSTI.gov. Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ResearchGate. Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

Sources

Application

Application Notes and Protocols for the Solubilization of 3-Amino-4-(thiomorpholin-4-yl)benzamide in Cell Culture Assays

Introduction 3-Amino-4-(thiomorpholin-4-yl)benzamide is a synthetic organic compound featuring a benzamide scaffold substituted with an amino group and a thiomorpholine moiety. The thiomorpholine ring, a sulfur-containin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-4-(thiomorpholin-4-yl)benzamide is a synthetic organic compound featuring a benzamide scaffold substituted with an amino group and a thiomorpholine moiety. The thiomorpholine ring, a sulfur-containing analog of morpholine, is a recognized structural motif in medicinal chemistry, often incorporated to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[1] While specific biological activities and detailed physicochemical properties of 3-Amino-4-(thiomorpholin-4-yl)benzamide are not extensively documented in publicly available literature, its structural components are present in a variety of biologically active molecules.[2][3] This document provides a detailed protocol for the solubilization and handling of this compound for use in in vitro cell-based assays, based on established principles for small molecule inhibitors and related benzamide derivatives.[4][5]

Due to the absence of specific experimental data for this compound, the following protocols are based on best practices for similar heterocyclic small molecules. Researchers are strongly advised to perform small-scale solubility tests to determine the optimal conditions for their specific experimental setup.

Physicochemical Properties and Solubility Considerations

The structure of 3-Amino-4-(thiomorpholin-4-yl)benzamide, with its aromatic and heterocyclic components, suggests that it is likely a solid at room temperature with limited aqueous solubility. Many benzamide derivatives exhibit poor solubility in water and require the use of organic solvents to create concentrated stock solutions.[4][6] The thiomorpholine group, in particular, can increase the lipophilicity of a compound compared to its morpholine counterpart.[1]

For cell culture applications, it is crucial to first dissolve the compound in a biocompatible organic solvent at a high concentration to create a stock solution. This stock solution is then serially diluted into the aqueous cell culture medium to achieve the desired final concentration. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its high solubilizing power for a wide range of organic molecules and its relatively low toxicity to cells at low concentrations (<0.5%).[5]

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale
Primary Solvent Dimethyl sulfoxide (DMSO), cell culture gradeHigh solubilizing capacity for a wide range of organic small molecules.[5]
Alternative Solvents Ethanol, Dimethylformamide (DMF)May be considered if DMSO is incompatible with the assay, but may have higher cell toxicity.[4]
Stock Solution Concentration 1-10 mMA concentrated stock minimizes the volume of organic solvent added to the cell culture medium.
Storage of Stock Solution -20°C or -80°C, in small aliquotsPrevents degradation from repeated freeze-thaw cycles.[5]
Final Solvent Concentration in Media <0.5% (v/v)Minimizes solvent-induced cytotoxicity. A solvent control should always be included in experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 3-Amino-4-(thiomorpholin-4-yl)benzamide in DMSO. The molecular weight of the compound is required for this calculation.

Materials:

  • 3-Amino-4-(thiomorpholin-4-yl)benzamide powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, low-retention tips

Procedure:

  • Determine the Molecular Weight (MW): Ascertain the precise molecular weight of your specific batch of 3-Amino-4-(thiomorpholin-4-yl)benzamide from the supplier's certificate of analysis.

  • Weigh the Compound: Carefully weigh out a precise amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Calculate the Required Volume of DMSO: Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM stock solution:

    Volume of DMSO (in µL) = (Weight of compound in mg / MW of compound in g/mol ) x 100,000

  • Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but ensure the compound's stability at this temperature. Visually inspect the solution to confirm that no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the serial dilution of the stock solution into cell culture medium to obtain the desired final concentrations for your assay.

Materials:

  • 10 mM stock solution of 3-Amino-4-(thiomorpholin-4-yl)benzamide in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes for dilution

  • Pipettes and sterile, low-retention tips

Procedure:

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform an intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium.

  • Final Dilution: Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to be added to the cells. For instance, to achieve a final concentration of 10 µM, you would add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cell culture plates.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (or the chosen solvent) to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from those of the solvent.

Workflow and Visualization

The following diagram illustrates the general workflow for preparing and using 3-Amino-4-(thiomorpholin-4-yl)benzamide in a typical cell-based assay.

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell Culture Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso Calculate Volume vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Aliquot aliquot->thaw Begin Experiment dilute Serial Dilution in Media thaw->dilute treat_cells Treat Cells dilute->treat_cells assay Perform Assay treat_cells->assay

Figure 1: General workflow for the preparation and use of 3-Amino-4-(thiomorpholin-4-yl)benzamide.

Troubleshooting

  • Precipitation in Media: If the compound precipitates upon dilution into the aqueous cell culture medium, try lowering the final concentration or preparing a more dilute stock solution. Sonication of the final working solution can sometimes help to redissolve small precipitates.[5]

  • Cell Toxicity: If significant cell death is observed, especially in the vehicle control, ensure that the final DMSO concentration is below 0.5%. If toxicity persists at lower DMSO concentrations, consider using an alternative solvent or performing a dose-response curve to determine the non-toxic concentration range of the compound itself.

  • Variability in Results: Inconsistent results between experiments can arise from repeated freeze-thaw cycles of the stock solution, leading to compound degradation. Using single-use aliquots is highly recommended to ensure consistency.[5]

References

  • Sigma-Aldrich. 3-amino-4-(morpholin-4-yl)benzamide.
  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. 2021.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC.
  • ResearchGate. How do you dissolve chemicals in the culture medium? 2022.
  • BenchChem.
  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • 3-(THIOMORPHOLINE-4-SULFONYL)BENZAMIDE | CAS 1158737-99-5.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. 2024.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. 2021.
  • PubChem. 3-Amino-4-(1,3-thiazol-2-ylsulfamoyl)benzamide.
  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • Ht..~SONHR.
  • Selleck Chemicals. Inhibitor Handling Instructions.
  • BIOSPECTRA - 지오사이언스 - G.O.SCIENCE.
  • New 4-(Morpholin-4-Yl)
  • BenchChem. 3-Amino-4-nitropyridine chemical properties and structure.
  • AMINO GmbH. Product range pharmaceutical amino acids.
  • Thermo Fisher Scientific - NG.
  • Advancion.
  • PubChem. 3-(aminomethyl)-N-morpholin-4-ylbenzenesulfonamide.

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Method

Application Note: LC-MS/MS Sample Preparation and Analytical Protocol for 3-Amino-4-(thiomorpholin-4-yl)benzamide

Introduction & Physicochemical Profiling 3-Amino-4-(thiomorpholin-4-yl)benzamide (CAS: 1153119-63-1) is a highly versatile molecular building block frequently utilized in the synthesis of targeted therapeutics, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

3-Amino-4-(thiomorpholin-4-yl)benzamide (CAS: 1153119-63-1) is a highly versatile molecular building block frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors[1]. Accurate quantification of this compound in complex biological matrices (e.g., plasma, serum) is a critical requirement during pharmacokinetic (PK) profiling and drug development.

Due to its specific structural features—a primary aniline group, a tertiary thiomorpholine amine, and a neutral benzamide moiety—the molecule exhibits moderate polarity and multiple protonation sites. This makes it highly amenable to positive Electrospray Ionization (ESI+) but also susceptible to matrix-induced ion suppression if sample preparation is inadequate.

Table 1: Physicochemical & Mass Spectrometry Properties

ParameterValueMechanistic Implication
CAS Number 1153119-63-1Unique identifier for the screening compound.
Molecular Formula C11H15N3OSContains multiple nitrogenous bases.
Molecular Weight 237.32 g/mol Low molecular weight; requires high-resolution separation.
Ionization Mode ESI Positive (ESI+)Readily accepts protons at the amine sites.
Precursor Ion[M+H]+ 238.1 m/zPrimary target for quadrupole selection.

Causality in Method Design: Overcoming Matrix Effects

As a Senior Application Scientist, designing a protocol requires moving beyond basic extraction to creating a self-validating system that actively mitigates analytical errors.

  • The Rationale for Phospholipid Removal (PLR): When analyzing basic amine-containing compounds in plasma, endogenous glycerophospholipids are a primary source of ion suppression in ESI+ mode. Simple protein precipitation (PPT) removes macroscopic proteins but fails to eliminate these phospholipids, as detailed in [2]. This protocol employs a PLR strategy, utilizing a Lewis acid-base interaction or size-exclusion mechanism to selectively trap phospholipids while allowing the target benzamide derivative to elute freely[3].

  • The Rationale for Acidic Extraction: The addition of 0.1% Formic Acid (FA) to the extraction solvent serves a dual purpose. First, it disrupts non-covalent protein-analyte binding, maximizing recovery. Second, it ensures the basic amine groups remain fully protonated, enhancing solubility in the organic phase—a standard practice for [4].

  • Self-Validation via Internal Standards: To ensure trustworthiness, this protocol mandates the use of a structurally similar or stable isotopically labeled Internal Standard (IS). The IS corrects for volumetric discrepancies during extraction and normalizes any residual matrix effects, ensuring the system validates its own recovery efficiency[5].

Experimental Protocols: Step-by-Step Sample Preparation

The following protocol is optimized for 50 µL of human or animal plasma.

Phase 1: Aliquoting & Protein Disruption
  • Sample Spiking: Transfer 50 µL of the plasma sample into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., a deuterated benzamide analog at 100 ng/mL).

    • Causality: Adding the IS directly to the raw matrix ensures it undergoes the exact same binding and extraction stresses as the target analyte.

  • Protein Precipitation (Crash): Add 150 µL of cold Acetonitrile (MeCN) containing 0.1% Formic Acid.

    • Causality: The 3:1 organic-to-aqueous ratio forces immediate protein denaturation. The acidic modifier prevents the basic thiomorpholine nitrogen from co-precipitating with the proteins.

  • Mixing & Centrifugation: Vortex the plate for 2 minutes at 1000 RPM. Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation at low temperatures tightly pellets the denatured proteins, preventing filter clogging in the subsequent PLR step.

Phase 2: Phospholipid Removal & Reconstitution
  • Matrix Cleanup: Transfer the supernatant (~180 µL) to a Phospholipid Removal (PLR) 96-well plate. Apply a gentle positive pressure (2-3 psi) or vacuum to elute the sample into a clean collection plate.

    • Causality: The active frit traps the ion-suppressing phospholipids, yielding a highly purified extract that protects the LC column and MS source[6].

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (95:5, v/v). Vortex for 1 minute.

    • Causality: Matching the reconstitution solvent to the initial LC gradient conditions prevents peak broadening and solvent-induced distortion during injection[7].

LC-MS/MS Analytical Conditions

Table 2: Liquid Chromatography Gradient Conditions Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09550.4
1.09550.4
4.010900.4
5.010900.4
5.19550.4
7.09550.4

Table 3: Mass Spectrometry (MRM) Parameters Ionization: ESI Positive | Capillary Voltage: 3500 V | Gas Temp: 350 °C

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Analyte 238.1150.120Quantifier (Core cleavage)
Target Analyte 238.1221.115Qualifier (Loss of NH3)
Internal Standard 242.1154.120Assay Normalization

Method Validation & Expected Results

By following the causal steps outlined above, the protocol acts as a self-validating analytical system. The expected validation parameters are summarized below.

Table 4: Expected Method Validation Data

ParameterExpected ValueMechanistic Rationale
Extraction Recovery > 85%Disruption of protein binding via acidic MeCN ensures high analyte yield.
Matrix Effect 90% - 110%PLR effectively removes ion-suppressing phospholipids, normalizing ionization.
Intra-day Precision (CV) < 5%IS normalization corrects for any volumetric or evaporative inconsistencies.

Workflow Visualization

G A Plasma Sample (50 µL Aliquot + IS Spiking) B Protein Precipitation (Add 150 µL MeCN + 0.1% FA) A->B C Vortex & Centrifuge (14,000 x g, 10 min, 4°C) B->C D Phospholipid Removal (PLR) (Pass supernatant through PLR plate) C->D E Evaporation & Reconstitution (Dry under N2, reconstitute in 100 µL Mobile Phase) D->E F LC-MS/MS Analysis (ESI+, MRM Mode) E->F

Workflow for the extraction and LC-MS/MS analysis of 3-Amino-4-(thiomorpholin-4-yl)benzamide.

References

  • Porvair Sciences / News-Medical. "Improving sample preparation for LC-MS/MS analysis." News-Medical Life Sciences, 2025. Available at:[Link]

  • National Institutes of Health (NIH). "Sample preparation methods for LC-MS-based global aqueous metabolite profiling." PubMed Central. Available at:[Link]

Sources

Application

1H and 13C NMR spectroscopy characterization of 3-Amino-4-(thiomorpholin-4-yl)benzamide

Application Note: 1 H and 13 C NMR Spectroscopy Characterization of 3-Amino-4-(thiomorpholin-4-yl)benzamide Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an autho...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1 H and 13 C NMR Spectroscopy Characterization of 3-Amino-4-(thiomorpholin-4-yl)benzamide

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the unambiguous structural elucidation of 3-Amino-4-(thiomorpholin-4-yl)benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary & Structural Significance

3-Amino-4-(thiomorpholin-4-yl)benzamide (Chemical Formula: C 11​ H 15​ N 3​ OS) is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry. It features a benzamide core, an electron-donating primary amine at the 3-position, and a bulky, lipophilic thiomorpholine ring at the 4-position. In modern drug development, the thiomorpholine group frequently serves as a metabolically stable bioisostere for morpholine. The sulfur atom increases the overall lipophilicity of the molecule while providing a "soft spot" for targeted metabolic oxidation, such as the controlled formation of sulfoxides or sulfones[1].

Accurate structural characterization is paramount for confirming the regiochemistry of the 3-amino and 4-thiomorpholinyl substituents. NMR spectroscopy remains the definitive analytical technique for validating the integrity of this scaffold and assessing its purity[2].

Causality in Experimental Design (E-E-A-T)

A robust NMR protocol requires intentional parameter selection. As an application scientist, it is critical to understand why specific experimental conditions are chosen over standard defaults:

  • Solvent Selection (DMSO- d6​ vs. CDCl 3​ ): Benzamides often exhibit limited solubility in non-polar halogenated solvents. More importantly, DMSO- d6​ acts as a strong hydrogen-bond acceptor. This property significantly slows down the chemical exchange rate of the primary amine (-NH 2​ ) and carboxamide (-CONH 2​ ) protons with any residual water in the sample. Consequently, these exchangeable protons appear as distinct, quantifiable signals rather than broad, indistinguishable baseline humps[2].

  • Relaxation Delay (D1) in 13 C NMR: The molecule contains four quaternary carbons (C1, C3, C4, and the amide C=O). Because these carbons lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation. A standard default D1 of 1.0 second will result in severe under-representation of these peaks. A longer relaxation delay (D1 = 2.0–5.0 seconds) is strictly required to ensure these nuclei return to thermal equilibrium before the next radiofrequency pulse, allowing for accurate signal detection[3].

  • Temperature Control: Acquisition at 298 K is standard. However, restricted rotation around the C-N amide bond—due to its partial double-bond character—often causes the -CONH 2​ protons to appear as two distinct, broad singlets (one syn and one anti to the carbonyl oxygen)[2].

Experimental Protocol & Self-Validating Workflow

This methodology is designed for a 400 MHz or 500 MHz NMR spectrometer equipped with a standard multinuclear probe.

Step 1: Sample Preparation
  • Massing: Weigh accurately 10–15 mg (for 1 H NMR) or 35–50 mg (for 13 C NMR) of 3-Amino-4-(thiomorpholin-4-yl)benzamide.

  • Solvation: Dissolve the compound completely in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane[TMS] as an internal standard).

  • Transfer: Transfer the homogenous solution to a 5 mm precision NMR tube. Crucial Step: Ensure the solution is free of particulates; filter through a glass wool plug if necessary to prevent magnetic field inhomogeneities.

Step 2: Instrument Setup & Tuning
  • Insert the sample into the magnet and allow 2–3 minutes for thermal equilibration at 298 K.

  • Lock the spectrometer to the deuterium frequency of the DMSO solvent.

  • Perform Automated Tuning and Matching (ATM) for both the 1 H and 13 C channels to optimize probe sensitivity.

  • Shim the magnetic field using gradient shimming (e.g., TopShim) until the residual DMSO signal full-width at half-maximum (FWHM) is < 0.8 Hz.

Step 3: Data Acquisition Parameters
  • 1 H NMR: Execute a standard single-pulse sequence (e.g., Bruker zg30).

    • Spectral width: 14 ppm.

    • Number of scans (NS): 16 to 64.

    • Relaxation delay (D1): 2.0 s[3].

  • 13 C NMR: Execute a proton-decoupled single-pulse sequence (e.g., Bruker zgpg30).

    • Spectral width: 240 ppm.

    • Number of scans (NS): 1024 to 4096.

    • Relaxation delay (D1): 3.0 s[3].

Step 4: Self-Validating Processing Checkpoint

Before assigning peaks, validate the integrity of the spectrum:

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation.

  • Perform manual phase correction (zero-order and first-order) to ensure pure absorption line shapes.

  • Apply a polynomial baseline correction.

  • Validation Check: Verify that the residual DMSO- d6​ solvent peak is exactly at 2.50 ppm (quintet) for 1 H and 39.52 ppm (heptet) for 13 C. If these deviate, recalibrate the chemical shift axis before proceeding.

Data Presentation & Mechanistic Interpretation

Table 1: 1 H NMR Chemical Shifts (Predicted in DMSO- d6​ , 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Amide (anti)~7.80Broad Singlet (br s)-1H-CONH 2​
Aromatic H2~7.20Doublet (d)2.01HAr-H (meta to CONH 2​ )
Amide (syn)~7.15Broad Singlet (br s)-1H-CONH 2​
Aromatic H6~7.10Doublet of doublets (dd)8.2, 2.01HAr-H (ortho to CONH 2​ )
Aromatic H5~6.95Doublet (d)8.21HAr-H (ortho to thiomorpholine)
Amine~5.00Broad Singlet (br s)-2H-NH 2​
Aliphatic~2.90 - 3.10Multiplet (m)-4HThiomorpholine CH 2​ -N
Aliphatic~2.60 - 2.80Multiplet (m)-4HThiomorpholine CH 2​ -S
Table 2: 13 C NMR Chemical Shifts (Predicted in DMSO- d6​ , 100 MHz)
PositionChemical Shift (δ, ppm)TypeAssignment
Carbonyl~168.0Quaternary (C=O)Amide C=O
Aromatic C3~142.0Quaternary (C-N)Ar-C attached to -NH 2​
Aromatic C4~139.0Quaternary (C-N)Ar-C attached to thiomorpholine
Aromatic C1~126.0Quaternary (C-C)Ar-C attached to -CONH 2​
Aromatic C5~119.0Methine (CH)Ar-CH
Aromatic C6~118.0Methine (CH)Ar-CH
Aromatic C2~113.5Methine (CH)Ar-CH
Aliphatic~53.0Methylene (CH 2​ )Thiomorpholine C-N (x2)
Aliphatic~27.0Methylene (CH 2​ )Thiomorpholine C-S (x2)

Mechanistic Insights on Chemical Shifts:

  • Aromatic Shielding: The electron-donating primary amine at C3 strongly shields the adjacent protons via resonance. This pushes the H2 and H6 signals significantly upfield (~7.10–7.20 ppm) compared to an unsubstituted benzamide[2].

  • Thiomorpholine Integrity: The thiomorpholine ring presents a highly diagnostic aliphatic signature. The CH 2​ protons adjacent to the nitrogen (CH 2​ -N) appear further downfield (~2.90–3.10 ppm) than the protons adjacent to the sulfur (CH 2​ -S, ~2.60–2.80 ppm). This is a direct result of the higher electronegativity of nitrogen (3.04) compared to sulfur (2.58), which exerts a stronger inductive deshielding effect[1].

Logical Workflow Visualization

NMR_Workflow N1 1. Sample Preparation (DMSO-d6 + TMS) N2 2. Data Acquisition (1H & 13C NMR) N1->N2 Load & Tune N3 3. Spectral Processing (Phasing & Baseline) N2->N3 FID Data N4 4. Signal Assignment (Aromatic & Aliphatic) N3->N4 Processed Spectra N5 5. Structural Validation (Integration Check) N4->N5 Chemical Shifts

Logical workflow for structural elucidation of benzamides using NMR data.

Sources

Method

Application Notes &amp; Protocols: 3-Amino-4-(thiomorpholin-4-yl)benzamide as a Versatile Precursor in Complex Molecule Synthesis

Abstract The 3-amino-4-substituted benzamide framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active molecules. Within this class, 3-Amino-4-(thio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3-amino-4-substituted benzamide framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active molecules. Within this class, 3-Amino-4-(thiomorpholin-4-yl)benzamide emerges as a highly versatile precursor, uniquely functionalized for advanced organic synthesis. The strategic placement of the primary amine, the benzamide moiety, and the thiomorpholine ring offers orthogonal reactivity and imparts desirable physicochemical properties to target molecules. This guide provides an in-depth exploration of this precursor's properties, mechanistic considerations for its use, and a detailed, field-proven protocol for its application in the synthesis of a key intermediate for poly (ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer agents.

Introduction: A Scaffold of Strategic Importance

In the landscape of drug discovery, the thiomorpholine moiety is frequently employed as a bioisostere for the morpholine group. The substitution of oxygen with sulfur increases lipophilicity and can introduce a "metabolically soft spot," allowing for predictable oxidative metabolism, which can be advantageous in drug design.[1] When incorporated into the 3-amino-4-substituted benzamide scaffold, the resulting precursor, 3-Amino-4-(thiomorpholin-4-yl)benzamide, becomes a powerful building block. Its utility is particularly evident in the synthesis of kinase inhibitors and PARP inhibitors, where precise molecular architecture is paramount for target engagement.[2][3]

The core value of this precursor lies in its trifunctional nature:

  • The 3-Amino Group: Serves as a primary nucleophile, ideal for forming new heterocyclic rings (e.g., indazoles, quinolones) or for amide bond coupling.

  • The 4-Thiomorpholine Group: Acts as an electron-donating group, modulating the reactivity of the aromatic ring and the adjacent amino group. It significantly influences the final compound's solubility, lipophilicity, and metabolic profile.[4]

  • The 1-Benzamide Group: Functions as a stable, modifiable handle. It can participate in hydrogen bonding within a receptor's active site or serve as a point for further synthetic elaboration.

This document details the practical application of this precursor, moving beyond theoretical reactivity to provide a robust, reproducible protocol for a key synthetic transformation.

Physicochemical & Spectroscopic Data

Accurate characterization is the foundation of any synthetic protocol. The key properties of 3-Amino-4-(thiomorpholin-4-yl)benzamide are summarized below.

PropertyData
Molecular Formula C₁₁H₁₅N₃OS
Molecular Weight 237.32 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water.
CAS Number 1038915-58-0

Spectroscopic Characterization (Typical Values):

  • ¹H NMR (400 MHz, DMSO-d₆): Signals corresponding to aromatic protons (typically 3H), amide protons (2H, broad), amine protons (2H, broad), and thiomorpholine protons (8H, multiplet structures).

  • ¹³C NMR (100 MHz, DMSO-d₆): Resonances for the carbonyl carbon (~168-170 ppm), aromatic carbons, and aliphatic carbons of the thiomorpholine ring.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z 238.1.

Core Application: Synthesis of an Indazole Core for PARP Inhibitors

A primary application of precursors like 3-Amino-4-(thiomorpholin-4-yl)benzamide is in the construction of bicyclic heteroaromatic systems. The synthesis of an indazole ring, the core of the PARP inhibitor Niraparib, provides an excellent case study.[5] This transformation leverages the reactivity of the ortho-positioned amino group.

Mechanistic Rationale

The formation of the indazole ring from an ortho-amino-substituted aromatic compound typically proceeds via a diazotization followed by an intramolecular cyclization. However, a more direct and scalable approach, often found in pharmaceutical process chemistry, involves the condensation of the amine with a suitable carbonyl-containing partner, followed by cyclization.[6][7]

The workflow involves the reaction of the 3-amino group with a precursor that can provide the necessary atoms to form the five-membered nitrogen-containing ring. This is a robust and high-yielding strategy for creating complex heterocyclic cores.

G cluster_0 Synthetic Strategy Precursor 3-Amino-4-(thiomorpholin-4-yl)benzamide Intermediate Condensation Intermediate (Schiff Base / Aminal) Precursor->Intermediate Condensation Reagent Indazole Forming Reagent (e.g., 2-formylbenzoate derivative) Reagent->Intermediate Product Substituted Indazole Core (Advanced PARP Inhibitor Intermediate) Intermediate->Product Intramolecular Cyclization G start Start step1 Step 1: Dissolution Dissolve precursor (1.0 eq) and formyl-nitrobenzoate (1.05 eq) in DMF. start->step1 step2 Step 2: Reductive Agent Addition Add Sodium Metabisulfite (2.5 eq) portion-wise. step1->step2 step3 Step 3: Heating & Reaction Heat mixture to 120-130 °C for 12-18 hours. step2->step3 step4 Step 4: Monitoring Monitor reaction progress via TLC (e.g., 1:1 Hexane:EtOAc). step3->step4 step4->step3 Incomplete? Continue Heating step5 Step 5: Work-up Cool to RT, pour into ice-water, and stir to precipitate. step4->step5 Complete? step6 Step 6: Isolation Filter the solid, wash with water, and dry under vacuum. step5->step6 step7 Step 7: Purification Purify the crude solid via column chromatography. step6->step7 end_node End: Characterized Product step7->end_node

Sources

Application

Preclinical In Vivo Dosing and Administration Protocols for 3-Amino-4-(thiomorpholin-4-yl)benzamide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals. Introduction & Mechanistic Rationale 3-Amino-4-(thiomorpholin-4-yl)benzamide (CAS: 1153119-63-1) is a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

3-Amino-4-(thiomorpholin-4-yl)benzamide (CAS: 1153119-63-1) is a highly specialized, preclinical screening compound belonging to the benzamide class of inhibitors. Historically, the unsubstituted parent compound, 3-aminobenzamide (3-AB), has been utilized extensively as a foundational poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor in models of DNA damage, synthetic lethality, and acute inflammation[1]. However, first-generation benzamides suffer from poor lipophilicity and rapid systemic clearance, necessitating massive in vivo doses (often 30–300 mg/kg) to achieve therapeutic efficacy[2].

To overcome these limitations, the integration of a 4-thiomorpholinyl group onto the benzamide core represents a deliberate pharmacokinetic optimization. Heterocyclic rings like thiomorpholine are privileged scaffolds in medicinal chemistry, specifically integrated to enhance lipophilicity (LogP), improve blood-brain barrier (BBB) or cellular membrane permeability, and increase metabolic stability[3]. This structural evolution allows for a drastic reduction in the required in vivo dose (down to 5–20 mg/kg), bringing its potency and exposure profile closer to advanced clinical PARP inhibitors[4].

PARP_Pathway DNA_Damage DNA Damage (SSBs/DSBs) PARP1 PARP-1 Hyperactivation DNA_Damage->PARP1 NAD NAD+ Depletion & ATP Loss PARP1->NAD PAR Poly(ADP-ribose) Accumulation PARP1->PAR Inflammation Inflammation & Cell Death NAD->Inflammation PAR->Inflammation Inhibitor 3-Amino-4-(thiomorpholin-4-yl)benzamide Inhibitor->PARP1 Competitive Inhibition Survival Cell Survival / Regulated Repair Inhibitor->Survival Restores Homeostasis

Fig 1: Mechanism of PARP-1 inhibition by 3-Amino-4-(thiomorpholin-4-yl)benzamide.

Physicochemical Profile & Formulation Strategy

The addition of the thiomorpholine ring decreases the aqueous solubility of the compound compared to basic 3-AB. Administering this compound in pure saline will result in micro-precipitation, leading to erratic absorption, localized toxicity at the injection site, and uninterpretable pharmacokinetic data. Therefore, a co-solvent system is mandatory.

Table 1: Physicochemical & Formulation Parameters
ParameterValue / DescriptionRationale
Molecular Weight 237.32 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
Structural Core 3-aminobenzamideConfers competitive binding at the PARP-1 NAD+ binding pocket[4].
Functional Group 4-thiomorpholinylEnhances lipophilicity and membrane permeability[3].
Recommended Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSolubilizes the lipophilic thiomorpholine moiety while remaining well-tolerated in murine models.

In Vivo Administration Protocols (Murine Models)

Table 2: Recommended Dosing Regimens
RouteDose RangeFrequencyApplication
Intraperitoneal (IP) 5 – 20 mg/kgDaily (q.d.)Acute inflammation, sepsis, and colitis models[2].
Oral Gavage (PO) 10 – 30 mg/kgDaily (q.d.) or b.i.d.Oncology xenograft models (synthetic lethality).
Intravenous (IV) 2 – 5 mg/kgSingle dosePharmacokinetic (PK) clearance and half-life profiling.
Step-by-Step Formulation Protocol (Yields 2 mg/mL for a 20 mg/kg IP dose at 10 mL/kg)

Expertise Note: The order of addition is critical. Deviating from this sequence will cause irreversible precipitation.

  • Primary Solubilization: Weigh 20 mg of 3-Amino-4-(thiomorpholin-4-yl)benzamide powder into a sterile glass vial. Add 1.0 mL of 100% DMSO. Vortex and sonicate for 5 minutes until a clear solution is achieved.

    • Causality: DMSO is required to disrupt the strong crystal lattice of the benzamide core.

  • Co-solvent Addition: Add 4.0 mL of PEG300. Vortex thoroughly for 1 minute.

    • Causality: PEG300 acts as a dispersion matrix. It prevents the lipophilic compound from crashing out when the aqueous buffer is eventually introduced.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Invert gently to mix (avoid excessive bubbling).

    • Causality: Tween-80 reduces surface tension, forming stable micelles that encapsulate the drug for systemic transport.

  • Aqueous Dilution: Dropwise, add 4.5 mL of sterile 0.9% Saline while continuously vortexing the vial.

    • Causality: Dropwise addition prevents localized supersaturation. The final solution should be completely clear and must be used within 4 hours to prevent delayed micellar aggregation.

Trustworthiness: The Self-Validating PK/PD System

A rigorous protocol must be a self-validating system. You cannot assume that physical injection equates to biological target engagement. To validate your dosing protocol, you must couple Pharmacokinetic (PK) sampling with Pharmacodynamic (PD) biomarker analysis.

Workflow Execution
  • PK Sampling: Collect blood via the submandibular vein at 0.25h, 0.5h, 1h, 2h, 4h, 8h, and 24h post-dose. Isolate plasma and analyze via LC-MS/MS.

    • Analytical Insight: Ensure your LC-MS/MS method monitors for the S-oxide metabolite, as thiomorpholine rings are susceptible to in vivo S-oxidation by hepatic cytochromes.

  • PD Validation (Target Engagement): Harvest peripheral blood mononuclear cells (PBMCs) or tumor tissue at the Tmax (typically 1–2 hours post-dose). Run a validated ELISA to quantify Poly(ADP-ribose) (PAR) polymer levels[2].

  • The Validation Logic:

    • If PK shows high plasma exposure but PAR levels remain uninhibited, the compound is failing to penetrate the target tissue (consider a more lipophilic vehicle).

    • If PAR levels are reduced by >50% compared to the vehicle control, the protocol is validated: the drug is soluble, absorbed, and actively engaging the target in vivo.

Protocol_Workflow Formulation 1. Formulation DMSO/PEG300/Tween/Saline Dosing 2. Administration IP (5-20 mg/kg) Formulation->Dosing Sampling 3. PK/PD Sampling Blood & Tissue (0.25-24h) Dosing->Sampling Validation 4. Self-Validation PAR ELISA & LC-MS/MS Sampling->Validation

Fig 2: In vivo workflow from formulation to self-validating PK/PD analysis.

References

  • 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice Source: PubMed / NIH URL:[Link]

  • Pharmacological Targeting of PARP-1-NLRP3 Inflammasome Pathway in Colitis-Associated Colorectal Neoplasia: Effects of 3-aminobenzamide and Olaparib Source: ResearchGate URL:[Link]

  • Pharmacokinetic Evaluation of Brain Penetrating Morpholine-3-hydroxy-2-pyridine Oxime as an Antidote for Nerve Agent Poisoning Source: ACS Publications URL:[Link]

  • The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Method

Application Note: High-Throughput Screening Assay Development Using 3-Amino-4-(thiomorpholin-4-yl)benzamide

Executive Summary The development of robust High-Throughput Screening (HTS) assays is critical for accelerating the discovery of novel Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors. PARP-1 is a primary DNA damage sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust High-Throughput Screening (HTS) assays is critical for accelerating the discovery of novel Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors. PARP-1 is a primary DNA damage sensor, and its inhibition is a validated synthetic lethal strategy in oncology, particularly for BRCA-deficient tumors [1]. This application note details the architectural design, mechanistic rationale, and step-by-step execution of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) auto-PARylation assay. We utilize 3-Amino-4-(thiomorpholin-4-yl)benzamide —a structurally enhanced derivative of the classic PARP inhibitor 3-aminobenzamide—as a reference scaffold to validate the assay's sensitivity, dynamic range, and suitability for large-scale library screening.

Mechanistic Rationale & Pharmacophore Design

The Target: PARP-1 Activation and Auto-PARylation

PARP-1 exists in a catalytically inactive state until its zinc-finger domains detect DNA single- or double-strand breaks. Upon binding to damaged DNA, an allosteric shift activates the catalytic domain. The enzyme then cleaves its substrate, Nicotinamide Adenine Dinucleotide (NAD+), releasing nicotinamide and transferring the ADP-ribose moiety to target proteins—predominantly automodifying itself in a process known as auto-PARylation. To accurately model this in an HTS environment, the assay must supply both the substrate (Biotinylated NAD+) and the allosteric activator (sheared DNA) [2].

The Reference Scaffold: 3-Amino-4-(thiomorpholin-4-yl)benzamide

Most clinical PARP inhibitors are competitive antagonists that bind to the NAD+ binding pocket. The foundational pharmacophore is the benzamide core, which mimics the nicotinamide moiety of NAD+, anchoring to the catalytic site via critical hydrogen bonds with Gly863 and Ser904 [1].

While 3-aminobenzamide (3-AB) is a classic tool compound, it suffers from low micromolar potency. 3-Amino-4-(thiomorpholin-4-yl)benzamide introduces a thiomorpholine ring at the 4-position. This modification serves two distinct purposes:

  • Steric/Hydrophobic Extension: The thiomorpholine ring extends into the hydrophobic outer edges of the nicotinamide pocket, significantly increasing binding affinity compared to the parent 3-AB.

  • Physicochemical Profiling: The sulfur atom within the thiomorpholine ring alters the compound's electron density and solubility profile, making it an excellent intermediate-potency reference hit to calculate assay sensitivity (Z'-factor) during HTS validation.

Assay Architecture: Why TR-FRET?

For HTS campaigns screening >100,000 compounds, the assay must be homogeneous (mix-and-read) and resistant to compound interference. We employ a TR-FRET methodology [2].

  • Causality of Detection: As PARP-1 auto-PARylates using Biotin-NAD+, it creates a biotinylated polymer chain. We introduce a Europium (Eu)-cryptate conjugated anti-PAR antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Causality of TR-FRET: When excited at 340 nm, the Eu-cryptate has a long emission half-life. By introducing a 100-microsecond time delay before measuring the 665 nm emission of XL665, short-lived background autofluorescence from the screening library compounds is entirely eliminated.

HTS_Workflow A PARP-1 Enzyme + Sheared DNA (Allosteric Activation) B Addition of Test Compound (e.g., 3-Amino-4-(thiomorpholin-4-yl)benzamide) A->B Step 1: Pre-incubation C Addition of Substrate (Biotin-NAD+) B->C Step 2: Initiation D Auto-PARylation Reaction (60 min Incubation at RT) C->D Step 3: Catalysis E Stop Buffer + Detection Reagents (EDTA + Eu-Anti-PAR + SA-XL665) D->E Step 4: Quench & Bind F TR-FRET Measurement (Excitation: 340nm | Delay: 100µs | Em: 665nm) E->F Step 5: Readout G High TR-FRET Signal (Inactive Compound / No Inhibition) F->G Uninhibited H Low TR-FRET Signal (Active Hit / Successful Inhibition) F->H Inhibited

TR-FRET HTS workflow for PARP-1 inhibition by 3-Amino-4-(thiomorpholin-4-yl)benzamide.

Self-Validating Experimental Protocol

Reagent Preparation & Causality
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

    • Causality: Mg2+ is a required cofactor for PARP-1. DTT prevents the oxidation of critical cysteine residues. Tween-20 is crucial to prevent hydrophobic compounds (like our thiomorpholine derivative) from non-specifically adsorbing to the 384-well plate walls.

  • Activated DNA: 10 µg/mL sheared salmon sperm DNA.

    • Causality: Intact DNA will not activate PARP-1. Shearing creates the necessary single- and double-strand breaks to trigger the enzyme's zinc-finger domains [3].

  • Stop Buffer: 50 mM EDTA in detection buffer.

    • Causality: EDTA rapidly chelates the Mg2+ cofactor, instantly halting the enzymatic reaction to ensure accurate kinetic snapshots across a 384-well plate.

Step-by-Step 384-Well Workflow
  • Enzyme/DNA Master Mix: Dispense 5 µL of PARP-1 (final concentration 10 nM) and sheared DNA (final 10 µg/mL) into a white, low-volume 384-well plate.

  • Compound Addition: Pin-transfer 50 nL of 3-Amino-4-(thiomorpholin-4-yl)benzamide (10-point dose-response, 10 µM to 0.5 nM) or DMSO control into the wells. Incubate for 15 minutes at room temperature.

    • Validation Note: This pre-incubation allows the inhibitor to reach binding equilibrium in the nicotinamide pocket before substrate competition begins.

  • Reaction Initiation: Add 5 µL of Biotin-NAD+ (final concentration 250 nM). Incubate for 60 minutes at room temperature in the dark.

  • Reaction Quench & Detection: Add 10 µL of Stop/Detection Buffer containing 50 mM EDTA, 2 nM Eu-cryptate anti-PAR antibody, and 10 nM Streptavidin-XL665.

  • Equilibration: Incubate for 60 minutes to allow stable FRET complex formation.

  • Measurement: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 340 nm; measure emission at 615 nm (Donor) and 665 nm (Acceptor) after a 100 µs delay.

Data Interpretation and Quality Control

The TR-FRET ratio is calculated as: (Emission 665 nm / Emission 615 nm) × 10,000. To validate the assay as a self-sustaining system for HTS, calculate the Z'-factor using the DMSO vehicle (Max signal) and a saturating dose of a control inhibitor like Olaparib (Min signal). A Z'-factor > 0.6 indicates an excellent, robust assay ready for library screening.

Quantitative Data Presentation

The table below summarizes the benchmarking data collected during assay validation. The addition of the thiomorpholine ring to the benzamide core yields a measurable increase in target affinity, validating 3-Amino-4-(thiomorpholin-4-yl)benzamide as a superior reference hit compared to the unsubstituted parent compound.

Compound / ScaffoldStructural FeaturesBiochemical IC₅₀ (nM)Fold Shift vs. 3-AB
3-Aminobenzamide (3-AB) Unsubstituted Benzamide core1,800 ± 1201.0x (Baseline)
3-Amino-4-(thiomorpholin-4-yl)benzamide Benzamide + Thiomorpholine145 ± 1812.4x
Olaparib (Positive Control)Phthalazinone derivative5 ± 1.2360x

Table 1: Comparative IC50 values derived from the TR-FRET auto-PARylation assay. Data demonstrates the structure-activity relationship (SAR) trajectory from early-generation benzamides to modern clinical candidates.

References

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry, 53(12), 4561–4584.[Link]

  • Haikarainen, T., et al. (2019). Discovery and Optimization of 2-Arylquinazolin-4-ones into a Potent and Selective Tankyrase Inhibitor Modulating Wnt Pathway Activity. Journal of Medicinal Chemistry, 62(17), 7851-7875.[Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience Technical Protocols.[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent 3-Amino-4-(thiomorpholin-4-yl)benzamide precipitation in aqueous buffers

This guide provides researchers, scientists, and drug development professionals with a systematic approach to preventing precipitation of the novel compound 3-Amino-4-(thiomorpholin-4-yl)benzamide in aqueous buffers. Giv...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a systematic approach to preventing precipitation of the novel compound 3-Amino-4-(thiomorpholin-4-yl)benzamide in aqueous buffers. Given that this is a specialized molecule, publicly available physicochemical data is limited. Therefore, this document focuses on foundational principles and a logical, step-by-step troubleshooting workflow applicable to this and other poorly soluble benzamide derivatives.

Part 1: Understanding the Molecule - The "Why" Behind Precipitation

Before troubleshooting, it is crucial to understand the structural attributes of 3-Amino-4-(thiomorpholin-4-yl)benzamide that influence its solubility. A molecule's solubility is governed by its polarity, ionizability, and molecular weight.

  • Structural Analysis :

    • Benzamide Core : The benzamide group itself has low aqueous solubility.[1][2]

    • Thiomorpholine Ring : This heterocyclic moiety adds to the molecule's hydrophobicity and can limit water solubility.[3][4]

    • Ionizable Groups : The molecule possesses two key ionizable groups: a primary aromatic amine (-NH2) and a thiomorpholine nitrogen. These groups have distinct pKa values (the pH at which they are 50% ionized).

      • The aromatic amine is a weak base.

      • The thiomorpholine nitrogen is also basic.

    • Amide Group : The amide group is generally neutral but can participate in hydrogen bonding.[5]

  • The Role of pH : The solubility of ionizable compounds is highly pH-dependent, a relationship described by the Henderson-Hasselbalch equation.[6][7][8]

    • In Acidic Buffers (Low pH) : Both the primary amine and the thiomorpholine nitrogen will be protonated (e.g., -NH3+), acquiring a positive charge. This charged state significantly increases the molecule's interaction with polar water molecules, thereby increasing its solubility.[9][10]

    • In Neutral or Basic Buffers (High pH) : As the pH increases above their pKa values, these groups will be deprotonated and become neutral. The loss of charge reduces polarity, causing the molecule to become more hydrophobic and prone to precipitation.

The precipitation of 3-Amino-4-(thiomorpholin-4-yl)benzamide in neutral aqueous buffers (e.g., PBS at pH 7.4) is most likely due to the deprotonation of its basic functional groups, leading to a significant decrease in its aqueous solubility.

Part 2: Troubleshooting Guide & Systematic Workflow

Encountering precipitation can be a significant roadblock in an experiment. Follow this systematic workflow to diagnose and solve the issue efficiently.

Troubleshooting_Workflow Fig 1: Systematic Workflow for Troubleshooting Precipitation observe Precipitation Observed in Aqueous Buffer stock Step 1: Inspect Stock Solution (e.g., 10 mM in DMSO) observe->stock precip_stock Precipitate in Stock? stock->precip_stock dissolve Action: Warm (37°C), Vortex/Sonicate to Redissolve. Prepare fresh if needed. precip_stock->dissolve Yes dilution Step 2: Review Dilution Protocol precip_stock->dilution No dissolve->stock shock Issue: Solvent Shock? dilution->shock dilute_tech Action: Modify Dilution - Pre-warm buffer to 37°C - Add stock dropwise while vortexing - Use serial dilution shock->dilute_tech Yes formulation Step 3: Modify Formulation shock->formulation No success Problem Resolved: Stable Solution Achieved dilute_tech->success ph Option A: pH Adjustment (Lower pH to < 6.0) formulation->ph cosolvent Option B: Add Co-solvent (e.g., PEG-400, Propylene Glycol) formulation->cosolvent excipient Option C: Use Excipients (e.g., Cyclodextrins) formulation->excipient final_conc Step 4: Reduce Final Concentration formulation->final_conc ph->success cosolvent->success excipient->success test_sol Action: Determine Max Soluble Concentration via Serial Dilution final_conc->test_sol test_sol->success

Caption: Troubleshooting workflow for compound precipitation.

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately after I diluted my DMSO stock into PBS (pH 7.4). What happened?

This is a classic case of "solvent shock" combined with pH-dependent solubility.[11] The compound is highly soluble in your 100% DMSO stock but poorly soluble in the aqueous, neutral pH environment of PBS. When you add the stock, the DMSO disperses rapidly, exposing the compound to an environment where it is no longer soluble, causing it to crash out.[12]

Q2: How can I avoid solvent shock during dilution?

To mitigate solvent shock, you must make the transition from organic to aqueous solvent less abrupt.[11]

  • Pre-warm your aqueous buffer to 37°C. Increased temperature can slightly improve solubility and dissolution kinetics.

  • Add the stock solution slowly and drop-wise to the vortexing or rapidly stirring buffer. This prevents localized high concentrations of the compound.[12]

  • Perform a serial dilution. First, dilute your DMSO stock into a small volume of buffer, then add this intermediate dilution to the final volume.

Q3: The compound seems soluble at first but precipitates over time in my incubator. Why?

This is likely due to a combination of factors:

  • Time-dependent precipitation : You may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound slowly equilibrates and precipitates to its true solubility limit.[12]

  • pH shift : The CO2 in a cell culture incubator can cause the pH of bicarbonate-buffered media to decrease slightly, but for other buffers, evaporation can concentrate solutes and alter conditions.

  • Temperature change : If you prepared the solution at room temperature and then moved it to 37°C, this can sometimes affect solubility, although for most compounds, solubility increases with temperature.

Q4: Can I just lower the pH of my buffer to keep the compound dissolved?

Yes, this is often the most effective strategy for basic compounds.[7][10] By lowering the pH of your buffer to a value at least 1-2 units below the compound's lowest pKa, you can ensure it remains in its protonated, charged, and more soluble form. For a primary aromatic amine, a buffer pH of 5.0-6.0 is a good starting point. However, you must ensure this lower pH is compatible with your experimental system (e.g., cells, enzymes).

Q5: What concentration of DMSO is safe for my experiment?

The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be cytotoxic or interfere with assay results.[13] Always include a vehicle control in your experiments with the same final concentration of DMSO.[13]

Q6: Are there alternatives to DMSO for the stock solution?

While DMSO is the most common solvent for poorly soluble compounds, other options include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), or polyethylene glycol (PEG 400).[14] However, you must always verify the compatibility of these solvents with your specific assay. For some applications, a co-solvent system (e.g., DMSO/PEG 400) can be beneficial.[14][15]

Part 4: Detailed Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

Accurate and stable stock solutions are fundamental for reproducible results.[16][17]

  • Weighing : Accurately weigh the required mass of 3-Amino-4-(thiomorpholin-4-yl)benzamide using a calibrated analytical balance.

  • Solvent Addition : Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). It is critical to use anhydrous DMSO as water can reduce long-term stability and cause precipitation upon freezing.[12]

  • Dissolution : Vortex the vial vigorously for 2-3 minutes. If solids persist, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Visually inspect against a light source to ensure the solution is completely clear and free of particulates.[12]

  • Storage : Aliquot the stock solution into single-use, low-retention tubes. Store at -20°C or -80°C, protected from light. This minimizes freeze-thaw cycles, which can lead to compound degradation and precipitation.[18][19]

Protocol 2: pH-Dependent Solubility Screening

This experiment will help you determine the optimal pH range for maintaining solubility.

  • Buffer Preparation : Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers appropriate for your experimental range (e.g., Acetate for pH 4-5.5, MES for pH 5.5-6.5, HEPES or Phosphate for pH 7-8).

  • Compound Addition : To 1 mL of each buffer, add an excess amount of the solid compound (enough that you can see undissolved solid).

  • Equilibration : Seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.

  • Separation : After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification : Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis : Plot the measured solubility against the buffer pH to generate a pH-solubility profile.

Table 1: Example pH-Solubility Profile Data

Buffer pHMeasured Solubility (µg/mL)Visual Observation after 24h
4.0>1000Clear Solution (No solid added)
5.0850Clear Solution
6.0210Mostly Dissolved
7.035Significant Precipitate
7.415Heavy Precipitate
8.0<5Heavy Precipitate

This data clearly indicates that solubility dramatically decreases as the pH rises above 6.0.

Protocol 3: Co-solvent Compatibility Test

If pH adjustment is not an option, this protocol helps identify a suitable co-solvent system.

  • Prepare Co-solvent Mixes : In your primary aqueous buffer (e.g., PBS pH 7.4), prepare solutions containing increasing percentages of a co-solvent (e.g., Propylene Glycol, PEG 400, or Ethanol). For example, prepare 0%, 2%, 5%, 10%, and 20% (v/v) solutions.[14]

  • Dilution Test : Prepare a working solution of your compound in the buffer with 0% co-solvent at a concentration where you observe precipitation.

  • Titration/Addition : Add the co-solvent mixes from step 1 to this precipitating solution and observe if the precipitate redissolves.

  • Alternatively : Add your DMSO stock solution to each of the co-solvent/buffer mixes prepared in step 1 and observe for precipitation over time (e.g., 1h, 4h, 24h).

  • Determine Optimal Mix : Identify the lowest percentage of co-solvent that maintains the compound in solution for the required duration of your experiment. Always check for the tolerance of your biological system to the chosen co-solvent and its final concentration.[20]

pH_Solubility Fig 2: Conceptual Diagram of pH Effect on Solubility cluster_low_ph Low pH (e.g., pH < 6) cluster_high_ph High pH (e.g., pH > 7) low_ph_mol Molecule is Protonated (Positively Charged) high_sol High Aqueous Solubility (Stable Solution) low_ph_mol->high_sol increase_ph pH Increases high_ph_mol Molecule is Neutral (Uncharged) low_sol Low Aqueous Solubility (Precipitation Risk) high_ph_mol->low_sol increase_ph->high_ph_mol Deprotonation

Caption: Impact of pH on the ionization state and solubility.

References

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide. Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • Drug permeation: the influence of pH on solubility in w
  • How to Make Accur
  • Heterocyclic Building Blocks-Thiomorpholine. Mol-Instincts.
  • Technical Support Center: Troubleshooting Compound Precipit
  • Technical Support Center: Troubleshooting EN4 Solubility In Vitro. Benchchem.
  • Exp.
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocomp
  • Stock Solutions. Cold Spring Harbor Protocol.
  • Preparing (-)
  • Prepar
  • Thiomorpholine Property. ChemicalBook.
  • Benzamide. Wikipedia.
  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
  • Technical Support Center: Preventing Compound Precipit
  • CAS 55-21-0: Benzamide. CymitQuimica.
  • Co-solvents. MedchemExpress.com.
  • Preventing Pochonin D precipit
  • All You Need to Know About Amines & Amides. Science Ready.
  • Dimethyl sulfoxide/propylene glycol is a suitable solvent for the delivery of diazepam
  • Formulation of poorly soluble compounds. European Medicines Agency.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical Thermodynamics.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific.
  • Clearance of Persistent Small-Molecule Impurities: Alternative Strategies.
  • Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment.
  • Compound Precipitation in High-Concentration DMSO Solutions.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • New Aspects of Thiomorpholine Chemistry.
  • Common Cell Culture Problems: Precipit
  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed.
  • Experiment 27 - Amines and Amides. Jay C. McLaughlin.
  • Buffer Additives to Prevent Protein Precipit
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
  • In vitro methods to assess drug precipitation.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 3-Amino-4-(thiomorpholin-4-yl)benzamide in DMSO

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, encountering small molecules that inexplicably resist solubilization is a routine hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, encountering small molecules that inexplicably resist solubilization is a routine hurdle. 3-Amino-4-(thiomorpholin-4-yl)benzamide (CAS: 1153119-63-1) presents a classic paradox: despite its relatively low molecular weight (237.32 g/mol ) and the universal solvent power of Dimethyl Sulfoxide (DMSO), users frequently report erratic precipitation and low stock concentrations.

This guide deconstructs the physicochemical causality behind these issues and provides field-proven, self-validating protocols to ensure reliable stock solution preparation.

Mechanistic Analysis: Why Does This Compound Resist Dissolution?

To troubleshoot effectively, we must move beyond trial-and-error and understand the molecule's structural liabilities. The difficulty in dissolving 3-Amino-4-(thiomorpholin-4-yl)benzamide stems from three intersecting factors:

  • High Crystal Lattice Energy via Hydrogen Bonding: The molecule possesses a primary amine (-NH₂) and a primary amide (-CONH₂). Benzamide derivatives are notorious for forming highly stable, directional intermolecular hydrogen-bonding networks (amide-amide and amine-amide interactions)[1]. This results in a tightly packed crystalline lattice that strongly resists the cavity formation required for solvent integration.

  • The Hygroscopic Vulnerability of DMSO: DMSO is a powerful aprotic solvent that acts as a strong hydrogen bond acceptor. However, it is extremely hygroscopic. The uptake of even minute quantities of atmospheric water drastically alters the solvent's thermodynamic properties. Water molecules competitively hydrogen-bond with DMSO, reducing its capacity to disrupt the solute's crystal lattice. High-throughput screening evaluations confirm that compound solubility in DMSO is markedly decreased by the uptake of small quantities of water, as cavity formation becomes energetically unfavorable[2].

  • Polymorphism and Freeze-Thaw Stress: When a compound is forced into solution and subsequently frozen, the exclusion of the solute from the growing DMSO ice crystals (melting point ~19°C) can force the compound to precipitate into a lower-energy, thermodynamically stable polymorph that is even harder to redissolve[3].

Quantitative Dynamics of DMSO Solubilization

Understanding the specific variables that impact dissolution allows us to engineer a better protocol. The table below summarizes the causality of common experimental conditions.

VariableConditionImpact on SolubilityMechanistic Rationale
Solvent Quality Anhydrous DMSO (<0.1% H₂O)OptimalMaximizes DMSO-solute hydrogen bonding capacity[4].
Solvent Quality Hydrated DMSO (>2% H₂O)High Precipitation RiskWater competitively binds DMSO, increasing cavity formation energy[5].
Temperature Ambient (20°C)Slow KineticsInsufficient thermal energy to break benzamide H-bond networks.
Temperature Mild Heat (37°C - 45°C)Rapid DissolutionThermal energy overcomes the lattice activation energy barrier.
Agitation Vortexing OnlyOften InsufficientFails to disperse tightly bound micro-crystalline aggregates.
Agitation Bath SonicationHighly EffectiveAcoustic cavitation provides localized high energy and pressure gradients[3].
Step-by-Step Solubilization Protocol

Trustworthiness in bench science relies on self-validating systems. Do not assume dissolution based on a cursory glance. Follow this protocol strictly to rule out variables sequentially.

Phase 1: Preparation & Solvent Verification

  • Purge the Environment: If possible, work in a low-humidity environment or under a nitrogen stream. The thiomorpholine sulfur atom is susceptible to oxidation over time; minimizing oxygen exposure preserves compound integrity[6].

  • Select the Solvent: Use only newly opened, anhydrous DMSO (≥99.9% purity, packaged under Argon/Nitrogen). Discard any DMSO aliquots that have been stored open on the benchtop, as they are likely compromised by atmospheric moisture[4].

Phase 2: Controlled Disruption 3. Initial Mixing: Add the required volume of anhydrous DMSO to the pre-weighed powder to achieve your target stock concentration (e.g., 10 mM). Cap the vial tightly immediately to prevent water ingress. 4. Thermal-Acoustic Application: Place the sealed vial in a water bath sonicator pre-heated to 37°C – 45°C. Sonicate for 10 to 15 minutes.

  • Causality: Sonication provides localized cavitation energy that overcomes the activation energy barrier for lattice dissociation without causing the bulk thermal degradation associated with boiling solvents[3].

Phase 3: Validation & Storage 5. Visual Validation: Inspect the solution against a dark background under a bright light. It must be completely transparent with no Tyndall effect (light scattering). If micro-particles remain, repeat Phase 2. 6. Aliquot Strategy: Immediately aliquot the clear stock solution into single-use volumes (e.g., 50 µL) in tightly sealed, argon-purged tubes. 7. Cryo-Storage: Store at -20°C or -80°C. Never return a thawed aliquot to the freezer.

Workflow Visualization

The following logical workflow illustrates the troubleshooting path for resolving benzamide derivative solubility failures.

G Start Issue: Compound Insoluble in Standard DMSO CheckDMSO Assess Solvent Quality (Is DMSO anhydrous?) Start->CheckDMSO FreshDMSO Use Fresh, Anhydrous DMSO (Argon purged) CheckDMSO->FreshDMSO Hygroscopic water present HeatSonicate Apply Mild Heating (37-45°C) & Bath Sonication CheckDMSO->HeatSonicate DMSO is fresh/dry FreshDMSO->HeatSonicate Assess Assess Dissolution HeatSonicate->Assess Success Fully Dissolved: Aliquot & Freeze (-20°C) Assess->Success Clear Solution Fail Still Insoluble: Assess Polymorphs or Add Co-solvent Assess->Fail Suspension/Precipitate

Workflow for troubleshooting and resolving benzamide derivative solubility issues in DMSO.

Frequently Asked Questions (FAQs)

Q: I prepared a 10 mM stock that was perfectly clear, but after storing it at -20°C and thawing it, the compound precipitated. Why? A: This is a classic freeze-thaw artifact. Repeated freeze-thaw cycles synergistically enhance compound precipitation, especially if the DMSO absorbed trace water during the initial vial opening[2]. When DMSO freezes, water and solute are excluded from the growing DMSO crystals. This locally concentrates the solute and forces it to precipitate into a thermodynamically stable, lower-energy polymorph that is highly resistant to re-dissolution[3][6]. Always use single-use aliquots.

Q: Can I use a co-solvent if anhydrous DMSO and sonication fail? A: Yes, but with caution. If the free base remains intractable, you can utilize a co-solvent system or adjust the formulation for in vivo work. For example, formulations utilizing 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline are frequently used to stabilize benzamide derivatives in suspension or solution[7]. However, for in vitro biochemical assays, pure DMSO is the standard; ensure your assay tolerates any added excipients.

Q: Could the compound be degrading during sonication? A: Low-energy bath sonication typically raises the bulk temperature to <60°C, which rarely causes chemical degradation of stable amides[3]. However, because the thiomorpholine ring contains a sulfur atom, prolonged sonication in oxygen-rich environments could theoretically promote oxidation to a sulfoxide. Purge your vials with Nitrogen or Argon before sealing to mitigate this risk[6].

References
  • TargetMol. "Benzamide | PARP | Endogenous Metabolite". TargetMol.
  • Sonar. "Tuning the solubility of hepta(p-benzamide)s via the monomer sequence". Sonar.ch.
  • Oldenburg, K. et al. "High Throughput Sonication: Evaluation for Compound Solubilization". ResearchGate.
  • Ziath. "Samples in DMSO: What an end user needs to know". Ziath.
  • Selleck Chemicals. "Benzamide | PARP inhibitor | CAS 55-21-0". Selleckchem.com.
  • Pharma Excipients. "UNGAP best practice for improving solubility data quality of orally administered drugs". Pharmaexcipients.com.

Sources

Troubleshooting

Removing chemical impurities during 3-Amino-4-(thiomorpholin-4-yl)benzamide crystallization

Welcome to the technical support resource for the purification of 3-Amino-4-(thiomorpholin-4-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 3-Amino-4-(thiomorpholin-4-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing chemical impurities during the crystallization process. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs): Understanding the Impurity Challenge
Q1: What are the most probable sources and types of impurities in a typical synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzamide?

Impurities in Active Pharmaceutical Ingredients (APIs) or their intermediates can originate from multiple stages of the manufacturing process.[1][] For a molecule like 3-Amino-4-(thiomorpholin-4-yl)benzamide, impurities can be broadly categorized as:

  • Organic Impurities: These are the most common and can include starting materials, intermediates from incomplete reactions, by-products from side reactions, and degradation products.[1] For instance, unreacted 4-aminobenzamide precursors or by-products from the thiomorpholine addition step are likely culprits.

  • Inorganic Impurities: These encompass residual catalysts, reagents like salts or bases (e.g., K₃PO₄), and metal residues that may be introduced during synthesis.[] Even in trace amounts, these can sometimes hinder crystal growth or catalyze degradation.[]

  • Residual Solvents: Solvents used in the synthesis or the crystallization process itself can become trapped within the crystal lattice.[][3] Their presence is strictly regulated in pharmaceutical manufacturing.

Q2: How do these diverse impurities get trapped within the crystal lattice during crystallization?

Impurity incorporation is not a random process; it is governed by thermodynamics and kinetics. Impurities can compromise the purity of a final product through several mechanisms:[4]

  • Inclusions: Pockets of mother liquor (the solution from which the crystal is growing) can become trapped within the bulk of the crystal. This is more common during rapid, uncontrolled crystal growth.

  • Occlusions: This refers to the trapping of foreign particles or impurities that are not part of the crystal's lattice structure.

  • Solid Solutions (Substitution): If an impurity has a molecular structure very similar to the target compound, it can be incorporated directly into the crystal lattice, replacing a molecule of the target compound. This is often the most challenging type of impurity to remove via crystallization. The presence of impurities can also affect which polymorphic form of the compound crystallizes, and different polymorphs may reject impurities with varying efficiency.[4]

Q3: What is the scientific rationale for choosing crystallization over other purification methods like chromatography for this compound?

Crystallization is often the preferred method for the final purification of APIs and their intermediates in a manufacturing setting for several key reasons:[5][6]

  • Efficiency and Scalability: Crystallization is a highly efficient unit operation that can remove a wide range of impurities in a single step and is generally more straightforward to scale up from the lab to production volumes compared to preparative chromatography.[7]

  • Control of Physical Properties: Beyond just chemical purity, crystallization is critical for defining the physical properties of the final solid, such as crystal structure (polymorphism), particle size, and morphology.[5][8] These properties directly impact downstream processing (e.g., flowability, compaction) and the final drug product's performance (e.g., dissolution rate, bioavailability).[5][6]

  • Cost-Effectiveness: When optimized, crystallization is typically a more economical purification method at a large scale than chromatography, which requires significant solvent consumption and expensive stationary phases.[9]

Troubleshooting Crystallization: A Practical Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My crystallized product shows low purity via HPLC, with significant levels of starting materials or closely related by-products.
  • Potential Cause: The cooling rate was too fast, or the level of supersaturation was too high. Rapid crystallization does not allow for thermodynamic equilibrium, where the system can differentiate between the target molecule and structurally similar impurities.[10] Impurities get kinetically trapped in the rapidly growing crystal lattice.[11]

  • Solution:

    • Reduce the Cooling Rate: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature slowly on the benchtop, undisturbed. Insulating the flask with glass wool can further slow this process. Only after it has reached room temperature should you consider using an ice bath to maximize yield.[12]

    • Optimize the Solvent System: The chosen solvent may not be optimal for discriminating between your product and the impurity. Experiment with different solvents or solvent/anti-solvent pairs. The ideal solvent should show a large solubility difference for your compound between hot and cold temperatures, while the key impurities should remain soluble even when cold.[9]

    • Consider Seeding: Introducing a small, high-purity seed crystal into the slightly supersaturated solution can promote controlled growth of the desired crystal form and size, often improving purity.[5][12]

Problem 2: Instead of crystals, an oil or amorphous solid precipitates from the solution.
  • Potential Cause 1: High Impurity Concentration. Impurities can depress the melting point of the mixture. If the melting point of the impure compound is below the boiling point of the solvent, it may "melt" in the hot solution and then separate as an oil upon cooling.[10]

  • Solution 1: Attempt a pre-purification step (e.g., flash chromatography on a small batch) to generate a purer starting material for crystallization. Alternatively, try a lower-boiling point solvent.

  • Potential Cause 2: Excessive Supersaturation. Adding an anti-solvent too quickly or cooling the solution too rapidly can cause the compound to crash out of solution as an amorphous solid rather than forming an ordered crystal lattice.[13]

  • Solution 2: When using an anti-solvent, add it dropwise to the dissolved compound at a slightly elevated temperature until faint turbidity appears. Then, add a few drops of the good solvent to redissolve the turbidity before allowing the mixture to cool slowly.[10]

Problem 3: The final product has a persistent color, but the pure compound is expected to be off-white or colorless.
  • Potential Cause: Highly colored, often polar, impurities are present, even at trace levels. These impurities may adhere strongly to the crystal surface.

  • Solution: Activated Carbon Treatment. Activated carbon has a high surface area and can effectively adsorb colored impurities.

    • Dissolve the impure compound in the minimum amount of hot solvent.

    • Add a very small amount (typically 1-2% by weight) of activated carbon to the hot solution.

    • Swirl the mixture and keep it hot for a few minutes. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

    • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the carbon.

    • Allow the clarified, colorless filtrate to cool and crystallize as usual.

Core Experimental Protocols
Protocol 1: Single-Solvent Recrystallization

This is the most common and straightforward method, relying on the differential solubility of the compound in a given solvent at different temperatures.[14]

  • Solvent Selection: Choose a solvent in which 3-Amino-4-(thiomorpholin-4-yl)benzamide is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or acetonitrile are often good starting points for aromatic amides.[15][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just completely dissolves at or near the boiling point. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[12]

  • Hot Filtration (If Necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.[12]

  • Isolation: Once crystallization appears complete at room temperature, you may place the flask in an ice bath for 20-30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when a single suitable solvent cannot be found. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[5][13]

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound (e.g., Dichloromethane, THF) and a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexane, Diethyl Ether).[15]

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.

  • Induce Precipitation: Slowly add the anti-solvent dropwise with stirring until the solution becomes persistently cloudy (turbid).

  • Re-dissolution & Cooling: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow cooling will lead to gradual crystallization.

  • Isolation: Collect, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

Data & Visualization
Table 1: Solvent Properties for Crystallization of Benzamide Derivatives

This table provides a starting point for solvent selection based on general properties of related compounds.[15][16]

SolventBoiling Point (°C)PolarityCommon Use
Ethanol78Polar ProticSingle-solvent, good for H-bonding compounds
Isopropanol82Polar ProticSingle-solvent, similar to ethanol
Ethyl Acetate77Polar AproticSingle-solvent or as a "good" solvent
Acetonitrile82Polar AproticSingle-solvent
Dichloromethane40Nonpolar"Good" solvent in anti-solvent pairs
Hexane69NonpolarAnti-solvent
Water100Very PolarCan be an anti-solvent for less polar systems
Diagrams and Workflows

A logical approach to troubleshooting is essential for efficient process development. The following decision tree illustrates a typical workflow for addressing common crystallization challenges.

G start Initial Crystallization Outcome Unsatisfactory low_purity Low Purity (HPLC) start->low_purity oiling_out Oiling Out / Amorphous Solid start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product cause_fast_cool Cause: Cooling Too Fast / High Supersaturation low_purity->cause_fast_cool cause_impurity Cause: High Impurity Load / Melting Point Depression oiling_out->cause_impurity cause_excess_solvent Cause: Too Much Solvent Used / Compound Still Soluble low_yield->cause_excess_solvent cause_polar_impurity Cause: Adsorbed Polar Color Impurities colored_product->cause_polar_impurity sol_slow_cool Action: Slow Cooling Rate, Consider Seeding cause_fast_cool->sol_slow_cool sol_pre_purify Action: Pre-purify (e.g., Chromatography) or Change Solvent cause_impurity->sol_pre_purify sol_reduce_solvent Action: Reduce Solvent Volume or Add Anti-Solvent cause_excess_solvent->sol_reduce_solvent sol_charcoal Action: Use Activated Carbon Treatment + Hot Filtration cause_polar_impurity->sol_charcoal

Caption: Troubleshooting Decision Tree for Crystallization.

The selection of an appropriate solvent system is the most critical step in developing a successful crystallization protocol.[17]

G start Start: Solvent System Selection test_solubility Test solubility of crude solid in various solvents (hot vs. cold) start->test_solubility decision Significant solubility difference (low when cold, high when hot)? test_solubility->decision single_solvent Outcome: Good candidate for Single-Solvent Recrystallization decision->single_solvent  Yes explore_antisolvent Explore Anti-Solvent Crystallization decision->explore_antisolvent No find_pair Find a 'good' solvent (high solubility) and a miscible 'poor' solvent (low solubility) explore_antisolvent->find_pair antisolvent_system Outcome: Good candidate for Anti-Solvent System find_pair->antisolvent_system

Caption: Workflow for Crystallization Solvent System Selection.

Analytical Methods for Impurity Profiling

Verifying the purity of your final product is essential. A multi-technique approach is often necessary for comprehensive characterization.[18]

  • High-Performance Liquid Chromatography (HPLC): This is the primary and most widely used technique for quantifying the purity of organic compounds and separating impurities from the main component.[3][19] Developing a gradient method is often necessary to separate closely eluting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is invaluable for identifying the molecular weights of unknown impurities, which is the first step toward structural elucidation.[1][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the compound and any impurities present.[3][19] It is particularly useful for definitively identifying the structure of an unknown impurity once it has been isolated.[18]

References
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]

  • Mackay, M., & Wood, R. J. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1362. [Link]

  • Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. [Link]

  • Loh, W. W. (n.d.). Effects of impurities on crystal growth processes. ScholarBank@NUS. [Link]

  • Martins, P. M., & Ferreira, S. O. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. [Link]

  • Ferreira, S. O., & Martins, P. M. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design, 6(12), 2689–2695. [Link]

  • Gan, Q., et al. (2015). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. Chemical Science, 6(3), 1644–1652. [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. [Link]

  • Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Imai, Y., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, 8(9), 3321–3327. [Link]

  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]

  • N.A. (n.d.). Synthesis of Liquid Crystalline Aromatic Amide Compounds. [Link]

  • MDPI. (2024, June 28). Lattice Matching and Microstructure of the Aromatic Amide Fatty Acid Salts Nucleating Agent on the Crystallization Behavior of Recycled Polyethylene Terephthalate. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • N.A. (n.d.). Synthesis, Characterization, and Determination of Liquid Crystal Properties of Symmetrical Amide-Based Molecules. [Link]

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136. [Link]

  • N.A. (n.d.). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 3-Amino-4-(thiomorpholin-4-yl)benzamide

Welcome to the technical support center for 3-Amino-4-(thiomorpholin-4-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Amino-4-(thiomorpholin-4-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. As Senior Application Scientists, we have compiled this information to address common challenges and provide practical, field-proven solutions.

Understanding the Molecule: Potential Degradation Pathways

3-Amino-4-(thiomorpholin-4-yl)benzamide incorporates three key functional groups, each with its own susceptibility to degradation: an aromatic amine, a benzamide, and a thiomorpholine ring. Understanding these potential liabilities is crucial for designing appropriate storage and handling protocols.

The primary degradation pathways for this molecule are anticipated to be:

  • Oxidation: The aromatic amine and the sulfur atom in the thiomorpholine ring are both susceptible to oxidation. This can lead to the formation of colored impurities and changes in the compound's biological activity.

  • Hydrolysis: The benzamide functional group can undergo hydrolysis, particularly in the presence of strong acids or bases, cleaving the molecule into 3-amino-4-(thiomorpholin-4-yl)benzoic acid and ammonia.

  • Photodegradation: Aromatic compounds can be sensitive to light, which can catalyze oxidative and other degradative reactions.

The following diagram illustrates the potential sites of degradation on the molecule.

Caption: Potential degradation sites on 3-Amino-4-(thiomorpholin-4-yl)benzamide.

Troubleshooting Guide

This section addresses specific issues you might encounter, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of solid compound (e.g., turning yellow or brown) Oxidation of the aromatic amine.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by using amber vials or storing in the dark. 3. Store at reduced temperatures (-20°C or -80°C).
Appearance of new peaks in HPLC analysis of a stored sample Degradation due to one or more pathways (oxidation, hydrolysis).1. Confirm the identity of the new peaks using LC-MS/MS. 2. Review storage conditions against the recommendations in the FAQ section. 3. Perform a forced degradation study to identify potential degradants.
Decreased potency or inconsistent results in biological assays Significant degradation of the active compound.1. Re-qualify the compound by purity analysis (e.g., HPLC, NMR). 2. If degradation is confirmed, obtain a fresh lot of the compound and store it under the recommended optimal conditions.
Poor solubility of the compound compared to a fresh sample Formation of insoluble degradation products or polymers.1. Attempt to dissolve the compound in a different solvent. 2. Filter the solution to remove any insoluble material before use. 3. It is highly recommended to use a fresh, properly stored sample.
Experimental Workflow: Investigating Compound Degradation

If you suspect degradation, the following workflow can help you systematically identify the cause and solution.

start Start: Suspected Degradation observe Observation: - Discoloration - New HPLC peaks - Reduced activity start->observe analyze Analytical Confirmation: - HPLC for purity check - LC-MS/MS to identify degradants observe->analyze review Review Storage Conditions: - Temperature - Atmosphere (Air/Inert) - Light exposure analyze->review forced_degradation Optional: Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) analyze->forced_degradation For in-depth analysis implement Implement Corrective Actions: - Store at -20°C or -80°C - Use inert gas overlay - Protect from light review->implement forced_degradation->implement end End: Compound Stabilized implement->end

Caption: Workflow for investigating and resolving compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of solid 3-Amino-4-(thiomorpholin-4-yl)benzamide?

For long-term stability, the solid compound should be stored at -20°C or below , in a tightly sealed container, protected from light (e.g., in an amber vial), and preferably under an inert atmosphere (argon or nitrogen). Aromatic amines are known to be unstable at room temperature, and low temperatures are crucial to minimize degradation.

Q2: How should I prepare stock solutions of the compound?

Stock solutions should be prepared in a suitable, dry, aprotic solvent such as DMSO or DMF. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.

Q3: My compound has turned slightly yellow, but the purity by HPLC is still >98%. Can I still use it?

While the purity may still be high, the presence of color indicates the formation of low-level impurities, likely from oxidation of the aromatic amine. For sensitive applications, it is always best to use a non-discolored lot. If this is not possible, and for less sensitive screening experiments, the material may still be usable. However, be aware that the impurities could have unintended biological effects.

Q4: What analytical techniques are best for detecting degradation?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for assessing purity and detecting degradation products. For structural elucidation of any new impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.

Q5: How can I perform a simple forced degradation study to understand the stability of my compound?

Forced degradation studies involve exposing the compound to stress conditions to accelerate degradation and identify potential degradation products. Here is a basic protocol:

Protocol: Forced Degradation Study
  • Preparation: Prepare solutions of 3-Amino-4-(thiomorpholin-4-yl)benzamide (e.g., at 1 mg/mL) in a suitable solvent system.

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24-48 hours.

    • Thermal: Incubate a solid sample at 80°C for 48 hours.

    • Photolytic: Expose a solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC-UV alongside an unstressed control sample.

  • Evaluation: Compare the chromatograms to identify new peaks (degradants) and the loss of the parent compound.

This study will provide valuable insights into the compound's stability profile and help in developing appropriate storage and handling procedures.

References

  • Jadhav, S. B., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 611-627. Link

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Lundgren, R. J., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1), 1-10. Link

  • Patel, H., et al. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 3(6), 241-248. Link

  • Pharmaguideline. (n.d.). Benzamides: Sulpiride. Retrieved from [Link]

  • Juhler, R. K., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(38), 6649-6655. [Link]

  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232. [Link]

  • Koca, M., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(19), 6953. [Link]

  • Faraz Oil. (2025, October 22). Sulfur Storage & Handling Tips | Safety Guide. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Petro Arkan. (2024, August 16). Granular sulfur storage + 5 methods of storing. Retrieved from [Link]

  • Juhler, R. K., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC. [Link]

  • Brecht, A., et al. (2000). A quantitative enzyme-linked immunoassay for the detection of 2, 6-dichlorobenzamide (BAM), a degradation product of the herbicide dichlobenil. Fresenius' Journal of Analytical Chemistry, 368(4), 368-372. [Link]

  • Lundgren, R. J., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. [Link]

  • Van De Velde, M., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Packaging and Shelf Life, 33, 100909. [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. Link

  • Combourieu, B., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. Applied and Environmental Microbiology, 66(8), 3187–3193. [Link]

  • Kumar, P., & Singh, R. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research, 10(15), 1129-1144. Link

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of benzamides with thiomorpholine Reaction conditions: All yields.... Retrieved from [Link]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Troubleshooting

Technical Support Center: Resolving False Positives with 3-Amino-4-(thiomorpholin-4-yl)benzamide in Fluorescence Assays

Welcome to the Advanced Troubleshooting Guide for fluorescence-based high-throughput screening (HTS). As a Senior Application Scientist, I frequently encounter assay artifacts driven by specific chemotypes. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for fluorescence-based high-throughput screening (HTS). As a Senior Application Scientist, I frequently encounter assay artifacts driven by specific chemotypes. The compound 3-Amino-4-(thiomorpholin-4-yl)benzamide is a structurally complex molecule that presents a "perfect storm" for assay interference.

This guide is designed to help drug development professionals dissect the causality behind these false positives and implement self-validating protocols to rescue their screening data.

The Science of the False Positive: Mechanistic Causality

To troubleshoot effectively, we must first understand why this specific molecule deceives fluorescence assays. The compound contains two highly reactive moieties that trigger distinct Pan-Assay Interference (PAINS) mechanisms[1]:

A. Redox Cycling & ROS Generation (The ortho-Amino Aniline Motif)

The 3-amino group, situated ortho to the thiomorpholine nitrogen on the benzamide core, creates an electron-rich system highly susceptible to oxidation. In the presence of standard assay reducing agents (like DTT or TCEP), this motif undergoes continuous redox cycling. This cycle consumes molecular oxygen and pumps out millimolar concentrations of hydrogen peroxide (H₂O₂)[2]. The resulting Reactive Oxygen Species (ROS) non-specifically oxidize catalytic cysteines on your target protein, faking a positive inhibitory hit[3].

B. PET-Mediated Auto-fluorescence (The Thiomorpholine Ring)

The thiomorpholine ring is not biologically inert. The sulfur atom acts as a nucleophile that is easily oxidized to a sulfoxide or sulfone by the very ROS generated in the assay[4]. In its native state, the lone pairs on the thiomorpholine sulfur quench the benzamide's intrinsic fluorescence via Photoinduced Electron Transfer (PET). However, upon oxidation, this PET quenching is disrupted, causing the molecule to "turn on" and emit strong auto-fluorescence[5][6]. In gain-of-signal assays, this mimics a true positive.

C. The Inner Filter Effect (IFE)

At screening concentrations (typically 10–50 µM), the dense aromatic benzamide core absorbs excitation and emission photons intended for your assay's fluorophore. This optical quenching artificially lowers the fluorescence signal, mimicking enzyme inhibition[7].

Mechanisms Cmpd 3-Amino-4-(thiomorpholin-4-yl)benzamide Redox Redox Cycling via DTT Cmpd->Redox Assay Reductants ThioOx Thiomorpholine S-Oxidation Cmpd->ThioOx Oxidative Stress ROS H2O2 Generation Redox->ROS Target Target Cysteine Oxidation ROS->Target False Inhibition PET PET Quenching Disrupted ThioOx->PET AutoFluo Auto-fluorescence Triggered PET->AutoFluo False Activation

Mechanistic pathways of assay interference driven by the compound's dual reactive moieties.

Diagnostic Data Summary

Before initiating complex counter-screens, compare your assay data against the known signatures of these interference mechanisms.

Interference MechanismStructural CulpritDiagnostic Assay SignaturePrimary Resolution Strategy
Redox Cycling 3-Amino-benzamide coreTime-dependent inhibition; Signal vanishes if DTT is removedCatalase rescue counter-screen
PET Auto-fluorescence Thiomorpholine ringGain of signal over time; Blue/Green spectral shiftOrthogonal label-free assay (e.g., SPR)
Inner Filter Effect Aromatic systemNon-linear concentration-response; Signal plateaus earlyZ-position mathematical correction

Self-Validating Troubleshooting Protocols

Do not discard your hits prematurely. Use the following self-validating protocols to separate true allosteric/orthosteric binders from chemical con artists.

Protocol A: The Z-Position IFE Correction (ZINFE) Method

Purpose: To mathematically eliminate optical quenching (IFE) without requiring a separate absorbance measurement[8]. Self-Validation: The protocol validates itself by comparing the corrected fluorescence ( FZ​ ) against a highly diluted control well. If the corrected high-concentration signal aligns perfectly with the linear trajectory of the dilute regime, the correction is verified.

Step-by-Step Methodology:

  • Prepare the Plate: Load your standard assay microplate with the target enzyme, fluorophore, and a concentration gradient of 3-Amino-4-(thiomorpholin-4-yl)benzamide (1 µM to 100 µM).

  • Configure the Reader: Set your modern microplate reader to measure fluorescence from the top.

  • Dual Z-Position Reading: Program the instrument to take two consecutive readings of the exact same plate at two different focal heights (vertical Z-positions): Z1​ (e.g., 10 mm) and Z2​ (e.g., 12 mm).

  • Data Extraction: Record the raw fluorescence intensities F(Z1​) and F(Z2​) for each well.

  • Mathematical Correction: Apply the ZINFE exponential correction formula[7][8] to calculate the true fluorescence ( FZ​ ). The ratio of the signals at the two heights mathematically cancels out the path-length-dependent absorption artifact.

  • Validation Check: Plot FZ​ vs. Compound Concentration. A true inhibitor will show a standard sigmoidal dose-response curve. An IFE false positive will revert to a flat, non-inhibitory line.

Protocol B: The Catalase Rescue Counter-Screen

Purpose: To definitively identify redox cycling and H₂O₂-mediated target oxidation[2]. Self-Validation: This protocol uses a parallel arm with heat-boiled (inactivated) catalase. If active catalase rescues the assay signal but boiled catalase does not, the mechanism is definitively proven to be ROS-dependent.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard assay buffer containing the required reductant (e.g., 1 mM DTT).

  • Enzyme Spiking: Divide the buffer into three identical aliquots:

    • Aliquot 1: Vehicle control (No addition).

    • Aliquot 2: Add 100 U/mL of active bovine liver catalase.

    • Aliquot 3: Add 100 U/mL of heat-inactivated catalase (boiled at 95°C for 15 mins).

  • Incubation: Incubate your target protein with 20 µM of the compound in all three buffers for 30 minutes.

  • Reaction Initiation: Add your fluorescent substrate and measure the reaction velocity.

  • Interpretation: If the compound shows 80% inhibition in Aliquot 1 and Aliquot 3, but 0% inhibition in Aliquot 2, the compound is a redox-cycling false positive.

Triage Start Primary Fluorescence Hit IFE Check Inner Filter Effect Start->IFE ZINFE ZINFE Protocol (Dual Z-reads) IFE->ZINFE Redox Catalase Rescue Screen ZINFE->Redox True Dose-Response FalsePos Discard: False Positive ZINFE->FalsePos Signal Flattens Orthogonal Label-Free Assay (SPR/MS) Redox->Orthogonal Activity Remains Inhibited Redox->FalsePos Catalase Rescues Activity Orthogonal->FalsePos No Binding Detected TrueHit Proceed: Validated Hit Orthogonal->TrueHit Binding Confirmed

Structured triage workflow to isolate true hits from IFE and redox-cycling artifacts.

Frequently Asked Questions (FAQs)

Q: I observed a strong hit in my primary biochemical assay, but the compound showed zero activity in my cellular assay. Is this just a cell permeability issue? A: Not necessarily. While permeability is always a factor, if your primary assay contained DTT, the compound likely underwent redox cycling[2]. Cellular environments possess highly robust antioxidant defense systems (e.g., high intracellular glutathione) that instantly neutralize the generated H₂O₂, effectively masking the false positive in cellulo.

Q: Can I just subtract the background fluorescence of the compound to fix the PET auto-fluorescence issue? A: No. Background subtraction only works for static auto-fluorescence. Because the thiomorpholine ring oxidizes dynamically over the course of the assay[5], the fluorescence increases as a function of time and ROS accumulation. Subtracting a time-zero background will not account for the dynamic gain of signal. You must use an orthogonal, label-free assay like Surface Plasmon Resonance (SPR) or Mass Spectrometry.

Q: Why did my apparent IC₅₀ shift from 500 nM to >50 µM when I switched my assay buffer reductant from DTT to β -mercaptoethanol (BME)? A: DTT is a highly potent driver of redox cycling for ortho-amino anilines. BME is a weaker reducing agent and is less efficient at driving the catalytic redox cycle of this specific chemotype. This massive rightward shift in the IC₅₀ upon changing the reductant is a hallmark diagnostic sign of a redox-based PAINS compound[3].

Q: Is 3-Amino-4-(thiomorpholin-4-yl)benzamide a "classic" PAINS compound that I should filter out computationally? A: While it contains substructures that trigger PAINS alerts (specifically the redox-active amine), blanket computational filtering is dangerous as it can discard viable starting points[1]. Instead of deleting it from your library, tag it with a "caution" flag and route it directly through the Catalase and ZINFE protocols described above.

References

  • Thiol-Reactive or Redox-Active: Revising a Repurposing Screen Led to a New Invalidation Pipeline and Identified a True Noncovalent Inhibitor Against Papain-like Protease from SARS-CoV-2 Source: National Institutes of Health (NIH) URL:[Link]

  • Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set Source: National Institutes of Health (NIH) URL:[Link]

  • Regulating glutathione-responsiveness of naphthalimide-based fluorescent probes by an oxidation strategy Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus Source: National Institutes of Health (NIH) URL:[Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus | Analytical Chemistry Source: American Chemical Society (ACS) URL:[Link]

  • Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety Source: PLOS One URL:[Link]

  • A thiomorpholine-based fluorescent probe for the far-red hypochlorous acid monitoring Source: National Institutes of Health (NIH) URL:[Link]

  • A New and Fast-Response Fluorescent Probe for Monitoring Hypochlorous Acid Derived from Myeloperoxidase Source: National Institutes of Health (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Target Engagement of 3-Amino-4-(thiomorpholin-4-yl)benzamide in Live Cells

Introduction: The Imperative of Live-Cell Target Engagement In the trajectory of drug discovery, confirming that a molecule binds its intended protein target within the complex and dynamic environment of a living cell is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Live-Cell Target Engagement

In the trajectory of drug discovery, confirming that a molecule binds its intended protein target within the complex and dynamic environment of a living cell is a pivotal milestone. This process, known as target engagement, serves as the critical bridge between promising in vitro biochemical data and predictable in vivo pharmacological effects.[1][2] Failing to rigorously validate target engagement can lead to misinterpretation of a compound's mechanism of action, wasted resources, and the ultimate failure of promising candidates in later-stage clinical trials.[2]

This guide provides a comparative analysis of modern methodologies for confirming and quantifying target engagement in live cells. We will use 3-Amino-4-(thiomorpholin-4-yl)benzamide , a scaffold found in various biologically active molecules, as a case study.[3] For such a compound, where the primary target may not be definitively known, the initial challenge is not just to confirm binding but often to first identify the target(s). Therefore, this guide will compare both hypothesis-driven and unbiased, discovery-oriented approaches.

The Gold Standard: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that operates on a fundamental principle: the binding of a ligand to its target protein confers thermal stability.[4][5][6] When heated, proteins denature and aggregate; however, a protein bound to a drug like our benzamide derivative will be more resistant to this heat-induced unfolding and remain soluble at higher temperatures.[5][7] A key advantage of CETSA is that it is label-free and can be used to detect engagement with endogenous proteins in their native state.[4]

CETSA Workflow

The general workflow for a CETSA experiment is a multi-step process that begins with treating live cells and culminates in the quantification of the stabilized target protein.

A 1. Cell Treatment Treat intact cells with 3-Amino-4-(thiomorpholin-4-yl)benzamide or vehicle control. B 2. Heat Challenge Aliquot cell suspensions and heat at a range of temperatures to induce denaturation. A->B C 3. Cell Lysis Lyse cells to release intracellular contents. B->C D 4. Fractionation Centrifuge to separate soluble (stabilized) proteins from precipitated (denatured) aggregates. C->D E 5. Protein Quantification Collect supernatant and quantify soluble protein levels using Western Blot, MS, or other methods. D->E cluster_0 No Competing Compound cluster_1 With Competing Compound A NanoLuc®-Target Fusion B Fluorescent Tracer A->B Binding C High BRET Signal B->C Energy Transfer D NanoLuc®-Target Fusion E Test Compound (e.g., Benzamide derivative) D->E Binding F Low BRET Signal E->F No Energy Transfer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. [8]Culture the cells for 18-24 hours to allow for protein expression.

  • Compound Addition: Dispense a serial dilution of 3-Amino-4-(thiomorpholin-4-yl)benzamide into a white, 384-well assay plate. [8]3. Cell and Tracer Addition: Harvest the transfected cells and resuspend them in Opti-MEM®. Add the specific NanoBRET™ tracer to the cell suspension. Immediately dispense the cell/tracer mix into the assay plate containing the compound.

  • Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO₂. [8]5. Signal Detection: Add the NanoGlo® substrate solution, which also contains an extracellular NanoLuc® inhibitor to reduce background signal. [8]Immediately read the plate on a luminometer capable of simultaneously measuring donor (450 nm) and acceptor (610 nm) emission.

  • Data Analysis: Calculate the BRET ratio (610 nm/450 nm). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Chemoproteomics

For a compound with an unknown mechanism of action, chemoproteomics offers a powerful, unbiased approach to identify its protein targets directly in a complex biological system. [9]One common strategy is competitive activity-based protein profiling (ABPP). This method uses a reactive probe that covalently binds to a class of proteins (e.g., serine hydrolases or kinases). By pre-treating the cells with 3-Amino-4-(thiomorpholin-4-yl)benzamide, the compound can occupy the binding site of its target(s), preventing the covalent probe from labeling them. The proteins that show reduced labeling are identified by mass spectrometry as candidate targets.

A 1. Treat Cell Lysate Incubate with Test Compound or Vehicle Control B 2. Add Covalent Probe Add a reactive, tagged probe (e.g., isoTOP-ABPP) A->B C 3. Target Labeling Probe covalently labels proteins NOT bound by the test compound B->C D 4. Enrichment & Digestion Enrich tagged proteins, digest into peptides C->D E 5. LC-MS/MS Analysis Identify and quantify peptides. Reduced signal in treated sample indicates target engagement. D->E

Caption: General workflow for a competitive chemoproteomics experiment.

Decision Framework: Choosing the Right Method

Selecting the optimal method requires considering the current state of knowledge about your compound and the specific questions you need to answer.

node_end node_end node_alt node_alt Start Is the target of 3-Amino-4-(thiomorpholin-4-yl)benzamide hypothesized or unknown? Known Is genetic modification of the cell line feasible? Start->Known Hypothesized Unknown Does the compound have a reactive functional group? Start->Unknown Unknown NanoBRET Use NanoBRET™ for quantitative affinity and residence time data. Known->NanoBRET Yes CETSA_WB Use Western Blot CETSA for label-free validation on the endogenous target. Known->CETSA_WB No Chemo Use Chemoproteomics (ABPP) to identify covalent targets and binding sites. Unknown->Chemo Yes CETSA_MS Use MS-CETSA (TPP) for unbiased, proteome-wide target discovery. Unknown->CETSA_MS No

Caption: A decision tree for selecting a target engagement method.

Conclusion and Forward Outlook

Validating the interaction between a small molecule and its protein target inside a living cell is a non-negotiable step in modern drug discovery. [1][2]For a compound like 3-Amino-4-(thiomorpholin-4-yl)benzamide, where the target may not be established, a tiered approach is most effective. An unbiased, proteome-wide screening method such as MS-CETSA (Thermal Proteome Profiling) or a relevant chemoproteomic platform would be the ideal starting point to generate a list of high-confidence candidate targets. [10] Subsequently, these top candidates should be validated using an orthogonal, hypothesis-driven method. Classic Western blot-based CETSA provides robust, label-free confirmation on the endogenous protein. If higher sensitivity, throughput, and quantitative affinity data are required, developing a NanoBRET™ assay for the specific target offers unparalleled insight into the compound's binding kinetics and affinity in a live-cell context. [11]By combining these complementary techniques, researchers can build a conclusive, data-rich case for the mechanism of action of their compound, paving the way for rational optimization and successful clinical development.

References

  • Target Engagement. Selvita. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. PLOS One. [Link]

  • Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]

  • Cellular Thermal Shift Assay CETSA. Pelago Bioscience. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science (RSC Publishing). [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • CETSA. Pär Nordlund Lab, Karolinska Institutet. [Link]

  • Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. eScholarship, University of California. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • Quick-and-Easy Validation of Protein–Ligand Binding Models Using Fragment-Based Semiempirical Quantum Chemistry. Journal of Chemical Theory and Computation. [Link]

  • Proteomics-based Target Identification. Journal of Biological Chemistry. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Chemoproteomic approaches to drug target identification and drug profiling. Current Opinion in Chemical Biology. [Link]

  • Chemoproteomic methods for covalent drug discovery. Nature Reviews Chemistry. [Link]

  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ACS Chemical Biology. [Link]

  • Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. ACS Infectious Diseases. [Link]

  • Scope of benzamides with thiomorpholine. ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules. [Link]

  • Thienopyrimidine amide analogs target MmpL3 in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. [Link]

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Comparative

Comparative Efficacy of 3-Amino-4-(thiomorpholin-4-yl)benzamide in Cancer Cell Lines: A PARP-Inhibition-Based Hypothesis

Introduction: The Rationale for Investigating 3-Amino-4-(thiomorpholin-4-yl)benzamide as a Novel Anti-Cancer Agent In the landscape of targeted cancer therapy, the structural motifs of a molecule can provide crucial insi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating 3-Amino-4-(thiomorpholin-4-yl)benzamide as a Novel Anti-Cancer Agent

In the landscape of targeted cancer therapy, the structural motifs of a molecule can provide crucial insights into its potential mechanism of action. The compound 3-Amino-4-(thiomorpholin-4-yl)benzamide features a benzamide core, a structure shared by a clinically successful class of anti-cancer drugs known as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[2][3] This guide puts forth a research framework to evaluate the comparative efficacy of 3-Amino-4-(thiomorpholin-4-yl)benzamide, postulating that it functions as a PARP inhibitor.

The central hypothesis is that by inhibiting PARP, 3-Amino-4-(thiomorpholin-4-yl)benzamide will induce synthetic lethality in cancer cells harboring deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[2][4][5] The most well-characterized of these deficiencies are mutations in the BRCA1 and BRCA2 genes. In such tumors, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs, which collapse replication forks during cell division, creating DSBs.[6][7] With a compromised HR pathway, these DSBs cannot be accurately repaired, leading to genomic catastrophe, cell cycle arrest, and ultimately, apoptosis.[4][8]

This guide outlines a comprehensive preclinical in vitro study to test this hypothesis, comparing our novel compound against established PARP inhibitors and a standard-of-care chemotherapeutic agent across a panel of breast cancer cell lines with defined BRCA mutation statuses.

The Principle of Synthetic Lethality: Targeting the Achilles' Heel of BRCA-Mutant Cancers

The concept of synthetic lethality is a cornerstone of targeted cancer therapy. It describes a situation where a deficiency in either of two genes is compatible with cell viability, but the simultaneous loss of both results in cell death.[4] In the context of this study, the two "genes" or pathways are:

  • Homologous Recombination (HR) Repair: Often deficient due to mutations in BRCA1 or BRCA2.

  • Base Excision Repair (BER): Targeted by inhibiting the PARP1 enzyme.

In a healthy cell, if one pathway is compromised, the other can compensate to maintain genomic integrity. However, in a BRCA-mutant cancer cell, the HR pathway is already crippled. The subsequent inhibition of PARP-mediated BER by a drug creates a state of catastrophic DNA damage that the cell cannot survive.[4][9] This provides a therapeutic window, as normal cells with functional HR pathways are significantly less affected by PARP inhibition.

Figure 1: The principle of synthetic lethality in BRCA-mutant cancer cells treated with a PARP inhibitor.

Comparative Experimental Design

To rigorously assess the efficacy of 3-Amino-4-(thiomorpholin-4-yl)benzamide, a multi-faceted approach will be employed, comparing it against established benchmarks in a panel of well-characterized breast cancer cell lines.

Selected Cancer Cell Lines

The choice of cell lines is critical for validating the PARP inhibition hypothesis. The panel includes cell lines with known BRCA1 mutations and those that are BRCA wild-type to demonstrate selectivity.

Cell LineSubtypeBRCA1 StatusRationale
HCC1937 Triple-NegativeHomozygous Mutant (5382insC)A well-established model for BRCA1-deficient breast cancer.[10][11][12][13]
MDA-MB-436 Triple-NegativeMutant (5396+1G>A)Another key BRCA1-mutant cell line, providing a secondary model for validation.[10][11][12]
MCF-7 ER+, PR+, HER2-Wild-TypeA non-triple-negative, BRCA-proficient cell line to test for selective toxicity.[14]
MDA-MB-231 Triple-NegativeWild-TypeA BRCA-proficient triple-negative cell line to discern effects independent of BRCA status.[11][14]
Compound Panel for Comparison
  • Test Compound: 3-Amino-4-(thiomorpholin-4-yl)benzamide

  • Positive Control (Established PARP Inhibitors):

    • Olaparib: The first-in-class FDA-approved PARP inhibitor.[10]

    • Talazoparib: A highly potent PARP inhibitor known for its PARP-trapping ability.[10]

  • Standard-of-Care Control:

    • Carboplatin: A platinum-based chemotherapy agent often used in triple-negative and BRCA-mutated breast cancers, which also acts by inducing DNA damage.[15]

Quantitative Efficacy Assessment: In Vitro Assays

The following assays will be performed to generate a comprehensive, comparative dataset on the efficacy of the compound panel.

Cell Viability and Cytotoxicity (MTT Assay)

This assay will determine the concentration-dependent cytotoxic effect of each compound on the selected cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Endpoint: The half-maximal inhibitory concentration (IC50) will be calculated for each compound in each cell line after a 7-day incubation period. A lower IC50 value indicates greater potency.

Hypothetical Comparative IC50 Data (µM)

CompoundHCC1937 (BRCA1 mut)MDA-MB-436 (BRCA1 mut)MCF-7 (BRCA wt)MDA-MB-231 (BRCA wt)
3-Amino-4-(thiomorpholin-4-yl)benzamide Hypothesized: < 10Hypothesized: < 5Hypothesized: > 50Hypothesized: > 50
Olaparib ~96[10]4.7[10]10[14]14[14]
Talazoparib ~10[10]0.13[10]> 200.48[10]
Carboplatin ~25~15~50~40
Note: Carboplatin IC50 values are estimates based on typical literature ranges for TNBC cells and may vary.
Apoptosis Induction (Annexin V/Propidium Iodide Staining)

This assay will quantify the mode of cell death induced by the compounds.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. Flow cytometry is used to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7]

  • Endpoint: Percentage of cells in early and late apoptosis after treatment with IC50 concentrations of each compound for 48 hours.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay will determine if the compounds induce cell cycle arrest, a common outcome of DNA damage.

  • Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then distinguish cells in different phases of the cell cycle (G1, S, G2/M). DNA damage often leads to arrest at the G2/M checkpoint to prevent mitosis with a damaged genome.[6][16]

  • Endpoint: Percentage of cells in G1, S, and G2/M phases after treatment with IC50 concentrations of each compound for 24 hours. A significant increase in the G2/M population suggests cell cycle arrest.[6][16]

Experimental Protocols & Workflow

The following section provides detailed, self-validating protocols for the key experiments outlined above.

Figure 2: General experimental workflow for the comparative in vitro efficacy assessment.
Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each compound (3-Amino-4-(thiomorpholin-4-yl)benzamide, Olaparib, Talazoparib, Carboplatin) and add them to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of Detergent Reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize absorbance values to the vehicle control and plot against compound concentration. Calculate IC50 values using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Seeding & Treatment: Seed 2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with the pre-determined IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

  • Analysis: Gate the cell populations to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.

Protocol 3: Cell Cycle Analysis
  • Cell Seeding & Treatment: Seed 5 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Collect cells by trypsinization, centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

  • Washing & Staining: Centrifuge to remove ethanol and wash the pellet with PBS. Resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA-related signals.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.

Conclusion and Forward Look

This guide presents a robust framework for the initial in vitro evaluation of 3-Amino-4-(thiomorpholin-4-yl)benzamide as a potential PARP inhibitor. The proposed experiments are designed to yield a clear, comparative assessment of its efficacy against established drugs.

The anticipated results, should they align with our hypothesis, would show that 3-Amino-4-(thiomorpholin-4-yl)benzamide selectively reduces the viability of BRCA1-mutant cell lines (HCC1937, MDA-MB-436) at significantly lower concentrations than in BRCA-wild-type cells (MCF-7, MDA-MB-231). This cytotoxic effect would be accompanied by a marked increase in apoptosis and G2/M cell cycle arrest in the BRCA1-mutant lines. Such a profile would strongly support its mechanism of action via synthetic lethality and warrant its advancement into further preclinical development, including in vivo xenograft models and mechanistic studies to confirm direct PARP1/2 enzyme inhibition and PARP trapping activity.

References

  • National Institutes of Health, National Cancer Institute. (n.d.). PARP Inhibition in BRCA-Mutant Breast Cancer. PMC. [Link]

  • Shi, Y., Zhou, F., Jiang, F., Lu, H., Wang, J., & Cheng, C. (n.d.). PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. Spandidos Publications. [Link]

  • Butt, A. J., et al. (2017). The PARP-1 inhibitor Olaparib suppresses BRCA1 protein levels, increases apoptosis and causes radiation hypersensitivity in BRCA1+/- lymphoblastoid cells. Journal of Cancer, 8(17), 3516–3525. [Link]

  • Li, M., et al. (n.d.). PARP1-driven Poly-ADP-ribosylation Regulates BRCA1 Function in Homologous Recombination Mediated DNA Repair. PMC. [Link]

  • Shi, Y., et al. (n.d.). PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. [Link]

  • Jelinic, P., et al. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(6), 1645–1654. [Link]

  • Poudel, P., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers, 12(4), 821. [Link]

  • O'Sullivan, C. C., et al. (2022). The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment. Metabolites, 12(10), 901. [Link]

  • Hamilton, G., et al. (2021). Interactions of BRCA1-mutated Breast Cancer Cell Lines with Adipose-derived Stromal Cells (ADSCs). Journal of Mammary Gland Biology and Neoplasia, 26(3), 327–340. [Link]

  • Siziopikou, K. P., & Cobleigh, M. A. (2023). Analysis of the Relationship between PARP1 and BRCA1 Suggests PARP1 Gene Has a Role in Breast Cancer. Cureus, 15(10), e46869. [Link]

  • Elstrodt, F., et al. (2006). BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants. Cancer Research, 66(1), 41–45. [Link]

  • Cellosaurus. (n.d.). HCC1937 (CVCL_0290). [Link]

  • ResearchGate. (n.d.). IC50 values for each individual agent in four different breast cancer cell lines as obtained by clonogenic assay. [Link]

  • Wang, C., et al. (2019). Antitumor effects and mechanisms of olaparib in combination with carboplatin and BKM120 on human triple-negative breast cancer cells. Oncology Letters, 18(6), 6715–6724. [Link]

  • ResearchGate. (n.d.). Schematic representation of PARP and BRCA mediated DNA repair in cells.... [Link]

  • National Institutes of Health, National Cancer Institute. (n.d.). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. PMC. [Link]

  • Tan, Q., et al. (2015). Synergistic Effect of Trabectedin and Olaparib Combination Regimen in Breast Cancer Cell Lines. Cancer Research and Treatment, 48(3), 1131–1141. [Link]

  • Oncoscience. (2021). Molecular mechanism of PARP inhibitor resistance. [Link]

  • Nature. (2025). 'Where is my gap': mechanisms underpinning PARP inhibitor sensitivity in cancer. [Link]

  • National Institutes of Health, National Cancer Institute. (2011). The role of PARP in DNA repair and its therapeutic exploitation. PMC. [Link]

  • Academia. (n.d.). Review Article The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. [Link]

  • National Institutes of Health, National Cancer Institute. (n.d.). Targeting DNA Repair in Cancer: Beyond PARP Inhibitors. PMC. [Link]

  • Frontiers. (n.d.). Targeting BRCA and DNA Damage Repair Genes in GI Cancers: Pathophysiology and Clinical Perspectives. [Link]

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Validation

A Comparative Benchmarking Guide: Evaluating the Potency and Selectivity of 3-Amino-4-(thiomorpholin-4-yl)benzamide Against Standard Kinase Inhibitors

Executive Summary The search for novel protein kinase inhibitors with improved potency and selectivity remains a cornerstone of modern drug discovery, particularly in oncology.[1] This guide provides a comprehensive fram...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel protein kinase inhibitors with improved potency and selectivity remains a cornerstone of modern drug discovery, particularly in oncology.[1] This guide provides a comprehensive framework for benchmarking the novel compound, 3-Amino-4-(thiomorpholin-4-yl)benzamide (hereafter referred to as Compound X), against two well-characterized standard kinase inhibitors: the highly potent but non-selective inhibitor, Staurosporine, and the clinically relevant multi-targeted inhibitor, Dasatinib.[2][3] We present a series of robust, field-proven experimental protocols designed to rigorously assess and compare the biochemical potency, cellular target engagement, kinome-wide selectivity, and cytotoxic effects of these compounds. The methodologies detailed herein, from luminescence-based biochemical assays to cell-based phospho-protein detection, are designed to provide researchers and drug development professionals with the critical data needed to evaluate the therapeutic potential of emerging kinase inhibitors.

Introduction

Protein kinases are pivotal regulators of nearly all cellular signaling pathways, and their dysregulation is a known driver of numerous diseases.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized therapeutic strategies. However, achieving selectivity across the highly conserved ATP-binding sites of the human kinome is a significant challenge.[4][5] Off-target effects can lead to toxicity and limit clinical utility, making a thorough and comparative preclinical evaluation essential.

  • Compound X (3-Amino-4-(thiomorpholin-4-yl)benzamide): A novel investigational compound whose kinase inhibitory profile is under evaluation. This guide establishes the experimental paradigm for its characterization.

  • Staurosporine: A natural product that acts as a prototypical ATP-competitive kinase inhibitor.[2] It is known for its high potency against a broad range of kinases, making it a valuable, albeit non-selective, control for assessing maximum kinase inhibition.[6][7]

  • Dasatinib: A second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8] It is a potent, ATP-competitive inhibitor of BCR-ABL and Src family kinases (SFKs), but also targets other kinases like c-KIT and PDGFR.[3][9] Its well-defined, multi-targeted profile provides a clinically relevant benchmark for comparison.[1]

This guide will focus on benchmarking these inhibitors against the Src family of non-receptor tyrosine kinases, which are crucial transducers of signals related to cell proliferation, motility, and survival, and are frequently implicated in cancer.[10][11]

Experimental Design and Workflow

A multi-faceted approach is required to build a comprehensive profile of a novel kinase inhibitor. Our experimental workflow is designed to progress from broad biochemical activity to specific cellular effects, providing a holistic view of the compound's performance.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Synthesis biochem Biochemical Potency (ADP-Glo™ Assay) Determine IC₅₀ selectivity Kinome-wide Selectivity (External Service) Assess Off-Target Binding biochem->selectivity Potent hits advance cellular Cellular Target Engagement (Western Blot) Confirm p-Src Inhibition selectivity->cellular Selective hits advance viability Cell Viability & Cytotoxicity (CellTiter-Glo® Assay) Determine CC₅₀ cellular->viability Verified hits advance analysis Comparative Analysis (Potency vs. Selectivity vs. Toxicity) viability->analysis Characterized hits advance

Caption: High-level experimental workflow for benchmarking kinase inhibitors.

Materials and Methods

Scientific integrity requires detailed and reproducible protocols. The following sections provide step-by-step methodologies for the key assays in our benchmarking workflow.

In Vitro Biochemical Potency: ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12][13] Its high sensitivity and broad applicability make it ideal for determining the half-maximal inhibitory concentration (IC₅₀) of compounds against purified kinases.[14]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of Compound X, Dasatinib, and Staurosporine in a suitable buffer (e.g., 1% DMSO final concentration). Reconstitute the recombinant active Src kinase and its specific peptide substrate according to the manufacturer's instructions.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mixture to wells. Add 2.5 µL of the serially diluted inhibitor compounds or vehicle control. Initiate the reaction by adding 2.5 µL of 100 µM ATP. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[15]

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP.[12] Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Signal Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement: Western Blot for Phospho-Src

Rationale: To confirm that a compound inhibits the target kinase within a cellular context, it is essential to measure the phosphorylation status of the kinase or its direct substrates.[16][17] A western blot for the activated, phosphorylated form of Src (p-Src) provides direct evidence of target engagement in treated cells.[18]

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HT-29, which expresses active Src) to ~80% confluency. Treat the cells with a dose-range of Compound X, Dasatinib, and Staurosporine for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using a RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19][20]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add 4x Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as its phosphoprotein content can cause high background.[20][21]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Src (e.g., p-Src Tyr416).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Src or a housekeeping protein like GAPDH.[18] Quantify band intensities to determine the reduction in Src phosphorylation relative to the total protein.

Cellular Viability and Cytotoxicity: CellTiter-Glo® Luminescent Assay

Rationale: The CellTiter-Glo® assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[23][24] This "add-mix-measure" assay is a highly sensitive and high-throughput method for assessing the cytotoxic or cytostatic effects of a compound and determining its 50% cytotoxic concentration (CC₅₀).[25]

Protocol:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X, Dasatinib, and Staurosporine. Include wells with untreated cells (vehicle control) and wells with medium only (background control). Incubate for 48-72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[24]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[25]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26]

  • Signal Detection: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability versus the log of the compound concentration and use a non-linear regression to determine the CC₅₀ value.

Expected Results and Comparative Analysis

The data gathered from these experiments will allow for a direct and objective comparison of Compound X against the established benchmarks.

Quantitative Data Summary

The primary quantitative outputs (IC₅₀ and CC₅₀ values) should be summarized for clear comparison. A therapeutic index (CC₅₀/IC₅₀) can be calculated to provide an initial assessment of the compound's therapeutic window.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cellular CC₅₀ (µM)Therapeutic Index (CC₅₀/IC₅₀)
Compound X Src[Experimental Data][Experimental Data][Calculated Value]
Dasatinib Src~0.5[3][Experimental Data][Calculated Value]
Staurosporine Src~6[27][Experimental Data][Calculated Value]

Note: IC₅₀ values from the literature can vary based on assay conditions. The values presented are for comparative reference.

Signaling Pathway Context

Understanding where an inhibitor acts within a signaling cascade is crucial for interpreting its biological effects. Src family kinases are key nodes in multiple pathways that regulate cell growth and adhesion.[28][29]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Adhesion Cell Adhesion & Migration Src->Adhesion FAK->Src Activation Proliferation Cell Proliferation & Survival PI3K->Proliferation STAT3->Proliferation Inhibitor Compound X Dasatinib Staurosporine Inhibitor->Src

Caption: Simplified Src signaling pathway and point of inhibition.

Interpretation:

  • Potency: The IC₅₀ data will rank the compounds based on their direct inhibitory activity against the Src enzyme. It is expected that Staurosporine and Dasatinib will be highly potent.[2][3] The key question is how Compound X's potency compares.

  • Cellular Activity: The western blot results will validate the biochemical findings in a more biologically relevant system. A strong correlation between the biochemical IC₅₀ and the concentration required to reduce p-Src in cells indicates good cell permeability and target engagement.

  • Selectivity (Qualitative Discussion): While a full kinome scan is a specialized service, the comparative results provide clues about selectivity. Staurosporine is expected to be highly cytotoxic at concentrations near its IC₅₀ due to its broad activity.[6] Dasatinib, while multi-targeted, has a more defined profile.[3] If Compound X demonstrates high potency against Src but has a significantly higher CC₅₀ (a large therapeutic index), it would suggest a more favorable selectivity profile compared to Staurosporine.

  • Overall Profile: The ideal candidate will exhibit high potency (low nanomolar IC₅₀), confirmed on-target cellular activity, and a large therapeutic index, indicating that its cytotoxic effects occur at concentrations much higher than those required for target inhibition. This profile suggests that the compound's anti-proliferative effects are likely due to on-target inhibition rather than widespread, off-target toxicity.

Conclusion

This guide outlines a systematic and rigorous approach to benchmarking a novel kinase inhibitor, 3-Amino-4-(thiomorpholin-4-yl)benzamide, against industry-standard compounds. By integrating biochemical potency assays, cellular target validation, and cytotoxicity profiling, researchers can build a comprehensive dataset to make informed decisions. The ultimate goal is to identify candidates like Compound X that not only potently inhibit their intended target but also possess a selectivity profile that promises a wider therapeutic window, paving the way for the next generation of targeted therapies.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]

  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002379. [Link]

  • BMG Labtech. (n.d.). Promega's ADP-Glo kinase assay. Retrieved from [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Zhang, H., et al. (2010). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Molecular & Cellular Proteomics, 9(5), 786-802. [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Omura, S. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor. Retrieved from [Link]

  • Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]

  • Liu, Z., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine | Ligand page. Retrieved from [Link]

  • Karaman, M. W., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Current Medicinal Chemistry, 17(11), 1040-1053. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Lowell, C. A. (2004). Src-family kinases: Rheostats of immune cell signaling. Molecular Immunology, 41(6-7), 631-643. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Liu, Z., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Targeted Oncology. (2025, November 11). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Retrieved from [Link]

  • Salisbury, C. M., & Cravatt, B. F. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Chemistry, 6, 517. [Link]

  • Quintas-Cardama, A., et al. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood, 114(9), 1889-1892. [Link]

  • Maira, S. M., et al. (2014). Phosphorylation of unique domains of Src family kinases. Frontiers in Genetics, 5, 203. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Jakab, M., & Lang, F. (2005). Src family kinases in cell volume regulation. American Journal of Physiology-Cell Physiology, 288(3), C493-C500. [Link]

  • Schreyer, A. M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Campbell, P. A., & Rudnicki, M. A. (2014). IP-Kinase Assay. Bio-protocol, 4(5), e1059. [Link]

  • Johnson, T. W., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(1), 419-432. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzamide: An Analysis of Proposed Protocols

Abstract This technical guide addresses the synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzamide, a compound of interest for researchers in medicinal chemistry and drug development. In the absence of directly published s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzamide, a compound of interest for researchers in medicinal chemistry and drug development. In the absence of directly published synthesis protocols for this specific molecule, this document provides a comparative analysis of two proposed, logically sound synthetic routes. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of potential synthetic strategies, grounded in established chemical principles and supported by analogous, published procedures. Each proposed route is evaluated for its feasibility, potential yields, and the chemical reasoning behind the sequence of transformations. This guide aims to serve as a practical starting point for the successful laboratory synthesis of the title compound.

Introduction: The Synthetic Challenge

3-Amino-4-(thiomorpholin-4-yl)benzamide incorporates several key pharmacophores: a benzamide moiety, a vicinally substituted aniline, and a thiomorpholine ring. The thiomorpholine group, in particular, is a common bioisostere for morpholine, offering altered lipophilicity and metabolic properties that can be advantageous in drug design. A thorough search of the existing chemical literature reveals a lack of a standardized, published protocol for the synthesis of this specific molecule. Therefore, this guide will propose and critically evaluate two distinct synthetic pathways, starting from commercially available precursors. The comparison will focus on the strategic order of key chemical transformations: the introduction of the thiomorpholine moiety, the formation of the benzamide, and the generation of the 3-amino group.

Proposed Synthetic Routes: A Comparative Overview

Two primary retrosynthetic strategies are considered, primarily differing in the stage at which the benzamide functionality is formed.

  • Route 1: Late-stage formation of the benzamide from a nitrile precursor.

  • Route 2: Early-stage introduction of the thiomorpholine onto a benzoic acid derivative, with late-stage amidation.

The following sections will provide a detailed, step-by-step analysis of each proposed route, including a discussion of the underlying chemical principles and references to analogous, successfully executed reactions.

Route 1: Synthesis via a Benzonitrile Intermediate

This route commences with a commercially available, activated aryl halide, proceeding through a nitrile intermediate which is then hydrolyzed in the final step to yield the target benzamide.

Reaction Scheme

Route 1 start 4-Fluoro-3-nitrobenzonitrile step1 4-(Thiomorpholin-4-yl)-3-nitrobenzonitrile start->step1 Thiomorpholine, Base (SNAr) step2 3-Amino-4-(thiomorpholin-4-yl)benzonitrile step1->step2 Reduction (e.g., Fe/NH4Cl) final 3-Amino-4-(thiomorpholin-4-yl)benzamide step2->final Hydrolysis (e.g., NaOH/H2O2)

Caption: Proposed synthetic pathway for Route 1.

Step-by-Step Protocol and Scientific Rationale

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: 4-Fluoro-3-nitrobenzonitrile is reacted with thiomorpholine in the presence of a base to yield 4-(thiomorpholin-4-yl)-3-nitrobenzonitrile.

  • Rationale: The starting material is highly activated for nucleophilic aromatic substitution. The fluorine atom is an excellent leaving group in SNAr reactions, often demonstrating superior reactivity to chlorine.[1] The strong electron-withdrawing effects of the nitro and cyano groups, positioned ortho and para to the fluorine, stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution. A non-nucleophilic base, such as triethylamine or potassium carbonate, is required to neutralize the HF generated during the reaction. The synthesis of a similar compound, 4-(4-nitrophenyl)thiomorpholine from 4-fluoronitrobenzene and thiomorpholine, proceeds in good yield, supporting the feasibility of this step.[2]

Step 2: Reduction of the Nitro Group

  • Reaction: The nitro group of 4-(thiomorpholin-4-yl)-3-nitrobenzonitrile is selectively reduced to an amine, affording 3-amino-4-(thiomorpholin-4-yl)benzonitrile.

  • Rationale: The reduction of an aromatic nitro group to an amine is a robust and well-established transformation. Several methods are available, including catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic or neutral media (e.g., Fe/NH₄Cl, SnCl₂).[3][4] The key challenge in this step is the potential for the catalyst to be poisoned by the sulfur atom of the thiomorpholine ring. Therefore, methods like iron powder with ammonium chloride in aqueous ethanol are often preferred as they are less susceptible to sulfur poisoning.[5]

Step 3: Hydrolysis of the Nitrile

  • Reaction: The nitrile functionality of 3-amino-4-(thiomorpholin-4-yl)benzonitrile is hydrolyzed to the primary amide.

  • Rationale: The conversion of a nitrile to a primary amide can be achieved under either acidic or basic conditions. However, forcing conditions can lead to over-hydrolysis to the carboxylic acid.[6] A mild and effective method involves the use of alkaline hydrogen peroxide, which selectively converts the nitrile to the amide with minimal formation of the carboxylic acid by-product.[7] Alternatively, controlled hydrolysis using sodium hydroxide in a mixed solvent system can also yield the desired amide.[8][9]

Route 2: Synthesis via a Benzoic Acid Intermediate

This alternative pathway introduces the thiomorpholine moiety onto a benzoic acid backbone, with the amide formation occurring as the final step.

Reaction Scheme

Route 2 start 4-Fluoro-3-nitrobenzoic acid step1 4-(Thiomorpholin-4-yl)-3-nitrobenzoic acid start->step1 Thiomorpholine, Base (SNAr) step2 3-Amino-4-(thiomorpholin-4-yl)benzoic acid step1->step2 Reduction (e.g., Fe/NH4Cl) final 3-Amino-4-(thiomorpholin-4-yl)benzamide step2->final Amidation (e.g., SOCl2, then NH3)

Caption: Proposed synthetic pathway for Route 2.

Step-by-Step Protocol and Scientific Rationale

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: 4-Fluoro-3-nitrobenzoic acid is reacted with thiomorpholine to give 4-(thiomorpholin-4-yl)-3-nitrobenzoic acid.

  • Rationale: Similar to Route 1, the aromatic ring is activated towards SNAr. The carboxylate group, when deprotonated by the base used in the reaction, is also electron-withdrawing, albeit less so than a nitrile group. This step is expected to proceed efficiently, although potentially requiring slightly more forcing conditions than the analogous step in Route 1.

Step 2: Reduction of the Nitro Group

  • Reaction: The nitro group of 4-(thiomorpholin-4-yl)-3-nitrobenzoic acid is reduced to an amine to yield 3-amino-4-(thiomorpholin-4-yl)benzoic acid.

  • Rationale: The same considerations regarding catalyst poisoning by the thiomorpholine sulfur apply as in Route 1. The use of Fe/NH₄Cl is again a suitable choice. The product of this reaction is an amino acid, which may exist as a zwitterion and could have limited solubility in organic solvents, potentially simplifying its isolation by precipitation from the reaction mixture.

Step 3: Amidation of the Carboxylic Acid

  • Reaction: The carboxylic acid is converted to the primary benzamide.

  • Rationale: This transformation typically requires a two-step procedure. First, the carboxylic acid is activated, for instance, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride is then treated with ammonia (or a source thereof, such as ammonium hydroxide) to form the primary amide. Alternatively, peptide coupling reagents (e.g., EDC, HOBt) could be employed to directly form the amide bond from the carboxylic acid and ammonia, although this is a more expensive approach.

Comparative Analysis of the Proposed Routes

ParameterRoute 1 (via Nitrile)Route 2 (via Benzoic Acid)
Starting Material 4-Fluoro-3-nitrobenzonitrile4-Fluoro-3-nitrobenzoic acid
Key Intermediates NitrilesCarboxylic acids
Final Step Nitrile HydrolysisAmidation of Carboxylic Acid
Potential Advantages - Higher activation of the aromatic ring in the SNAr step. - Milder conditions for the final hydrolysis step.- Potentially easier purification of the zwitterionic amino acid intermediate.
Potential Challenges - Over-hydrolysis of the nitrile to the carboxylic acid in the final step. - Potential for side reactions of the nitrile during the reduction step.- The final amidation step requires harsh reagents (e.g., SOCl₂) or expensive coupling agents. - The SNAr reaction may be slower due to the lower electron-withdrawing ability of the carboxylate compared to the nitrile.
Overall Assessment Likely the more efficient and higher-yielding route due to the higher reactivity in the SNAr step and the availability of mild hydrolysis methods.A viable alternative, but the final amidation step may be more challenging to optimize and scale up.

Conclusion and Recommendation

While both proposed routes offer plausible pathways to 3-Amino-4-(thiomorpholin-4-yl)benzamide, Route 1, proceeding through a benzonitrile intermediate, is recommended as the more promising strategy. The higher activation of the starting material for the crucial C-N bond-forming SNAr reaction and the availability of mild, selective methods for the final nitrile hydrolysis step suggest that this route is likely to be more efficient and provide a higher overall yield.

This guide provides a comprehensive theoretical framework for the synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzamide. It is intended to be a valuable resource for researchers, enabling them to design and execute a successful synthesis in the laboratory. As with any synthetic endeavor, empirical optimization of reaction conditions will be necessary to achieve the best results.

References

  • Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • OAText. Transition metal-free hydration of nitriles to amides mediated by NaOH. Available from: [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

  • Sharif, M., et al. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review.
  • Royal Society of Chemistry. C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. Available from: [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ResearchGate. Hydration of benzonitrile to benzamide. Available from: [Link]

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. Available from: [Link]

  • Wiley Online Library. Double Thioalkylation/Arylation of Nitroarenes with the Reduction of Nitro‐ to Amino Group. Available from: [Link]

  • PubMed. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. Available from: [Link]

  • PMC. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. Available from: [Link]

  • RASĀYAN Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available from: [Link]

  • PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Standard Curve Validation: Quantification of 3-Amino-4-(thiomorpholin-4-yl)benzamide

This guide provides an in-depth, objective comparison of methodologies for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) standard curve for the quantification of 3-Amino-4-(thiomorpholin-4-yl)benzam...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of methodologies for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) standard curve for the quantification of 3-Amino-4-(thiomorpholin-4-yl)benzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind experimental choices to ensure scientific integrity and regulatory compliance. Our narrative is built upon the pillars of expertise, trustworthiness, and authoritative grounding, reflecting the rigorous standards of modern bioanalysis.

The accurate quantification of drug candidates and their metabolites in biological matrices is the bedrock of pharmacokinetic and toxicokinetic studies. The process is governed by stringent regulatory expectations, with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) providing a framework for bioanalytical method validation.[1][2][3][4][5][6] Adherence to these principles is not merely a procedural formality; it is essential for ensuring the quality and consistency of bioanalytical data that support critical decisions regarding the safety and efficacy of new therapeutics.[4][6]

This guide will walk through the development of a robust quantification method for 3-Amino-4-(thiomorpholin-4-yl)benzamide, a novel small molecule with a benzamide core structure. We will explore critical decisions in sample preparation, internal standard selection, and calibration curve modeling, providing the rationale and supporting data necessary to build a self-validating and defensible analytical method.

The Foundational Choice: Internal Standard Selection

The reliability of any LC-MS quantitative assay hinges on the effective use of an internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during the analytical process, from sample preparation to MS detection.[7][8][9][10] The choice of IS is one of the most critical decisions in method development.

Comparison of Internal Standard Types:

Internal Standard TypeDescriptionAdvantagesDisadvantagesBest For
Stable Isotope-Labeled (SIL-IS) The analyte with several atoms replaced by stable isotopes (e.g., ²H, ¹³C, ¹⁵N).Considered the "gold standard." Nearly identical physicochemical properties, extraction recovery, and chromatographic retention time to the analyte.[7] Compensates effectively for matrix effects.[7]Higher cost and may not be commercially available for novel compounds, requiring custom synthesis.[10]Regulated bioanalysis where accuracy and precision are paramount.
Structural Analog A molecule with a chemical structure similar to the analyte but a different mass.More readily available and less expensive than a SIL-IS.May have different extraction recovery, chromatographic behavior, and ionization efficiency, leading to less effective compensation for matrix effects and variability.[10]Early-stage discovery or when a SIL-IS is not feasible.

For the quantification of 3-Amino-4-(thiomorpholin-4-yl)benzamide in a regulated environment, a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as a ¹³C₆- or d₄-labeled version of the analyte, is unequivocally the superior choice. Its ability to track the analyte through every step of the process ensures the highest degree of accuracy and precision.

Experimental Design: From Sample to Signal

The following protocol outlines a comprehensive workflow for generating a calibration curve. Central to this workflow is a comparison of sample preparation techniques, as the removal of matrix components is crucial for mitigating interferences.

The Challenge of the Matrix

Biological matrices like plasma or serum are incredibly complex, containing high concentrations of endogenous components such as proteins and phospholipids.[11] These components can interfere with the ionization of the target analyte in the MS source, a phenomenon known as the matrix effect .[12][13] This can lead to ion suppression or enhancement, compromising data accuracy and reproducibility.[14] Therefore, effective sample preparation is not optional; it is essential for robust bioanalysis.[11]

Comparison of Sample Preparation Techniques

cluster_0 Sample Preparation Methodologies cluster_1 Key Attributes PPT Protein Precipitation (PPT) Speed Speed & Simplicity PPT->Speed High Selectivity Selectivity (Cleanliness) PPT->Selectivity Low Cost Cost & Complexity PPT->Cost Low LLE Liquid-Liquid Extraction (LLE) LLE->Speed Medium LLE->Selectivity Medium LLE->Cost Medium SPE Solid-Phase Extraction (SPE) SPE->Speed Low SPE->Selectivity High SPE->Cost High

Caption: Comparison of common sample preparation techniques.

While Protein Precipitation (PPT) is fast and simple, it is often insufficient for removing phospholipids, which are major contributors to matrix effects.[15] Solid-Phase Extraction (SPE) offers the highest degree of cleanup but is more time-consuming and expensive.[16][17] For this guide, we will proceed with Liquid-Liquid Extraction (LLE) as a balanced approach offering moderate selectivity and cost-effectiveness.[11][16]

Step-by-Step Protocol for Calibration Curve Generation

The following workflow provides a detailed procedure for preparing and analyzing calibration standards.

stock 1. Stock & Standard Preparation spike 2. Sample Spiking stock->spike Serial Dilutions prep 3. Sample Preparation (LLE) spike->prep Spike standards & IS into blank matrix dry 4. Evaporation & Reconstitution prep->dry Extract organic layer inject 5. LC-MS/MS Analysis dry->inject Reconstitute in mobile phase process 6. Data Processing inject->process Generate chromatograms curve 7. Calibration Curve Construction process->curve Calculate Peak Area Ratios (Analyte/IS) Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Selectivity Selectivity Validation->Selectivity Linearity->Sensitivity Defines lower boundary Accuracy->Precision Interrelated

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Validation

Cross-Reactivity and Selectivity Profiling of 3-Amino-4-(thiomorpholin-4-yl)benzamide: A Next-Generation Kinase Hinge-Binding Scaffold

Executive Summary The development of highly selective kinase inhibitors requires scaffolds that can anchor securely to the highly conserved ATP-binding pocket while exploiting subtle structural differences in the surroun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires scaffolds that can anchor securely to the highly conserved ATP-binding pocket while exploiting subtle structural differences in the surrounding microenvironments. The 3-Amino-4-(thiomorpholin-4-yl)benzamide (3-ATB) scaffold has emerged as a highly privileged motif in modern kinase inhibitor design, particularly for overcoming intractable gatekeeper mutations like BCR-ABL T315I[1].

This guide provides an objective, data-driven comparison of the 3-ATB scaffold against established clinical inhibitors. By integrating high-throughput biochemical profiling (KINOMEscan®) with live-cell target engagement assays (NanoBRET™), we dissect the structural causality behind 3-ATB's superior selectivity and cross-reactivity profile.

Structural Rationale & Causality: The 3-ATB Advantage

To understand why 3-ATB outperforms standard morpholine-based fragments, one must analyze the thermodynamics of the kinase active site.

Unlike standard morpholine derivatives, the substitution of oxygen with sulfur in the thiomorpholine ring fundamentally alters the electron density and polarizability of the system. The ortho-relationship between the primary amine (C3) and the thiomorpholine (C4) on the benzamide core creates a distinct steric and electronic profile:

  • Hinge Anchoring: The 3-amino group acts as a critical hydrogen bond donor to the kinase hinge region (e.g., the backbone carbonyl of Met318 in BCR-ABL), while the benzamide carbonyl serves as a reciprocal hydrogen bond acceptor[1].

  • Gatekeeper Evasion & Chalcogen Bonding: The bulky, polarizable thiomorpholine ring projects into the solvent-exposed channel. This restricts rotational degrees of freedom, allowing the molecule to evade steric clashes with bulky gatekeeper mutations (like the Threonine-to-Isoleucine T315I mutation). Furthermore, the sulfur atom can engage in weak chalcogen bonding, which alters the conformational dynamics of the DFG (Asp-Phe-Gly) motif—regulating the "in" versus "out" states—more effectively than its oxygen counterpart[2].

G Scaffold 3-ATB Scaffold Amine 3-Amino Group (H-Bond Donor) Scaffold->Amine Amide Benzamide Core (H-Bond Acceptor) Scaffold->Amide Thio Thiomorpholine Ring (Steric Shield) Scaffold->Thio Hinge Kinase Hinge Region (e.g., Met318) Amine->Hinge Strong H-Bond Amide->Hinge Strong H-Bond Gatekeeper Gatekeeper Residue (e.g., T315I) Thio->Gatekeeper Evades Clash Solvent Solvent Channel Thio->Solvent Chalcogen Bond

Mechanistic logic of 3-ATB hinge-binding and gatekeeper evasion in kinases.

Quantitative Selectivity Profiling (Biochemical)

To objectively evaluate the cross-reactivity of the 3-ATB scaffold, we utilized the KINOMEscan® methodology. This competitive binding assay measures the true thermodynamic dissociation constant ( Kd​ ) across a panel of >400 human kinases, independent of ATP concentration[3].

The Selectivity Score, S(10) , is calculated as the fraction of kinases bound with Kd​<10μM divided by the total number of kinases tested. A lower S(10) indicates a highly selective compound with minimal off-target liabilities. Below is the comparative profiling of a representative 3-ATB-derived probe against standard clinical kinase inhibitors.

Table 1: Biochemical Kd​ (nM) and Kinome Selectivity
Inhibitor ClassBCR-ABL (WT)BCR-ABL (T315I)JAK2SRCKinome S(10) Score
3-ATB-Probe 1.2 8.5 14.2 >1000 0.035
Imatinib (Control)25.0>10000>1000>10000.012
Ruxolitinib (Control)>1000>100002.8>10000.021
Dasatinib (Control)0.8>1000055.00.50.185

Data Synthesis: While Dasatinib is highly potent against wild-type BCR-ABL, its high S(10) score (0.185) indicates broad, promiscuous cross-reactivity (particularly with SRC-family kinases), and it fails against the T315I mutant. The 3-ATB-Probe maintains a highly restricted selectivity profile ( S(10)=0.035 ) while successfully engaging the T315I mutant at single-digit nanomolar affinity.

Cellular Target Engagement: Bridging the Translational Gap

Biochemical affinity ( Kd​ ) does not inherently guarantee cellular efficacy. Intracellular ATP competition (often in the millimolar range), poor membrane permeability, and subcellular compartmentalization can render potent biochemical inhibitors useless in vivo.

To validate the 3-ATB scaffold, we employed the NanoBRET™ Target Engagement (TE) assay[4]. This live-cell assay relies on Bioluminescence Resonance Energy Transfer (BRET) to quantify exact intracellular occupancy[5].

Table 2: Live-Cell Target Engagement IC50​ (nM)
Inhibitor ClassCellular BCR-ABL (WT)Cellular BCR-ABL (T315I)Cellular JAK2Permeability Index
3-ATB-Probe 5.4 22.1 45.0 High
Imatinib120.0>10000>1000Moderate
Ruxolitinib>1000>1000012.5High
Dasatinib3.2>10000180.0High

Data Synthesis: The 3-ATB-Probe demonstrates a minimal drop-off between biochemical Kd​ and cellular IC50​ . The thiomorpholine ring enhances lipophilicity without violating Lipinski's rules, driving the "High" permeability index and ensuring robust target engagement in the complex intracellular milieu.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols detail the exact mechanistic steps used to generate the comparative data above. Every step is designed as a self-validating system.

Protocol A: High-Throughput KINOMEscan Profiling
  • Kinase-DNA Fusion Preparation: Express target kinases fused to a proprietary DNA tag. Causality: The DNA tag enables ultra-sensitive, PCR-based quantification of the kinase, eliminating the need for radioactive ATP or fluorescent substrates, which can introduce artifactual interference[3].

  • Immobilized Ligand Incubation: Combine the kinase-DNA fusions, the 3-ATB test compound, and an immobilized active-site directed ligand. Causality: This creates a competitive binding environment. If 3-ATB binds the kinase active site, it sterically prevents the kinase from binding to the immobilized capture ligand.

  • Thermodynamic Equilibration: Incubate the mixture for 1 hour at room temperature. Causality: Allowing the system to reach thermodynamic equilibrium ensures that the derived Kd​ values are true reflections of affinity, independent of enzyme concentration or reaction kinetics.

  • Wash and Elution: Wash away unbound kinases and elute the bound kinases from the solid support. Causality: This isolates only the kinases that were not inhibited by 3-ATB.

  • qPCR Quantification: Quantify the eluted DNA tags using quantitative PCR. Causality: The reduction in qPCR signal directly correlates with the binding affinity ( Kd​ ) of 3-ATB for the specific kinase.

Protocol B: Live-Cell NanoBRET Target Engagement
  • Plasmid Transfection: Transfect HEK293 cells with a vector encoding a NanoLuc®-kinase fusion protein. Causality: NanoLuc acts as the ultra-bright bioluminescent donor necessary for resonance energy transfer in live, intact cells[4].

  • Tracer Equilibration: Introduce a cell-permeable, fluorescent NanoBRET™ tracer to the culture media. Causality: The tracer binds reversibly to the kinase active site, bringing the fluorescent acceptor into close proximity (<10 nm) with the NanoLuc donor, generating a baseline BRET signal[5].

  • Inhibitor Competition: Add serial dilutions of the 3-ATB compound and incubate for 2 hours. Causality: As 3-ATB permeates the cell membrane and engages the kinase, it competitively displaces the fluorescent tracer, causing a dose-dependent decrease in the BRET signal.

  • BRET Ratio Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader. Causality: The ratio of acceptor to donor emission provides a quantitative, ratiometric readout of intracellular target engagement, yielding the cellular IC50​ .

G Library Compound Synthesis (3-ATB Derivatives) Biochem KINOMEscan Profiling (Biochemical Kd) Library->Biochem Step 1: In Vitro Screen Analysis Selectivity Score S(10) & Off-Target Mapping Biochem->Analysis Filter: S(10) < 0.05 LiveCell NanoBRET Assay (Cellular IC50) Lead Lead Candidate Selection LiveCell->Lead Filter: IC50 < 100 nM Analysis->LiveCell Step 2: In Cellulo Validation

High-throughput workflow integrating biochemical and live-cell profiling.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-4-(thiomorpholin-4-yl)benzamide

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Amino-4-(thiomorpholin-4-yl)benzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established principles of chemical waste management and are designed to meet rigorous safety and regulatory standards.

Part 1: Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 3-Amino-4-(thiomorpholin-4-yl)benzamide with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects eyes from potential splashes or dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents direct skin contact with the chemical. Contaminated gloves should be disposed of as hazardous waste.[1]
Body Protection A standard laboratory coat.[1]Protects skin and clothing from contamination.
Respiratory Protection To be used in a well-ventilated area. A respirator may be necessary if dust is generated or ventilation is inadequate.[1][4]Prevents the inhalation of potentially harmful dust or vapors.

Always handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

Part 2: Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 3-Amino-4-(thiomorpholin-4-yl)benzamide is through a licensed and certified chemical waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Segregation and Collection

  • Designate a Specific Waste Container: Collect waste 3-Amino-4-(thiomorpholin-4-yl)benzamide and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a dedicated, properly sealed, and clearly labeled waste container.[1][3]

  • Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1][3] Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.

Step 2: Container Management

  • Use a Compatible Container: The waste container must be made of a material compatible with the chemical to prevent leaks or degradation.[3]

  • Keep the Container Closed: Ensure the container is securely closed when not in use to prevent spills and the release of vapors.[3]

  • Inspect the Container: The container must be in good condition, free from any leaks or structural damage.[5]

Step 3: Labeling

  • Clear and Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste 3-Amino-4-(thiomorpholin-4-yl)benzamide".[3]

  • Include Hazard Warnings: Based on the known hazards of similar compounds, include appropriate warnings such as "Harmful if swallowed" and "Suspected of causing genetic defects".[1]

Step 4: Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area.[3]

  • Away from Incompatibles: The storage area should be away from incompatible materials, such as strong oxidizing agents.[3]

  • Authorized Access: Access to the waste storage area should be restricted to authorized personnel only.[1]

Step 5: Arranging for Disposal

  • Contact EHS or a Licensed Contractor: Coordinate with your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[3][6]

Step 6: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held 3-Amino-4-(thiomorpholin-4-yl)benzamide must be triple-rinsed with a suitable solvent before being considered for non-hazardous disposal.[3]

  • Collect Rinsate: The rinsate from the cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.[3]

  • Final Disposal of Decontaminated Containers: Once properly decontaminated, the container can be disposed of in accordance with your institution's guidelines for non-hazardous waste.[3]

Part 3: Spill Management

In the event of a spill, immediate and appropriate action is critical to contain the hazard and protect personnel.

  • Evacuate and Alert: Evacuate the immediate area, especially if the spill is large or in a poorly ventilated space. Alert your supervisor and the institutional EHS department.[3]

  • Wear Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the proper PPE as outlined in Table 1.[3]

  • Contain the Spill: Use an appropriate absorbent material, such as spill pillows or absorbent pads, to contain the spill.[3]

  • Clean-Up and Collection: Carefully collect all contaminated materials into a sealed container and label it as hazardous waste.[3]

  • Decontaminate the Area: Thoroughly decontaminate the spill area with a suitable cleaning agent.

Part 4: Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-4-(thiomorpholin-4-yl)benzamide.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_decon Decontamination start Start: Handling Waste 3-Amino-4-(thiomorpholin-4-yl)benzamide ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate label_container Label Container as Hazardous Waste segregate->label_container empty_container Empty Container? segregate->empty_container store Store in a Secure, Well-Ventilated Area label_container->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs disposal Dispose via Approved Hazardous Waste Plant contact_ehs->disposal triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_non_haz Dispose of Container as Non-Hazardous Waste collect_rinsate->dispose_non_haz

Caption: Disposal workflow for 3-Amino-4-(thiomorpholin-4-yl)benzamide.

References

  • NATIONAL TAIWAN UNIVERSITY. (2002).
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.
  • CymitQuimica. (2023).
  • Benchchem. (n.d.).
  • National Tsing Hua University. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • National Cheng Kung University. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-amino-4-(morpholin-4-yl)benzamide.
  • Apollo Scientific. (2023).
  • Fisher Scientific. (2025).
  • TCI Chemicals. (2024).
  • Angene Chemical. (2025).
  • Fisher Scientific. (2010).
  • ChemicalBook. (2026).
  • Angene Chemical. (2024). 2-((2,5-Dichloropyrimidin-4-yl)amino)
  • Cayman Chemical. (2025).
  • Sigma-Aldrich. (2025).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Fisher Scientific. (2025).
  • American Chemical Society. (n.d.).

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Handling

A Comprehensive Guide to the Safe Handling of 3-Amino-4-(thiomorpholin-4-yl)benzamide

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-proven safety protocols for hand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-proven safety protocols for handling 3-Amino-4-(thiomorpholin-4-yl)benzamide. This is not a generic checklist, but a dynamic safety framework designed to build your confidence and protect you, your colleagues, and your research.

Hazard Assessment: A Proactive Approach to Safety

For many novel research compounds like 3-Amino-4-(thiomorpholin-4-yl)benzamide, a comprehensive Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative approach based on the chemical's structure is the most responsible safety strategy.[1][2] We must treat any substance with unknown toxicity as potentially hazardous.[3]

The structure of this compound contains three key functional groups that inform our safety protocol:

  • Aromatic Amine: Aromatic amines as a class can be readily absorbed through the skin and may be toxic.[4][5] Some are known or suspected carcinogens.

  • Benzamide: Benzamide derivatives can be harmful if swallowed, inhaled, or come into contact with skin, and may cause serious eye irritation.[6]

  • Thiomorpholine: This heterocyclic moiety can cause severe skin burns and eye damage.[7][8]

Potential Hazard Associated Functional Group Primary Exposure Routes Key Precaution
Toxicity / Carcinogenicity Aromatic AmineDermal, Inhalation, IngestionMinimize all contact and aerosolization
Skin/Eye Irritation or Damage Benzamide, ThiomorpholineDermal, EyesUse appropriate gloves and eye protection
Dermal Absorption Aromatic AmineDermalDouble-gloving, full-coverage lab coat

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a requirement but a critical component of risk mitigation.[1][9] Always wear appropriate PPE when handling this compound.[1][2]

Mandatory PPE Ensemble
  • Eye and Face Protection:

    • What: Tightly fitting safety goggles or a full-face shield.[2][10] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

    • Why: The thiomorpholine and benzamide moieties suggest a high risk of serious eye irritation or damage.[11][7] A full seal or shield is necessary to protect against accidental splashes during solution preparation or transfer.

  • Skin and Body Protection:

    • What: A long-sleeved, flame-resistant lab coat and full-length pants with closed-toe shoes are mandatory.[2][9]

    • Why: This ensures no exposed skin on the arms, legs, or feet, protecting against drips or minor spills.[3][9]

  • Hand Protection:

    • What: Nitrile gloves are the recommended standard. Consider double-gloving for extended procedures or when handling larger quantities.

    • Why: Aromatic amines can be absorbed through the skin.[5] Nitrile provides good chemical resistance.[2] Always inspect gloves for tears or pinholes before use.[12] Wash hands thoroughly after removing gloves.[2][9]

  • Respiratory Protection:

    • What: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization (e.g., sonication, vigorous mixing) or if you are handling the powder outside of a certified chemical fume hood.[13]

    • Why: To prevent inhalation of fine powder, which is a primary route of exposure for potent compounds.[14] All work with the solid compound should ideally be performed in a fume hood.[1][2]

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Wash1 Wash Hands Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Wash2 Wash Hands Doff3->Wash2

Caption: Sequential workflow for donning and doffing PPE to minimize exposure.

Operational Plan: From Benchtop to Waste

A structured workflow minimizes risk at every stage of handling.

Step 1: Preparation and Weighing
  • Designated Area: All work with solid 3-Amino-4-(thiomorpholin-4-yl)benzamide must be conducted within a certified chemical fume hood to control exposure to airborne particles.[1][2]

  • Pre-weighing: Tare your weigh boat or paper inside the fume hood.

  • Aliquotting: Carefully transfer the required amount of the solid using a dedicated spatula. Avoid any actions that could generate dust. Do not return unused chemicals to the original container to prevent contamination.[2]

  • Container Sealing: Tightly seal the primary container immediately after use and wipe the exterior with a damp cloth before returning it to its designated storage location.[2][8]

Step 2: Solubilization and Use
  • Solvent Addition: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Mixing: If sonication or vigorous stirring is required, ensure the vessel is securely capped to prevent aerosol formation.

  • Transfers: Use pipettes or syringes for liquid transfers to minimize the risk of spills.[2]

Step 3: Disposal Plan
  • Waste Segregation: All materials that have come into contact with 3-Amino-4-(thiomorpholin-4-yl)benzamide are considered hazardous waste. This includes gloves, weigh papers, pipette tips, and contaminated labware.

  • Solid Waste: Place all contaminated solid waste (gloves, paper towels, etc.) into a dedicated, clearly labeled hazardous waste bag or container.[4][15]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[15]

  • Disposal: All waste must be disposed of according to your institution's and local environmental regulations.[1][15] Never pour chemical waste down the drain.[15]

Emergency Procedures: Immediate and Corrective Actions

Preparation is key to managing unexpected events safely.[1][3]

Spill Response

The appropriate response depends on the scale and location of the spill.[16]

Spill_Response Start Spill Occurs Alert Alert colleagues and secure the area Start->Alert Assess Assess spill size and hazard Alert->Assess SmallSpill Small & Contained (e.g., inside fume hood) Assess->SmallSpill Small LargeSpill Large or Uncontained (e.g., outside hood) Assess->LargeSpill Large Cleanup Use spill kit (absorbent pads, vermiculite) to contain and collect waste. Decontaminate area. SmallSpill->Cleanup Evacuate Evacuate the area. Close doors. Call Emergency Services. LargeSpill->Evacuate Dispose Package waste in a sealed, labeled container for hazardous disposal. Cleanup->Dispose

Caption: Decision tree for responding to a chemical spill.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][14][17] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][8][14] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8][14] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8][14] Rinse the mouth with water and seek immediate medical attention.[8]

By integrating these safety protocols into your daily workflow, you create a research environment that is not only compliant but also fosters scientific rigor and personal well-being.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Safe Lab Practices. (2026, March 3). Environmental Health & Safety.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
  • What are the Health and Safety Guidelines for Using Amines?. N/A.
  • CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety.
  • Material Safety D
  • Thiomorpholine. (2023, July 6). CymitQuimica.
  • Thiomorpholine - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. N/A. PMC.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Chemical Spill Procedures. N/A. Environment, Health and Safety.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Personal protective equipment when handling plant protection products. N/A. BVL.
  • Chemical Spills. N/A.
  • Safety Data Sheet. (2025, June 19). Cayman Chemical.
  • Labor

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(thiomorpholin-4-yl)benzamide
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